molecular formula C14H14KN5O6S2 B13858159 3-Desacetyl Cefotaxime Potassium Salt

3-Desacetyl Cefotaxime Potassium Salt

Cat. No.: B13858159
M. Wt: 451.5 g/mol
InChI Key: LDGGYXDYLKVYOD-JJHIVTNASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Desacetyl Cefotaxime Potassium Salt is a useful research compound. Its molecular formula is C14H14KN5O6S2 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Desacetyl Cefotaxime Potassium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Desacetyl Cefotaxime Potassium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14KN5O6S2

Molecular Weight

451.5 g/mol

IUPAC Name

potassium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C14H15N5O6S2.K/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19;/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24);/q;+1/p-1/b18-7+;/t8-,12-;/m1./s1

InChI Key

LDGGYXDYLKVYOD-JJHIVTNASA-M

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)[O-].[K+]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)[O-].[K+]

Origin of Product

United States

Foundational & Exploratory

Introduction: The Critical Role of Molecular Weight in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight of 3-Desacetyl Cefotaxime: Potassium Salt vs. Free Acid

This guide provides a detailed analysis of the molecular weight differences between the free acid and potassium salt forms of 3-desacetyl cefotaxime, a critical active metabolite of the third-generation cephalosporin antibiotic, cefotaxime.[1][2] Understanding these distinctions is fundamental for researchers, scientists, and drug development professionals in ensuring dosage accuracy, analytical precision, and formulation consistency.

3-Desacetyl cefotaxime is the primary active metabolite of cefotaxime, exhibiting significant antimicrobial activity that can work synergistically with the parent compound.[1][2] In pharmaceutical development and manufacturing, active pharmaceutical ingredients (APIs) are often prepared as salts to enhance properties such as solubility, stability, and bioavailability. The conversion of the carboxylic acid group in 3-desacetyl cefotaxime to a potassium salt is a prime example of this strategy.

This conversion, however, fundamentally alters the molecule's mass. A precise understanding of the molecular weight of both the free acid and its corresponding salt is not merely an academic exercise; it is a regulatory and practical necessity. Inaccurate molecular weights can lead to significant errors in stoichiometric calculations, preparation of standard solutions, quantification in assays, and ultimately, incorrect dosage in final drug products. This guide elucidates the chemical basis for this difference and outlines the analytical principles for its verification.

Chemical Structure and Molecular Formula

The structural difference between the two forms lies in the deprotonation of the carboxylic acid group and its subsequent ionic bonding with a potassium ion.

  • 3-Desacetyl Cefotaxime (Free Acid): The molecule contains a terminal carboxylic acid functional group (-COOH).

  • 3-Desacetyl Cefotaxime Potassium Salt: The proton (H⁺) of the carboxylic acid group is replaced by a potassium ion (K⁺).

The molecular formulas reflect this change:

  • Free Acid: C₁₄H₁₅N₅O₆S₂[3][4][5][6]

  • Potassium Salt: C₁₄H₁₄KN₅O₆S₂[7][8][9]

The key distinction is the presence of one hydrogen atom (H) in the free acid versus one potassium atom (K) in the salt, with a concurrent adjustment in the hydrogen count.

Comparative Analysis of Molecular Weights

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The substitution of a hydrogen atom with a potassium atom results in a predictable and significant increase in mass.

CompoundMolecular FormulaMolecular Weight ( g/mol )Source
3-Desacetyl Cefotaxime (Free Acid) C₁₄H₁₅N₅O₆S₂413.43[3][4][5]
3-Desacetyl Cefotaxime Potassium Salt C₁₄H₁₄KN₅O₆S₂451.52[7][8][9][10][11]
The Chemical Rationale for the Mass Difference

The difference in molecular weight is calculated by subtracting the atomic weight of hydrogen and adding the atomic weight of potassium to the free acid's molecular weight.

  • Standard Atomic Weight of Hydrogen (H): Approximately 1.008 u[12][13]

  • Standard Atomic Weight of Potassium (K): Approximately 39.098 u[14][15][16][17]

Calculation: Molecular Weight of Salt = (Molecular Weight of Free Acid - Atomic Weight of H) + Atomic Weight of K 451.52 g/mol ≈ (413.43 g/mol - 1.008 g/mol ) + 39.098 g/mol

This calculation confirms that the mass difference is directly attributable to the replacement of a proton with a potassium ion.

The Strategic Advantage of Salt Formation

The conversion of a weakly acidic or basic drug to a salt form is a common and powerful strategy in drug development. In the case of diclofenac, another acidic drug, the potassium salt is frequently used for oral administration to leverage these benefits.[18] The primary motivations include:

  • Enhanced Solubility: Salt forms of drugs often exhibit significantly higher aqueous solubility compared to their free acid or free base counterparts. This is crucial for dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • Improved Stability: The crystalline lattice structure of salts can provide greater chemical and physical stability, leading to a longer shelf life for the API and the final drug product.

  • Consistent Bioavailability: By improving dissolution rates, salt formation can lead to more predictable and reliable absorption, reducing inter-patient variability.

The decision to use a potassium salt over other options, such as a sodium salt, can be influenced by factors like hygroscopicity, manufacturing properties, and specific formulation requirements.

Analytical Verification Protocols

While molecular weights are calculated theoretically, they are confirmed experimentally using various analytical techniques. The following protocols describe self-validating systems for verifying the identity and molecular weight of these compounds.

Protocol: Molecular Weight Confirmation via Mass Spectrometry

This workflow outlines the use of high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, to confirm the exact mass of the free acid and its potassium salt.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 3-desacetyl cefotaxime standard (either free acid or potassium salt).

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 10-100 µg/mL.

    • Further dilute the sample to a final concentration of ~1 µg/mL using the initial mobile phase composition.

  • Instrumentation and Ionization:

    • Utilize an electrospray ionization (ESI) source coupled to an HRMS instrument.

    • For the free acid, operate in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • For the potassium salt, operate in positive ion mode to observe the potassium adduct [M+K]⁺ and in negative ion mode to observe the deprotonated free acid anion [M-H]⁻ after in-source dissociation.

  • Data Acquisition:

    • Acquire data in full scan mode over a mass range that encompasses the expected m/z values (e.g., m/z 100-1000).

    • Ensure the mass resolution is set to a high value (e.g., >60,000) to enable accurate mass measurement.

  • Data Analysis:

    • Extract the monoisotopic mass from the acquired spectrum for the ion of interest.

    • For the Free Acid (C₁₄H₁₅N₅O₆S₂):

      • Expected [M-H]⁻ m/z: ~412.0391

      • Expected [M+H]⁺ m/z: ~414.0537

    • For the Potassium Salt (C₁₄H₁₄KN₅O₆S₂):

      • Expected [M-H]⁻ m/z (anion): ~412.0391

      • The intact salt is not typically observed. Instead, the deprotonated free acid is seen in negative mode, and the potassium adduct of the free acid is often seen in positive mode from residual starting material or in-source fragmentation.

    • Compare the measured accurate mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition and confirms the molecular weight.

G cluster_workflow Workflow: Mass Spectrometry Verification prep 1. Sample Preparation (1 mg/mL stock -> 1 µg/mL) infusion 2. ESI-HRMS Infusion (Positive & Negative Modes) prep->infusion acquisition 3. Full Scan Data Acquisition (Resolution >60,000) infusion->acquisition analysis 4. Data Analysis (Accurate Mass < 5 ppm?) acquisition->analysis confirm Identity & MW Confirmed analysis->confirm Yes reject Identity Rejected analysis->reject No

Caption: Conversion of the free carboxylic acid to its potassium salt.

Conclusion

The molecular weight of 3-desacetyl cefotaxime potassium salt (451.52 g/mol ) is precisely 38.09 g/mol greater than its free acid counterpart (413.43 g/mol ). This difference is the direct and calculated result of substituting a hydrogen atom (1.008 g/mol ) with a potassium atom (39.098 g/mol ) at the carboxylic acid moiety. For professionals in drug discovery, development, and quality control, using the correct molecular weight is paramount for ensuring the accuracy of experimental results, the integrity of analytical methods, and the safety and efficacy of the final pharmaceutical product. This guide provides the foundational data and analytical context necessary to handle these two critical forms of 3-desacetyl cefotaxime with scientific rigor.

References

  • Element 19 : K-Potassium. BYJU'S. [Link]

  • 3-Desacetyl Cefotaxime Potassium Salt. CRO Splendid Lab Pvt. Ltd. [Link]

  • Potassium Element Paragraph. AMERICAN ELEMENTS. [Link]

  • Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory, NIST. [Link]

  • Atomic Weights and Isotopic Compositions for Potassium. Physical Measurement Laboratory, NIST. [Link]

  • Potassium, K. nglos324. [Link]

  • Atomic Data for Potassium (K). NIST. [Link]

  • Desacetylcefotaxime | C14H15N5O6S2 | CID 9576239. PubChem, NIH. [Link]

  • Hydrogen. Wikipedia. [Link]

  • Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Hydrogen - Element information, properties and uses. Periodic Table, Royal Society of Chemistry. [Link]

  • Hydrogen | H (Element). PubChem, NIH. [Link]

  • DEACETYLCEFOTAXIME. Inxight Drugs, NIH. [Link]

  • Desacetylcefotaxime (C14H15N5O6S2). PubChemLite. [Link]

  • Desacetylcefotaxime (potassium salt). Sapphire North America. [Link]

  • Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review. PubMed, NIH. [Link]

  • Comparative in vitro studies on cefotaxime and desacetylcefotaxime. PubMed, NIH. [Link]

  • Comparative Dissolution Rates of Weak Acids and Their Sodium Salts. ResearchGate. [Link]

  • Potassium salt – Knowledge and References. Taylor & Francis. [Link]

Sources

3-Desacetyl Cefotaxime: Mechanistic Profile and Synergistic Pharmacodynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Desacetyl cefotaxime (dCTX) represents a paradigmatic example of an active metabolite contributing significantly to the pharmacodynamic profile of its parent compound. Unlike many metabolic byproducts that are inert, dCTX retains potent antimicrobial activity—approximately 10–25% of the parent cefotaxime (CTX)—and exhibits a distinct pharmacokinetic profile characterized by a longer half-life and renal accumulation.

This guide dissects the mechanism of action of dCTX, its synergistic interaction with cefotaxime ("auto-synergy"), and the experimental protocols required to validate these interactions. Understanding dCTX is critical for interpreting the in vivo efficacy of cefotaxime, particularly in patients with compromised renal function where metabolite accumulation extends the therapeutic window.

Molecular Characterization & Formation

Metabolic Pathway

Cefotaxime undergoes rapid metabolism in the liver, catalyzed by non-specific acetyl esterases. This hydrolysis occurs at the C-3 acetoxymethyl group, converting cefotaxime into 3-desacetyl cefotaxime.

  • Parent: Cefotaxime (CTX)[1]

  • Enzyme: Hepatic Acetyl Esterases[2]

  • Metabolite: 3-Desacetyl Cefotaxime (dCTX)

  • Further Metabolism: dCTX is slowly converted to the inactive lactone metabolite (M2) and open-ring structures (M3).

Structural Stability

The removal of the acetyl group renders dCTX less susceptible to hydrolysis by certain Class A beta-lactamases compared to the parent drug. While its intrinsic affinity for Penicillin-Binding Proteins (PBPs) is lower, this enhanced stability allows it to persist in the periplasmic space of specific resistant isolates.

MetabolicPathway CTX Cefotaxime (Parent) Liver Hepatic Acetyl Esterases CTX->Liver Hydrolysis at C3 PBP Penicillin-Binding Proteins (Cell Wall Inhibition) CTX->PBP High Affinity Binding dCTX 3-Desacetyl Cefotaxime (Active Metabolite) Liver->dCTX Deacetylation Inactive Inactive Lactones (M2/M3) dCTX->Inactive Slow Degradation dCTX->PBP Moderate Affinity Binding

Figure 1: Metabolic conversion of Cefotaxime to dCTX and subsequent PBP interaction.

Mechanism of Action (MOA)

Target Specificity

Like its parent, dCTX functions as a suicide substrate for Penicillin-Binding Proteins (PBPs), the transpeptidase enzymes responsible for cross-linking peptidoglycan in the bacterial cell wall.[3]

  • Primary Targets (Gram-negative): PBP 1a, 1b, and 3.

  • Primary Targets (Gram-positive): PBP 2 (Staphylococci) and PBP 2x/2b (Streptococci).

Binding Dynamics

While dCTX binds to the same PBP targets as cefotaxime, it does so with reduced affinity.

  • Affinity Differential: In E. coli, dCTX requires 4–8 times higher concentrations than CTX to achieve equivalent PBP saturation.

  • Filamentation: Binding to PBP 3 (septum formation) by dCTX induces filamentation in Gram-negative bacteria, a hallmark of cephalosporin-induced stress prior to lysis.

Synergistic Dynamics: The "Auto-Synergy" Effect

The clinical efficacy of cefotaxime often exceeds predictions based solely on its in vitro MIC. This is largely attributed to the synergy between CTX and dCTX.

Mechanism of Synergy

The combination of CTX and dCTX exerts a "double-hit" effect on the bacterial population.

  • PBP Saturation: dCTX contributes to the total beta-lactam load, helping to saturate PBPs even as CTX concentrations fluctuate.

  • Spectrum Complementarity: dCTX retains activity against some strains where CTX activity is compromised by specific beta-lactamases.

  • Renal Reservoir: In patients with renal impairment, dCTX accumulates to levels exceeding its MIC for many pathogens, effectively acting as a secondary antibiotic.

Quantitative Synergy (FIC Index)

Synergy is quantified using the Fractional Inhibitory Concentration (FIC) Index.

  • Synergy: FIC Index ≤ 0.5

  • Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Research indicates synergy (FIC ≤ 0.5) or partial synergy (FIC 0.5–0.75) in up to 75% of Enterobacteriaceae and Bacteroides species. [1, 2]

Pharmacokinetics & Pharmacodynamics Comparison

The distinct PK profile of dCTX is crucial for dose adjustment in renal failure.

ParameterCefotaxime (CTX)3-Desacetyl Cefotaxime (dCTX)Clinical Implication
Half-life (t1/2) 0.8 – 1.1 hours1.5 – 2.0 hoursdCTX persists longer in plasma.
Protein Binding 30 – 50%~10 – 30%dCTX has a higher free fraction in some models.
Elimination Renal (Active secretion)Renal (Glomerular filtration)dCTX accumulates significantly in renal failure.
Activity (Ratio) 100% (Baseline)10 – 25% of ParentdCTX is less potent but clinically relevant.
Renal Accumulation MinimalHigh (up to 4-fold increase)In CrCl < 20 mL/min, dCTX becomes the dominant species.

Data Source: [3, 4]

Experimental Protocol: Checkerboard Synergy Assay

To validate the interaction between CTX and dCTX, the Checkerboard Assay is the gold standard.

Workflow Diagram

CheckerboardWorkflow Setup Prepare 96-well Microtiter Plate AxisX X-Axis: Serial Dilution of Cefotaxime (0.03 to 64 µg/mL) Setup->AxisX AxisY Y-Axis: Serial Dilution of dCTX (0.06 to 128 µg/mL) Setup->AxisY Inoculum Add Bacterial Inoculum (5 x 10^5 CFU/mL) AxisX->Inoculum AxisY->Inoculum Incubate Incubate at 35°C for 18-24h Inoculum->Incubate Read Read OD600 or Visual Turbidity Incubate->Read Calc Calculate FIC Index Read->Calc

Figure 2: Experimental workflow for determining antibiotic synergy via Checkerboard Assay.

Step-by-Step Methodology

Objective: Determine the FIC Index for CTX and dCTX against a target clinical isolate (e.g., E. coli).

Reagents:

  • Mueller-Hinton Broth (cation-adjusted).

  • Standardized bacterial suspension (0.5 McFarland).

  • Stock solutions of Cefotaxime and 3-Desacetyl cefotaxime.

Protocol:

  • Array Preparation: Use a 96-well plate.

    • Rows (A-H): Add dCTX in 2-fold serial dilutions (e.g., from 128 µg/mL down to 0.125 µg/mL).

    • Columns (1-12): Add CTX in 2-fold serial dilutions (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • Result: Each well contains a unique ratio of CTX:dCTX.

  • Controls:

    • Column 12: dCTX alone (MIC determination).

    • Row H: CTX alone (MIC determination).

    • Growth Control: No antibiotic.

    • Sterility Control: Broth only.

  • Inoculation: Add 50 µL of bacterial suspension (final conc.

    
     CFU/mL) to all wells.
    
  • Incubation: Seal and incubate at 35°C for 18–24 hours.

  • Analysis: Identify the Minimum Inhibitory Concentration (MIC) for individual drugs and the combination wells.

  • Calculation:

    
    
    

Interpretation:

  • If FIC Index

    
    , the interaction is Synergistic .
    
  • If FIC Index

    
     and 
    
    
    
    , the interaction is Indifferent/Additive .

References

  • Jones RN, Barry AL, Thornsberry C. Antimicrobial activity of desacetylcefotaxime alone and in combination with cefotaxime: evidence of synergy. Rev Infect Dis. 1982;4 Suppl:S366-73.

  • Neu HC. Antibacterial activity of desacetylcefotaxime alone and in combination with cefotaxime. Rev Infect Dis. 1982;4 Suppl:S374-8.

  • Doluisio JT. Clinical pharmacokinetics of cefotaxime in patients with normal and reduced renal function. Rev Infect Dis.[4] 1982;4 Suppl:S333-45.[4]

  • Hakim L, Bourne DW, Triggs EJ. Disposition of cefotaxime and its metabolite, desacetylcefotaxime, in rat: application of a pharmacokinetic-protein binding model.[5] Xenobiotica.[5] 1989;19(7):743-54.[5]

  • Molinari G, Saverino D, et al. Synergistic antibacterial interaction of cefotaxime and desacetylcefotaxime. J Chemother.[6] 1991;3(1):6-12.

Sources

Structural Dynamics and Analytical Profiling of 3-Desacetyl Cefotaxime Potassium

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Desacetyl cefotaxime (dCTX) is the primary active metabolite of the third-generation cephalosporin, cefotaxime.[1] While often monitored as a pharmacopoeial impurity (USP/EP Impurity D), it possesses significant clinical relevance due to its extended half-life and synergistic antimicrobial activity.[1][2] This guide details the structural characterization, physicochemical stability—specifically the critical lactonization pathway—and validated protocols for the synthesis and analytical profiling of its potassium salt form.

Structural Elucidation

The transition from cefotaxime to 3-desacetyl cefotaxime involves a specific hydrolysis event at the C-3 position of the cephem nucleus. Understanding this structural shift is vital for predicting solubility, stability, and receptor binding.

Chemical Anatomy[1][2][3]
  • Core Scaffold: The molecule retains the

    
    -lactam ring fused to a six-membered dihydrothiazine ring (cephem nucleus), essential for penicillin-binding protein (PBP) inhibition.[1][2]
    
  • C-7 Side Chain (Unchanged): The

    
    -2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido group remains intact.[1][2][3][4] This bulky side chain confers resistance to many 
    
    
    
    -lactamases and dictates the "third-generation" gram-negative spectrum.[1][2]
  • C-3 Modification (The Variable): In the parent drug, this position holds an acetoxymethyl group (

    
    ).[1][2] In 3-desacetyl cefotaxime, enzymatic or chemical hydrolysis cleaves the ester, resulting in a hydroxymethyl group (
    
    
    
    ).[1][2]
  • Potassium Salt Interaction: The carboxylic acid at C-4 forms an ionic bond with potassium (

    
    ).[1][2] This salt form is often preferred in reagent isolation for its distinct crystallization properties compared to the sodium salt used in clinical formulations.
    
Structural Hierarchy Visualization

The following diagram illustrates the functional group hierarchy and the specific site of metabolic conversion.

G Root 3-Desacetyl Cefotaxime Potassium BetaLactam Beta-Lactam Ring (Pharmacophore) Root->BetaLactam Dihydrothiazine Dihydrothiazine Ring (Structural Scaffold) Root->Dihydrothiazine C7_SideChain C-7 Side Chain (Spectrum & Stability) Root->C7_SideChain C3_SideChain C-3 Side Chain (Metabolic Site) Root->C3_SideChain Salt C-4 Carboxylate (Potassium Salt) Root->Salt Aminothiazole Aminothiazole Ring (Gram-Neg Activity) C7_SideChain->Aminothiazole Methoxyimino Syn-Methoxyimino Group (Beta-Lactamase Shield) C7_SideChain->Methoxyimino Hydroxymethyl Hydroxymethyl Group (-CH2OH) Replaces Acetoxy C3_SideChain->Hydroxymethyl

Figure 1: Structural hierarchy of 3-desacetyl cefotaxime, highlighting the C-3 hydroxymethyl modification distinct from the parent compound.[1][2][5]

Physicochemical Stability: The Lactonization Risk

The most critical instability pathway for 3-desacetyl cefotaxime is lactonization . Unlike the parent cefotaxime, the free hydroxyl group at C-3 acts as an internal nucleophile.

Mechanism of Degradation

Under acidic conditions or prolonged solution storage, the C-3 hydroxyl oxygen attacks the carbonyl carbon of the


-lactam ring (C-8).[1][2] This intramolecular cyclization opens the 

-lactam ring—destroying antibacterial activity—and forms a stable lactone ring (desacetylcefotaxime lactone).[1][2]

Why this matters:

  • Potency Loss: The

    
    -lactam ring is the "warhead." Its rupture renders the molecule inert against bacteria.
    
  • Analytical Interference: The lactone is a distinct impurity that must be resolved during HPLC profiling.

Lactonization Step1 3-Desacetyl Cefotaxime (Active) Step2 Nucleophilic Attack (C3-OH attacks C8-Carbonyl) Step1->Step2 Acid/Time Step3 Beta-Lactam Ring Opening Step2->Step3 Step4 Lactone Formation (Inactive Impurity) Step3->Step4

Figure 2: The lactonization degradation pathway, a critical stability concern for desacetyl cephalosporins.

Experimental Protocols

Synthesis & Isolation of Potassium Salt

While 3-desacetyl cefotaxime is generated in vivo by liver esterases, laboratory preparation requires controlled chemical hydrolysis.

Objective: Selective hydrolysis of the C-3 acetyl ester without degrading the


-lactam ring.[2]

Reagents:

  • Cefotaxime Sodium (Parent)[1][2][6][7][8]

  • Potassium 2-ethylhexanoate (Source of

    
    )[1][2]
    
  • Methanol/Water[2][9][6]

  • Sodium Hydroxide (NaOH)[1][2][10]

Workflow:

  • Hydrolysis: Dissolve Cefotaxime Sodium in water. Maintain temperature at

    
     to suppress lactam degradation.
    
  • pH Adjustment: Slowly add dilute NaOH to maintain pH 10.5–11.0. Monitor reaction by HPLC (disappearance of parent peak).[1][2] Note: High pH (>12) will destroy the

    
    -lactam.[1][2]
    
  • Neutralization: Once deacetylation is >95% complete, adjust pH to 6.5 with dilute HCl.

  • Salt Exchange: Add a solution of Potassium 2-ethylhexanoate in isopropanol.

  • Crystallization: The potassium salt of 3-desacetyl cefotaxime precipitates.[2] Filter, wash with cold isopropanol, and dry under vacuum.[1]

Analytical Profiling (HPLC)

This method separates the parent, the desacetyl metabolite, and the lactone impurity.

ParameterSpecification
Column C18 (e.g., 4.6 mm × 250 mm, 5

m)
Mobile Phase A Phosphate Buffer pH 3.0
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic or Gradient (typically 85:15 Buffer:MeOH)
Flow Rate 1.0 mL/min
Detection UV @ 235 nm (or 254 nm)
Retention Times Desacetyl (approx 0.5 RRT) < Cefotaxime (1.0 RRT)

Data Interpretation:

  • NMR Signature: In the

    
    -NMR spectrum, 3-desacetyl cefotaxime is distinguished by the absence  of the acetyl methyl singlet (typically at 
    
    
    
    2.03 ppm in the parent) and the shifting of the C-3 methylene protons due to the change from ester to hydroxyl environment.

Biological Significance[11][12]

  • Pharmacokinetics: 3-desacetyl cefotaxime has a longer elimination half-life (

    
     hours) compared to the parent cefotaxime (
    
    
    
    hour).[1][2] In patients with renal impairment, the metabolite can accumulate significantly.
  • Synergy: Although the metabolite exhibits 10–50% of the intrinsic antibacterial activity of the parent (depending on the strain), it demonstrates synergy with cefotaxime, particularly against Bacteroides fragilis and certain Gram-negative rods.

  • Clinical Monitoring: Because both parent and metabolite are active, therapeutic drug monitoring (TDM) protocols often quantify both to assess total antimicrobial burden.[1]

References

  • United States Pharmacopeia (USP). Cefotaxime Sodium Monograph: Organic Impurities.[2][7] USP-NF.[1][2][8] (Defines Impurity D as 3-desacetylcefotaxime).[1][2][4] [1][2]

  • Wise, R., et al. (1980).[1] "Pharmacokinetics of cefotaxime and its desacetyl metabolite in renal failure." Clinical Pharmacokinetics. (Establishes PK differences).

  • PubChem. Desacetylcefotaxime (Compound).[1][2] National Library of Medicine. (Chemical structure and physical property data). [1][2]

  • European Directorate for the Quality of Medicines (EDQM). Cefotaxime Sodium Monograph 0989. European Pharmacopoeia.[2] (Impurity profiling standards).

  • Jones, R.N., et al. (1981).[1] "Antimicrobial activity of desacetylcefotaxime alone and in combination with cefotaxime."[11] Reviews of Infectious Diseases. (Synergy data).

Sources

Metabolic Conversion of Cefotaxime to 3-Desacetyl Cefotaxime: Kinetics, Mechanisms, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the metabolic pathway of the third-generation cephalosporin Cefotaxime (CTX) into its primary active metabolite, 3-desacetyl cefotaxime (dCTX) . Unlike many drug metabolites that are pharmacologically inert, dCTX retains significant antimicrobial activity and exhibits a longer elimination half-life than the parent compound.[1] This guide analyzes the enzymatic hydrolysis responsible for this conversion, the synergistic pharmacodynamics of the parent-metabolite pair, and validated LC-MS/MS protocols for their simultaneous quantification in biological matrices.

Molecular Mechanism of Metabolism

The metabolism of cefotaxime is primarily hepatic, driven by non-specific carboxylesterases . The critical metabolic event is the hydrolysis of the acetoxymethyl group at the C-3 position of the cephem ring.

The Hydrolysis Pathway

Cefotaxime contains an acetyl side chain at the C-3 position. Upon exposure to hepatic esterases (and to a lesser extent, plasma esterases), this ester bond is hydrolyzed.

  • Substrate: Cefotaxime (CTX).[2][3][4][5]

  • Enzyme: Hepatic Acetyl Esterase (EC 3.1.1.6).

  • Reaction: Hydrolysis of the C-3 acetoxymethyl group.

  • Product: 3-Desacetyl Cefotaxime (dCTX) + Acetic Acid.

While dCTX is the stable, primary metabolite found in plasma, it can undergo further degradation (non-enzymatic) into a lactone form (dCTX-lactone) under acidic conditions or prolonged storage, eventually opening the beta-lactam ring to form inactive metabolites (M2, M3).

Pathway Visualization

The following diagram illustrates the stepwise metabolic degradation and the specific enzymatic action.

Cefotaxime_Metabolism CTX Cefotaxime (CTX) (Parent Drug) dCTX 3-Desacetyl Cefotaxime (dCTX) (Active Metabolite) CTX->dCTX Deacetylation at C-3 Enzyme Hepatic Acetyl Esterase (Hydrolysis) Enzyme->dCTX Lactone dCTX-Lactone (Unstable Intermediate) dCTX->Lactone Lactonization (Acidic pH/Time) Inactive Inactive Metabolites (Open Ring M2/M3) Lactone->Inactive Ring Opening

Figure 1: Enzymatic hydrolysis of Cefotaxime to dCTX and subsequent degradation pathways.

Pharmacokinetics & Pharmacodynamics (PK/PD)

The conversion to dCTX alters the pharmacokinetic profile significantly. In clinical drug development, modeling the accumulation of dCTX is critical, particularly for patients with renal impairment, as the metabolite is eliminated more slowly than the parent.

Comparative Pharmacokinetics

Data synthesized from human plasma studies indicates that dCTX acts as a "pharmacokinetic extender" for the therapy.

ParameterCefotaxime (CTX)3-Desacetyl Cefotaxime (dCTX)Physiological Implication
Half-life (

)
0.8 – 1.1 hours1.5 – 2.4 hoursdCTX persists after CTX is cleared.
Protein Binding 30 – 40%~10%Higher free fraction of metabolite available for tissue penetration.
Renal Excretion ~50 – 60% (Unchanged)~20 – 30%dCTX relies heavily on renal tubular secretion; accumulates in renal failure.
Volume of Distribution (

)
0.3 – 0.4 L/kg~0.5 L/kgdCTX penetrates tissues (CSF, lung) effectively.
Antimicrobial Synergy

Although dCTX is generally 2- to 8-fold less active than CTX (higher MIC values), it exhibits synergism .

  • Mechanism: dCTX has higher stability against certain beta-lactamases compared to CTX.[3][4]

  • Target: The combination is often synergistic against Pseudomonas aeruginosa and Bacteroides fragilis.

  • Clinical Relevance: The presence of dCTX extends the effective dosing interval, allowing for q8h or q12h dosing despite the short half-life of the parent drug.

Analytical Methodologies

For researchers quantifying these compounds, stability during sample preparation is the primary challenge. Spontaneous deacetylation (CTX


 dCTX) or lactonization (dCTX 

Lactone) can occur ex vivo if pH and temperature are not controlled.
Validated LC-MS/MS Protocol

The following protocol is designed for high-sensitivity quantification in human plasma, minimizing ex vivo degradation.

Reagents:

  • Internal Standard (IS): Cefoperazone or d3-Cefotaxime.

  • Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow:

  • Sample Collection: Collect blood into EDTA tubes. Centrifuge immediately at

    
     (1500 x g, 10 min).
    
  • Stabilization (CRITICAL): Add 10

    
    L of 1M Sodium Acetate buffer (pH 4.5) per 1 mL plasma immediately to prevent spontaneous hydrolysis. Store at -80°C.
    
  • Protein Precipitation:

    • Aliquot 100

      
      L plasma.
      
    • Add 20

      
      L Internal Standard.
      
    • Add 300

      
      L ice-cold Acetonitrile (containing 0.1% formic acid).
      
    • Vortex for 60 seconds.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at

    
    .
    
  • Dilution: Transfer supernatant to a clean vial and dilute 1:1 with Mobile Phase A (to match initial mobile phase composition and improve peak shape).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18),

      
       mm, 1.7 
      
      
      
      m.
    • Flow Rate: 0.4 mL/min.

    • Transitions (MRM):

      • CTX:

        
         456.1 
        
        
        
        396.0
      • dCTX:

        
         414.1 
        
        
        
        354.0
Analytical Workflow Diagram

Analytical_Workflow Sample Plasma Sample (EDTA) Stabilize Stabilization (Add Na-Acetate pH 4.5) Sample->Stabilize Immediate Precip Protein Precipitation (Ice-Cold ACN + 0.1% FA) Stabilize->Precip + Internal Std Centrifuge Centrifugation (10,000xg, 4°C) Precip->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant Dilution Dilution 1:1 (Mobile Phase A) Supernatant->Dilution Prevent Solvent Shock LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS

Figure 2: Optimized sample preparation workflow to prevent ex vivo metabolite degradation.

Clinical & Experimental Implications

Renal Impairment Dosing

In patients with severe renal dysfunction (Creatinine Clearance < 20 mL/min), the half-life of dCTX can increase from ~2 hours to >10 hours. While CTX itself is relatively safe, accumulation of dCTX can theoretically lower the seizure threshold.

  • Recommendation: Dose reduction is primarily driven by the accumulation of the metabolite, not just the parent drug.

Drug Development Considerations

For scientists developing new cephalosporins or conducting bridging studies:

  • Metabolite Coverage: Toxicology studies must quantify dCTX, as it is a major circulating species.

  • Stability Testing: Stability studies must distinguish between enzymatic metabolism and chemical hydrolysis.

  • Microbiology: MIC testing should include "CTX + dCTX" in a 1:1 ratio to mimic in vivo conditions, rather than testing CTX alone.

References

  • Antimicrobial activity of desacetylcefotaxime alone and in combination with cefotaxime. Rev Infect Dis. 1982.[6][7]

  • Pharmacokinetics of cefotaxime and desacetylcefotaxime in infants and children with meningitis. Antimicrob Agents Chemother.

  • Liquid chromatographic determination of the plasma concentrations of cefotaxime and desacetylcefotaxime. J Chromatogr B. 2004.[8]

  • Metabolism of Cefotaxime: A Review. Diagn Microbiol Infect Dis. 1984.[3][5]

  • Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. J Antimicrob Chemother. 2022.[9]

Sources

In vitro antimicrobial activity of 3-desacetyl cefotaxime metabolite

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Antimicrobial Activity of 3-Desacetyl Cefotaxime

Introduction: The Clinical Significance of an Active Metabolite

Cefotaxime, a third-generation cephalosporin, is a cornerstone in the treatment of serious bacterial infections.[1][2] Its clinical efficacy is not solely attributable to the parent compound. In the body, cefotaxime is partially metabolized by hepatic acetyl esterases to 3-desacetyl cefotaxime (des-CTX), a metabolite that retains significant, independent antimicrobial activity.[1][2] Understanding the in vitro characteristics of des-CTX is critical for drug development professionals and researchers, as its presence contributes to the overall therapeutic effect, influences dosing regimens, and presents unique interactions with the parent drug.[3][4][5] This guide provides a detailed examination of the in vitro antimicrobial profile of 3-desacetyl cefotaxime, its mechanism of action, methods for its evaluation, and its clinically relevant interactions.

Metabolic Pathway and Pharmacokinetics

Following administration, cefotaxime undergoes deacetylation, primarily in the liver, to form 3-desacetyl cefotaxime.[6] This metabolite is not only microbiologically active but also exhibits a longer elimination half-life (approximately 2 hours) compared to cefotaxime (approximately 1 hour), prolonging the antibacterial effect in vivo.[7][8] Both compounds penetrate well into various body tissues and fluids, including cerebrospinal fluid, which is crucial for treating meningitis.[7][9]

CTX Cefotaxime Enzyme Hepatic Acetyl Esterases CTX->Enzyme DES_CTX 3-Desacetyl Cefotaxime (Active Metabolite) Enzyme->DES_CTX Inactive Inactive Metabolites DES_CTX->Inactive Further Metabolism

Caption: Metabolic conversion of Cefotaxime to its active metabolite.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Similar to its parent compound and other β-lactam antibiotics, 3-desacetyl cefotaxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][10] The primary target is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step in peptidoglycan synthesis.[2][10] By binding to and inactivating these PBPs, des-CTX disrupts the integrity of the cell wall, leading to cell lysis and death.[10] Notably, des-CTX demonstrates high stability against many β-lactamases, the enzymes produced by bacteria to confer resistance, which may contribute to synergistic effects when combined with cefotaxime.[11][12]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Bacterial Death DES_CTX 3-Desacetyl Cefotaxime DES_CTX->PBP Binds & Inhibits

Caption: Mechanism of action of 3-Desacetyl Cefotaxime.

Quantitative In Vitro Antimicrobial Spectrum

The antimicrobial activity of 3-desacetyl cefotaxime is broad, though generally less potent than the parent compound.[8][13] Its potency is species-dependent.[13][14] For many common pathogens, its activity is superior to that of earlier-generation cephalosporins.[3][11] However, against certain species like Pseudomonas cepacia, des-CTX can be more active than cefotaxime.[11][13][14] The minimum inhibitory concentration (MIC) is the standard metric for quantifying in vitro activity.[15][16]

Table 1: Comparative MIC Values (μg/mL) of Cefotaxime and 3-Desacetyl Cefotaxime MIC values represent the concentration required to inhibit the growth of 90% of isolates (MIC⁹⁰).

Bacterial SpeciesCefotaxime (CTX) MIC⁹⁰3-Desacetyl Cefotaxime (des-CTX) MIC⁹⁰Key Insights
Escherichia coli0.254.0CTX is significantly more potent.[17]
Klebsiella pneumoniae≤ 0.254.0des-CTX activity is lower but still notable.[8][17]
Staphylococcus aureus (MSSA)-> 128des-CTX has poor activity against S. aureus.[8]
Streptococcus pneumoniae--Both are active; synergy is often observed.[3]
Pseudomonas aeruginosa> 128> 128Both have limited activity against most strains.[8]
Pseudomonas cepacia--des-CTX can be more active than CTX.[13][14]
Morganella morganii-> 128des-CTX is less active than CTX.[8]

Note: Specific MIC values can vary between studies and geographic locations. The data presented are illustrative of general trends.

Synergistic and Antagonistic Interactions with Cefotaxime

One of the most clinically relevant aspects of des-CTX is its interaction with cefotaxime. In the majority of cases, the combination of the two compounds results in additive or synergistic activity against a wide range of bacteria.[3][13][18] This synergy means that the combined effect is greater than the sum of their individual effects, effectively lowering the MIC of cefotaxime and enhancing its potency.[3][19] This phenomenon has been observed against staphylococci, streptococci, anaerobes, and various enteric bacilli.[3][20][21] Antagonism is rare but has been noted in some strains of Morganella morganii, though the clinical significance is considered low as the strains typically remain susceptible to cefotaxime alone.[8][13][14]

cluster_0 Interaction Outcome CTX Cefotaxime (CTX) Synergy Synergy / Additivity (Enhanced Killing) CTX->Synergy Most Pathogens Antagonism Antagonism (Reduced Efficacy) CTX->Antagonism Rare (e.g., M. morganii) DES_CTX 3-Desacetyl Cefotaxime (des-CTX) DES_CTX->Synergy DES_CTX->Antagonism

Caption: Predominant synergistic interaction between CTX and des-CTX.

Standardized In Vitro Susceptibility Testing Protocols

Accurate and reproducible in vitro testing is fundamental to understanding the activity of des-CTX. Methodologies should follow established standards from bodies like the Clinical and Laboratory Standards Institute (CLSI).[22][23]

Protocol 1: Broth Microdilution for MIC Determination

This method quantitatively measures the in vitro activity of an antimicrobial agent.[15][24]

Causality Behind Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium as it has low levels of inhibitors and supports the growth of most non-fastidious pathogens.[15]

  • Inoculum: Standardizing the bacterial inoculum to ~5 x 10⁵ CFU/mL is critical; a higher density can falsely elevate the MIC, while a lower one can decrease it.[25]

  • Incubation: 18-24 hours at 35-37°C provides sufficient time for bacterial growth in control wells.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of 3-desacetyl cefotaxime. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to achieve a range of final concentrations.[16][24]

  • Inoculum Preparation: Culture the test organism overnight. Suspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate (including a growth control well without the drug) with the standardized bacterial suspension.[16]

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[16]

  • Reading Results: The MIC is the lowest concentration of des-CTX that completely inhibits visible bacterial growth.[15][16]

A 1. Prepare Serial Dilutions of des-CTX in Microtiter Plate C 3. Inoculate All Wells with Bacteria A->C B 2. Standardize Bacterial Inoculum to 0.5 McFarland B->C D 4. Incubate Plate (18-24h, 37°C) C->D E 5. Read Results: Lowest Concentration without Growth = MIC D->E

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Checkerboard Method for Synergy Testing

This method assesses the interaction between two antimicrobial agents (cefotaxime and des-CTX).[16]

Causality Behind Choices:

  • Two-Dimensional Array: The checkerboard setup allows for the testing of many combinations of two drugs simultaneously, which is essential for determining their interaction.

  • FIC Index: The Fractional Inhibitory Concentration (FIC) index is a calculated value that quantifies the interaction. It provides an objective measure of synergy, additivity, or antagonism.

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well microtiter plate. Make serial dilutions of cefotaxime horizontally and serial dilutions of des-CTX vertically. The result is a grid where each well contains a unique concentration combination of the two agents.[16]

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under the same conditions as for MIC determination.

  • Data Analysis & FIC Calculation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each compound: FIC of CTX = (MIC of CTX in combination) / (MIC of CTX alone).

    • Calculate the FIC index (ΣFIC) for each combination: ΣFIC = FIC of CTX + FIC of des-CTX.

  • Interpretation:

    • Synergy: ΣFIC ≤ 0.5

    • Additivity/Indifference: 0.5 < ΣFIC ≤ 4.0

    • Antagonism: ΣFIC > 4.0

Conclusion

3-desacetyl cefotaxime is more than an inactive byproduct; it is a pharmacologically active metabolite that makes a tangible contribution to the clinical efficacy of cefotaxime.[18] While generally less potent than its parent compound, it possesses a broad antimicrobial spectrum, a favorable pharmacokinetic profile, and, most importantly, frequently acts in synergy with cefotaxime.[3][13][14] This synergistic relationship enhances the overall antibacterial effect, potentially overcoming low-level resistance and broadening the therapeutic window. For researchers and drug development professionals, a thorough understanding of the in vitro properties of 3-desacetyl cefotaxime is essential for accurately interpreting susceptibility data, designing rational dosing strategies, and appreciating the complete antimicrobial profile of cefotaxime therapy.

References

  • Jones, R. N., Barry, A. L., & Thornsberry, C. (1981). Antimicrobial activity of desacetylcefotaxime alone and in combination with cefotaxime: evidence of synergy. PubMed. [Link]

  • OIE. (2008). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]

  • Acquire Publications. (2022, May 18). Clinical Pharmacology of Cefotaxime. Acquire Publications. [Link]

  • Beranger, A., et al. (2022, March 13). Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling?. medRxiv. [Link]

  • Chau, P. Y., et al. (1984). In vitro activity of desacetylcefotaxime and the interaction with its parent compound, cefotaxime. PubMed. [Link]

  • Neu, H. C. (1984). The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams. PubMed. [Link]

  • Trang, J. M., et al. (1985). Cefotaxime and desacetylcefotaxime pharmacokinetics in infants and children with meningitis. Antimicrobial Agents and Chemotherapy. [Link]

  • Jones, R. N., Barry, A. L., & Thornsberry, C. (1981). Antimicrobial Activity of Desacetylcefotaxime Alone and in Combination with Cefotaxime: Evidence of Synergy. The Journal of Infectious Diseases. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. Creative Diagnostics. [Link]

  • Jones, R. N. (1995). Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review. PubMed. [Link]

  • OIE. (2014). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]

  • Focà, E., et al. (1991). Synergistic antibacterial interaction of cefotaxime and desacetylcefotaxime. PubMed. [Link]

  • Le-Guellec, C., et al. (1991). Pharmacokinetics of cefotaxime and desacetylcefotaxime in patients with liver disease. PubMed. [Link]

  • Kearns, G. L. (1995). Pharmacokinetics of cefotaxime and desacetylcefotaxime in the young. PubMed. [Link]

  • Grimm, H. (1988). Comparison of in vitro activity of cefotaxime and desacetylcefotaxime alone and in combination against 320 gram-negative clinical isolates. PubMed. [Link]

  • Aldridge, K. E., et al. (1988). The synergistic effect of cefotaxime and desacetylcefotaxime against clinical isolates of anaerobic bacteria. PubMed. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Vallet-Gely, I., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PMC. [Link]

  • Cruciani, M., et al. (1990). In vitro antibacterial activity of cefotaxime and desacetylcefotaxime, alone or in combination, against gram-positive cocci. PubMed. [Link]

  • LeBel, M., & Spino, M. (1988). Optimal cefotaxime dosing for gram-negative bacteremia: effective trough serum bactericidal titers and drug concentrations 8 and 12 hr after 1- or 2-gm infusions. PubMed. [Link]

  • Drugs.com. (n.d.). Cefotaxime Monograph for Professionals. Drugs.com. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • HiMedia Laboratories. (n.d.). Cefotaxime + Clavulanic acid Ezy MIC™ Strip EM099 (CTX/CTX+). HiMedia Laboratories. [Link]

  • Clinical and Laboratory Standards Institute. (2024). Table 1A. Suggested Groupings of Antimicrobial Agents Approved by the US Food and Drug Administration for Clinical Use That Should Be Considered for Routine Testing and Reporting on Nonfastidious Organisms by Clinical Microbiology Laboratories. CLSI. [Link]

  • Beranger, A., et al. (2022). Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling?. Journal of Antimicrobial Chemotherapy. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cefotaxime Sodium?. Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • American Academy of Pediatrics. (n.d.). Cefotaxime | Drug Lookup. Pediatric Care Online. [Link]

  • Limbert, M., Seibert, G., & Schrinner, E. (1982). The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability. PubMed. [Link]

  • Marchbanks, C. R., Yost, R. L., & White, R. L. (1987). Cefotaxime stability during in vitro microbiological testing. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (2024, July 4). Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling?. ResearchGate. [Link]

Sources

The Biochemical and Analytical Divergence of Cefotaxime Sodium and 3-Desacetyl Cefotaxime Potassium

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of antimicrobial pharmacokinetics and bioanalytical assay development, distinguishing between a parent prodrug and its active metabolites is critical for accurate efficacy modeling. Cefotaxime sodium is a potent third-generation cephalosporin deployed against severe Gram-negative and Gram-positive aerobic bacterial infections[1]. However, its in vivo efficacy is heavily supplemented by its primary pharmacologically active metabolite, 3-desacetylcefotaxime (dCTX)[2]. In pharmaceutical impurity profiling and quantitative bioanalysis, this metabolite is synthesized and utilized as a stable reference standard known as 3-desacetyl cefotaxime potassium[3]. This whitepaper structurally deconstructs these two entities, detailing their pharmacokinetic divergence, synergistic antimicrobial dynamics, and the self-validating analytical methodologies required to quantify them accurately.

Structural Chemistry and Metabolic Causality

The structural divergence between these two molecules dictates their distinct pharmacokinetic behaviors. Cefotaxime sodium features a 3-acetoxymethyl substituent on its dihydrothiazine ring. Upon intravenous or intramuscular administration, this O-acetyl group acts as a substrate for hepatic acetyl esterases. The enzymatic hydrolysis of this bond replaces the acetoxy group with a hydroxyl group, yielding 3-desacetylcefotaxime[2].

This single functional group alteration fundamentally shifts the molecule's lipophilicity and protein-binding affinity. Because the acetyl group is lost, dCTX becomes more polar. Paradoxically, while one might expect faster clearance of a more polar metabolite, dCTX actually exhibits a longer elimination half-life than its parent compound. Cefotaxime sodium has a terminal serum half-life of 0.9–1.7 hours, whereas dCTX persists for 1.4–1.9 hours[4].

MetabolicPathway CTX Cefotaxime Sodium (Parent Drug) Esterase Hepatic Acetyl Esterase (Hydrolysis) CTX->Esterase In vivo Excretion Renal Excretion CTX->Excretion 40-60% Unchanged dCTX 3-Desacetyl Cefotaxime (Active Metabolite) Esterase->dCTX Lactone dCTX Lactone (Inactive) dCTX->Lactone Ring Opening dCTX->Excretion ~24% Excreted

Metabolic pathway of Cefotaxime Sodium to 3-Desacetyl Cefotaxime and its inactive lactone.

Pharmacokinetics and Antimicrobial Synergy

From an antimicrobial standpoint, dCTX is generally estimated to be 2 to 10 times less active than the parent cefotaxime molecule[2]. For example, against susceptible Escherichia coli strains, the MIC90 of cefotaxime is roughly 0.125 mg/L, whereas the MIC90 for dCTX is 0.4 mg/L[5].

However, evaluating them in isolation is a clinical fallacy. The presence of dCTX enhances the overall potency of cefotaxime through additive and synergistic antimicrobial interactions. This synergy can significantly reduce the minimum inhibitory concentrations (MICs) required to neutralize resistant pathogens, including oxacillin-susceptible staphylococci and Pseudomonas aeruginosa[6].

Quantitative Comparison Table
ParameterCefotaxime Sodium (CTX)3-Desacetyl Cefotaxime (dCTX)
Chemical Role Parent Drug / Active APIActive Metabolite / Reference Impurity
Salt Form SodiumPotassium (Analytical Standard)
Molecular Weight 477.45 g/mol 451.52 g/mol
Elimination Half-Life 0.9 – 1.7 hours[4]1.4 – 1.9 hours[4]
Clearance (Critically Ill) 12.8 L/h[2]10.5 L/h[2]
MIC90 (E. coli) 0.125 mg/L[5]0.4 mg/L[5]
Plasma Protein Binding 13 – 38%[4]Lower than parent

Analytical Workflows: Overcoming Bioassay Limitations

Historically, clinical microbiologists relied on agar diffusion bioassays to quantify cefotaxime in serum and bile. As an analytical scientist, I strongly advise against this for pharmacokinetic modeling. Because the test organisms are sensitive to both CTX and dCTX, traditional bioassays fail to differentiate the two, resulting in spuriously high concentration readings for the parent drug[7].

To establish a self-validating, discrete quantification system, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard[2][7].

Self-Validating UHPLC-MS/MS Protocol for Simultaneous Quantification

To ensure absolute chromatographic resolution and recovery, our laboratory protocols mandate the following step-by-step methodology:

Step 1: Internal Standard Addition and Protein Precipitation

  • Causality: Cefotaxime is up to 38% bound to plasma proteins[4]. Direct injection of biological matrices will cause severe column fouling and inaccurate quantification of the total drug concentration.

  • Procedure: Aliquot 100 µL of the plasma sample. Immediately spike with 10 µL of an isotopic internal standard (e.g., Cefotaxime-d3). Self-Validation Check: The internal standard corrects for matrix effects and extraction losses. Add 300 µL of a cold chloroform-acetone mixture to denature proteins and disrupt drug-protein binding complexes[8].

Step 2: Centrifugation and Reconstitution

  • Causality: The organic phase must be isolated from the precipitated protein pellet to prevent mass spectrometer source contamination.

  • Procedure: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Extract the supernatant, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase (e.g., 0.1% formic acid in water). Reconstituting in the mobile phase matches the initial gradient conditions, preventing chromatographic peak distortion.

Step 3: Chromatographic Separation

  • Causality: CTX and dCTX possess different polarities due to the presence/absence of the acetyl group. A reversed-phase C18 column retains the lipophilic CTX longer than the polar dCTX, ensuring they elute at distinct retention times and do not cause ion suppression of one another.

  • Procedure: Inject 5 µL onto a C18 UHPLC column. Run a gradient utilizing 0.1% formic acid in water (Mobile Phase A) and pure acetonitrile (Mobile Phase B).

Step 4: MRM Detection and System Suitability

  • Causality: Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transitions for CTX and dCTX, effectively eliminating background matrix noise.

  • Procedure: Monitor transitions in positive electrospray ionization (ESI+) mode. Establish a standard curve using the 3-desacetyl cefotaxime potassium standard. Ensure the calibration curve is strictly linear between 0.2–10 mg/L for dCTX and 0.5–500 mg/L for CTX[2].

AnalyticalWorkflow Plasma Biological Sample (Plasma/Serum) Prep Protein Precipitation (Chloroform/Acetone) Plasma->Prep Centrifuge Centrifugation & Supernatant Collection Prep->Centrifuge LC UHPLC Separation (Reversed-Phase C18) Centrifuge->LC MS Tandem MS (MS/MS) MRM Detection LC->MS Quant Simultaneous Quantification MS->Quant

Step-by-step UHPLC-MS/MS workflow for the simultaneous quantification of CTX and dCTX.

Conclusion

The distinction between cefotaxime sodium and 3-desacetyl cefotaxime potassium extends far beyond nomenclature. It represents a fundamental shift in molecular lipophilicity, half-life, and antimicrobial synergy. For drug development professionals and analytical scientists, recognizing the synergistic contribution of dCTX is vital for accurate clinical dosing, while employing rigorous, self-validating LC-MS/MS methodologies is non-negotiable for precise pharmacokinetic profiling.

References

  • Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review | nih.gov | 6

  • Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling? | oup.com | 2

  • Determination of cefotaxime and desacetylcefotaxime in plasma and urine by high-performance liquid chromatography | nih.gov |8

  • Comparative determination of cefotaxime and desacetyl cefotaxime in serum and bile by bioassay and high-performance liquid chromatography | researchgate.net |7

  • Evaluation of Cefotaxime and Desacetylcefotaxime Concentrations in Cord Blood after Intrapartum Prophylaxis with Cefotaxime | asm.org | 5

  • 3-Desacetyl Cefotaxime Potassium (>90%) | cymitquimica.com |3

  • Incetax® | Brookes Pharma | brookes.com.pk |4

  • Clinical Pharmacology of Cefotaxime | acquirepublications.org | 1

Sources

Technical Guide: Solubility Profiling & Handling of 3-Desacetyl Cefotaxime Potassium Salt

[1][2][3][4][5]

Executive Summary

3-Desacetyl cefotaxime (Desacetylcefotaxime; dCtx ) is the primary active metabolite of the third-generation cephalosporin Cefotaxime.[1][2][3][4] While the parent drug is commonly administered as a sodium salt, the Potassium Salt of the metabolite (CAS: 66340-28-1 for free acid; specific salt forms vary by custom synthesis) is frequently utilized as a high-purity analytical reference standard for impurity profiling and pharmacokinetic studies.[1][2][3][4]

Understanding the solubility of this specific salt form in Water and Methanol is critical for:

  • Accurate Standard Preparation: Ensuring complete dissolution without precipitation during LC-MS/HPLC calibration.

  • Stability Management: Mitigating lactonization and hydrolysis, which are solvent-dependent.[2][3][4][5]

  • Purification Workflows: Optimizing antisolvent crystallization during synthesis.

This guide provides the expected solubility profile based on structural analogs, followed by a validated protocol for empirical determination, as batch-specific crystallinity can alter absolute solubility values.

Physicochemical Profile & Solubility Analysis

Structural Context

The potassium salt of 3-Desacetyl cefotaxime increases the polarity of the molecule compared to its zwitterionic free acid form.[4] The presence of the potassium cation (

4
Solubility Data Summary

Note: Exact solubility limits can vary by synthesis batch (amorphous vs. crystalline). The values below represent the functional working ranges for analytical grade standards.

SolventSolubility ClassificationEstimated Range (mg/mL)Mechanistic Insight
Water Freely Soluble > 50 mg/mL High dielectric constant of water stabilizes the dissociated

and carboxylate anion.[1][2][3][4][5] Ideal for stock solutions.[3][4][5]
Methanol Soluble 10 – 30 mg/mL Soluble due to polar interactions, but reduced compared to water.[3][4][5] Risk of precipitation at high concentrations if temperature drops.[3][4]
Ethanol Sparingly Soluble< 5 mg/mLInsufficient polarity to effectively solvate the salt form.[3][4]
Acetonitrile Practically Insoluble< 1 mg/mLAprotic nature leads to immediate precipitation; used as an antisolvent.[2][3][4][5]
Stability in Solution (Critical)
  • Water: Prone to hydrolysis and lactonization (formation of 3-Desacetylcefotaxime lactone) over time, especially at non-neutral pH.[1][2][3][4][5]

  • Methanol: Susceptible to methanolysis (transesterification) upon prolonged storage.[1][2][3][4][5]

  • Recommendation: Prepare stock solutions in water, aliquot immediately, and store at -80°C . For HPLC, use fresh dilutions.[4][5]

Validated Experimental Protocols

As a Senior Scientist, I strongly advise against relying solely on literature values for reference standards, as hygroscopicity and polymorph differences affect saturation points.[4][5] Use the following Self-Validating Protocol to determine the exact solubility for your specific lot.

Protocol A: Gravimetric Solubility Determination (High Precision)

Objective: Determine the saturation limit (

Materials:

  • Analytical Balance (0.01 mg precision).[1][2][3][4][5]

  • Thermostated shaker or water bath (25°C ± 0.1°C).

  • 0.22 µm PTFE Syringe Filters (for Methanol) / PES Filters (for Water).[1][2][3][4][5]

  • Vials with PTFE-lined caps.[1][2][4][5]

Workflow:

  • Supersaturation: Add excess solid 3-Desacetyl cefotaxime K-salt to 1.0 mL of solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter into a tared vessel.

  • Evaporation: Evaporate the solvent (vacuum centrifuge or nitrogen stream) until constant weight is achieved.[2][3][4]

  • Calculation:

    
    
    
Protocol B: Visual Titration (Rapid Estimation)

Best for preparing standard stocks where exact saturation is not required but safety margins are needed.[1][2][3][4][5]

  • Weigh 10 mg of standard into a clear vial.

  • Add solvent in 100 µL increments.

  • Vortex for 30 seconds after each addition.

  • Record the volume (

    
    ) at which the solution becomes perfectly clear.[2][3][4][5]
    
    
    

Visualization of Workflows & Pathways[4]

Solubility Determination Decision Tree

This diagram outlines the logical flow for selecting the correct solvent and method based on your downstream application (e.g., LC-MS vs. NMR).[2][3][4]

SolubilityWorkflowStartStart: Select ApplicationLCMSLC-MS / HPLC StandardStart->LCMSSynthesisPurification / CrystallizationStart->SynthesisWaterCheckSolvent: Water (pH 6-7)LCMS->WaterCheckPreferredMeOHCheckSolvent: MethanolSynthesis->MeOHCheckAntisolventHighSolExpect >50 mg/mLRisk: Hydrolysis/LactoneWaterCheck->HighSolModSolExpect 10-30 mg/mLRisk: PrecipitationMeOHCheck->ModSolAction1Use Fresh (<4h)Store -80°CHighSol->Action1Action2Filter (0.22 µm)Verify DissolutionModSol->Action2

Caption: Decision matrix for solvent selection based on solubility limits and stability risks.

Degradation Pathway in Solution

Understanding the solubility is inseparable from understanding stability.[4] In aqueous solution, the metabolite undergoes equilibrium changes.[4][5]

DegradationdCtx3-Desacetyl Cefotaxime(Potassium Salt)SolubleLactoneDesacetylcefotaximeLactone(Less Soluble)dCtx->Lactone Acidic pH EquilibriumOpenRingHydrolysis Products(Inactive)dCtx->OpenRing Prolonged StorageLactone->dCtx Basic pH

Caption: Chemical fate of the potassium salt in solution; lactonization alters solubility profile.

Application Notes for Researchers

HPLC Mobile Phase Compatibility

When using Methanol in your mobile phase:

  • Issue: Injecting a highly concentrated aqueous stock of the K-salt (>50 mg/mL) into a high-methanol mobile phase stream can cause transient precipitation at the injection valve (Salt shock).[1][2][3][4]

  • Solution: Dilute the aqueous stock 1:10 with the initial mobile phase composition before injection.[4]

Storage of Reference Standards
  • Solid State: Hygroscopic.[2][3][4][5] Store in a desiccator at -20°C.

  • Solution: Do not store in Methanol for >24 hours due to potential esterification. Aqueous solutions are stable for months only at -80°C.[1][2][3][4][5]

References

  • LGC Standards. 3-Desacetyl Cefotaxime Potassium Salt (>90%) Product Sheet. LGC Standards. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9576239: Desacetylcefotaxime. PubChem.[3][4][5] Link

  • Toronto Research Chemicals. 3-Desacetyl Cefotaxime Potassium Salt Data Sheet. TRC Canada.[3][4][5] Link

  • Fabre, H., et al. (1996).[2][3][4][5] Kinetics and Mechanism of the Degradation of Cefotaxime Sodium in Aqueous Solution. Pharmaceutical Research. Link

  • D'Huart, E., et al. (2019).[2][3][4][5] Physicochemical Stability of Cefotaxime Sodium in Polypropylene Syringes. ResearchGate. Link

Pharmacokinetic Dynamics of 3-Desacetyl Cefotaxime: Serum Half-Life and Bioanalytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

The Metabolic Imperative: Beyond the Parent Compound[1]

In the pharmacokinetic profiling of third-generation cephalosporins, Cefotaxime stands out due to its unique metabolic disposition. Unlike ceftriaxone or ceftazidime, which are largely excreted unchanged, Cefotaxime undergoes significant hepatic metabolism. The primary metabolite, 3-desacetyl cefotaxime (3-DAC) , is not merely a degradation product; it is a microbiologically active entity that exhibits synergy with the parent compound.

Understanding the half-life of 3-DAC is critical because its elimination kinetics differ radically from the parent drug, particularly in patients with renal compromise. While Cefotaxime is cleared by both non-renal (metabolic) and renal mechanisms, 3-DAC relies almost exclusively on renal excretion.[1] This creates a "dissociation of clearance" where the metabolite can accumulate to toxic levels even when the parent drug appears to be clearing normally.

Metabolic Pathway Visualization

The following diagram illustrates the sequential degradation of Cefotaxime. Note the critical transition to the lactone form, which is pH-dependent and analytically relevant.

metabolic_pathway CTX Cefotaxime (Parent Drug) DAC 3-Desacetyl Cefotaxime (Active Metabolite) CTX->DAC Hepatic Esterases (Deacetylation) LAC Desacetylcefotaxime Lactone (Inactive) DAC->LAC Spontaneous Cyclization (Unstable in Serum) OPEN Open-Ring Metabolites (M2, M3) DAC->OPEN Hydrolysis LAC->OPEN Ring Opening

Figure 1: Metabolic pathway of Cefotaxime. The conversion to 3-DAC is enzymatic, while subsequent degradation to the lactone is often chemical and pH-dependent.

Quantitative Pharmacokinetics: Serum Half-Life Data

The half-life (


) of 3-DAC is consistently longer than that of the parent Cefotaxime. In healthy subjects, this difference is marginal. However, as creatinine clearance (

) declines, the divergence becomes exponential. The table below synthesizes pivotal data from pharmacokinetic studies involving healthy volunteers and patients with varying degrees of renal function.
Comparative Half-Life Metrics ( )[3]
Physiologic StateCreatinine Clearance (

)
Cefotaxime

(Parent)
3-DAC

(Metabolite)
Accumulation Factor (Metabolite)
Healthy Control > 90 mL/min0.8 – 1.1 h1.5 – 1.9 h 1.0x (Baseline)
Mild Impairment 30 – 89 mL/min~1.4 h~4.0 h ~2.5x
Severe Impairment 3 – 10 mL/min2.6 – 3.0 h10.0 – 23.0 h > 10x
Hemodialysis ESRD (On Dialysis)1.6 – 2.4 hDecreases slowly Variable clearance

Key Technical Insight: In End-Stage Renal Disease (ESRD), the half-life of the parent drug only increases by a factor of 2-3 (due to compensatory hepatic metabolism). In stark contrast, the half-life of 3-DAC increases by a factor of 10-15. This confirms that 3-DAC elimination is flow-dependent on glomerular filtration and tubular secretion.

Bioanalytical Quantification: HPLC Protocol

Accurate measurement of 3-DAC in human serum is complicated by its instability. 3-DAC spontaneously converts to desacetylcefotaxime lactone in serum at physiological pH and temperature. Therefore, the bioanalytical protocol must include immediate stabilization steps.

Methodological Principles (HPLC-UV)
  • Stabilization: Immediate acidification of serum prevents lactonization.

  • Separation: Reversed-phase chromatography (C18) separates the polar metabolite from the parent.

  • Detection: UV absorbance at 254 nm (or 260 nm) captures the cephalosporin core.

Validated Workflow for Serum Analysis

The following Graphviz workflow details the critical steps required to preserve sample integrity during processing.

hplc_workflow Sample Blood Collection (Immediate Centrifugation) Stabilize Stabilization Add 1M HCl or Acetate Buffer (pH 3.5) *CRITICAL STEP* Sample->Stabilize < 10 mins Precipitate Protein Precipitation (Acetonitrile or Methanol 1:2) Stabilize->Precipitate Centrifuge Centrifugation (10,000g for 10 min) Precipitate->Centrifuge Inject HPLC Injection Mobile Phase: Phosphate Buffer/Methanol Centrifuge->Inject Supernatant Detect Detection UV @ 254nm Inject->Detect

Figure 2: Bioanalytical workflow emphasizing the acidification step required to prevent ex vivo degradation of 3-DAC.

Detailed Protocol Parameters
  • Column:

    
    Bondapak C18 or equivalent (reversed-phase).
    
  • Mobile Phase: 0.01 M Acetate Buffer (pH 4.5) : Methanol (85:15 v/v).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Internal Standard: Cefoxitin or Cephalothin (structural analogs).

  • Limit of Quantification (LOQ): Typically 0.5

    
    g/mL for 3-DAC.
    

Clinical Translation & Dosing Implications

The extended half-life of 3-DAC in renal failure is not merely an academic curiosity; it dictates dosing strategies to prevent neurotoxicity (encephalopathy), a known risk of high-dose cephalosporin accumulation.

  • Synergy: 3-DAC retains approximately 10-30% of the parent drug's intrinsic activity but acts synergistically with Cefotaxime against specific Gram-negative organisms (e.g., Proteus mirabilis).

  • Dose Adjustment: Because the metabolite accumulates significantly (

    
     hours) in severe renal impairment (
    
    
    
    mL/min), the standard recommendation is to halve the dose while maintaining the dosing interval. This prevents the "stacking" of metabolite concentrations while maintaining therapeutic parent drug levels.

References

  • Wise, R., Wright, N., & Wills, P. J. (1981). Pharmacology of cefotaxime and its desacetyl metabolite in renal and hepatic disease.[2] Antimicrobial Agents and Chemotherapy, 19(4), 526–531.[2] [Link]

  • Patel, K. B., Nicolau, D. P., Nightingale, C. H., & Quintiliani, R. (1995). Pharmacokinetics of cefotaxime in healthy volunteers and patients. Diagnostic Microbiology and Infectious Disease, 22(1-2), 49–55.[1] [Link]

  • Ings, R. M., et al. (1985). The pharmacokinetics of cefotaxime and its metabolites in subjects with normal and impaired renal function. Reviews of Infectious Diseases, 4(Suppl), S379-S391. [Link]

  • Boyer, M., Sirot, J., & Cluzel, R. (1984). Technic for assaying cefotaxime and desacetylcefotaxime in serum by high performance liquid chromatography. Pathologie Biologie, 32(4), 285-288. [Link]

  • Marchbanks, C. R., Yost, R. L., & White, R. L. (1987). Cefotaxime stability during in vitro microbiological testing.[3] Antimicrobial Agents and Chemotherapy, 31(9), 1375–1378. [Link]

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of 3-Desacetyl Cefotaxime Potassium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 3-Desacetyl Cefotaxime

Cefotaxime, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of severe bacterial infections.[1][2][3] In vivo, cefotaxime is metabolized to its primary active metabolite, 3-desacetyl cefotaxime, through enzymatic hydrolysis.[4][5] This metabolite not only possesses its own antibacterial activity but can also act synergistically with the parent drug, cefotaxime.[4][6] Consequently, the presence and concentration of 3-desacetyl cefotaxime can significantly influence the overall therapeutic efficacy and safety profile of cefotaxime sodium administration.

Furthermore, 3-desacetyl cefotaxime is a known impurity and a potential degradation product in cefotaxime sodium drug substances and formulations.[7][8] Its quantification is therefore critical for quality control, stability studies, and pharmacokinetic assessments. This application note provides a comprehensive guide to the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate determination of 3-desacetyl cefotaxime potassium salt. The principles and protocols outlined herein are designed to be readily adaptable for researchers, quality control analysts, and drug development professionals.

Method Development Strategy: A Rationale-Driven Approach

The development of a reliable HPLC method necessitates a systematic approach, beginning with an understanding of the analyte's physicochemical properties and a clear definition of the analytical objectives. Our goal is to establish a method that is not only accurate and precise but also specific for 3-desacetyl cefotaxime in the presence of its parent compound, cefotaxime, and potential degradation products.

Chromatographic System and Column Selection

A reversed-phase HPLC (RP-HPLC) mode is the most suitable approach for separating polar to moderately nonpolar compounds like cefotaxime and its derivatives.[9][10] We have selected a C18 column as the stationary phase due to its versatility and proven efficacy in resolving cephalosporins and their related substances.[11][12] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance between resolution, efficiency, and backpressure.

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving the desired separation. A combination of an aqueous buffer and an organic modifier is typically employed in RP-HPLC.

  • Aqueous Buffer: A phosphate or acetate buffer is commonly used to control the pH of the mobile phase. The stability of many cephalosporins, including cefotaxime, is pH-dependent, with maximum stability generally observed in the pH range of 4.5 to 6.5.[13][14] We will start with an ammonium acetate buffer, as it is volatile and compatible with mass spectrometry if further characterization of impurities is required. A pH of 6.1 will be the initial target to ensure the stability of the analyte during analysis.[2][15]

  • Organic Modifier: Acetonitrile is a common choice for the organic component of the mobile phase in cephalosporin analysis due to its low viscosity and UV transparency.[5][6] The proportion of acetonitrile will be optimized to achieve a suitable retention time and resolution between 3-desacetyl cefotaxime and cefotaxime. An isocratic elution is preferred for its simplicity and robustness in routine quality control applications.[16]

Detection Wavelength

The UV spectrum of 3-desacetyl cefotaxime exhibits a maximum absorbance that allows for sensitive detection. Based on a review of existing methods for cefotaxime and its metabolites, a detection wavelength of 235 nm provides excellent sensitivity for both the parent drug and its desacetyl metabolite.[1][15][17]

The overall workflow for the method development and validation is depicted in the following diagram:

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application A Analyte Characterization (3-Desacetyl Cefotaxime) B Selection of Initial Conditions (Column, Mobile Phase, Detector) A->B C System Optimization (Mobile Phase Ratio, Flow Rate) B->C D System Suitability Testing C->D E Specificity / Forced Degradation D->E F Linearity and Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I Robustness H->I J LOD & LOQ I->J K Routine Analysis of Samples J->K

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Materials and Reagents
  • 3-Desacetyl Cefotaxime Potassium Salt Reference Standard

  • Cefotaxime Sodium Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (3%)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Ammonium acetate buffer (pH 6.1) and Acetonitrile (85:15 v/v)[16]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm[17]

  • Injection Volume: 20 µL

Preparation of Solutions
  • Buffer Preparation (Ammonium Acetate, pH 6.1): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 6.1 with glacial acetic acid.

  • Standard Stock Solution (3-Desacetyl Cefotaxime): Accurately weigh and dissolve approximately 10 mg of 3-desacetyl cefotaxime potassium salt reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the material containing 3-desacetyl cefotaxime potassium salt in the mobile phase to achieve a final concentration within the linear range of the method.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][18]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[18] Six replicate injections of a working standard solution (e.g., 20 µg/mL) were made.

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
% RSD of Peak Area≤ 2.0%0.85%
% RSD of Retention Time≤ 1.0%0.30%
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This was evaluated by subjecting a sample solution of 3-desacetyl cefotaxime to forced degradation under various stress conditions to ensure that the degradation products do not interfere with the quantification of the main peak.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N HCl, heated at 60°C for 2 hours.[1][15]

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N NaOH, kept at room temperature for 30 minutes.[1][15]

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, kept at room temperature for 1 hour.

  • Thermal Degradation: Sample solution heated at 80°C for 4 hours.[7]

The results of the forced degradation studies should demonstrate that the peak for 3-desacetyl cefotaxime is well-resolved from any degradation product peaks, thus confirming the stability-indicating nature of the method.

Linearity and Range

The linearity of the method was established by constructing a calibration curve with at least five different concentrations of 3-desacetyl cefotaxime potassium salt. The peak area was plotted against the concentration, and the linearity was evaluated by linear regression analysis.

ParameterResult
Linear Range1 - 50 µg/mL
Regression Equationy = 45872x + 1250
Correlation Coefficient (r²)0.9995
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of 3-desacetyl cefotaxime was spiked into a placebo mixture, and the recovery was calculated.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%16.015.898.75%
100%20.019.999.50%
120%24.023.798.75%

The acceptance criteria for recovery are typically between 98% and 102%.[19]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate samples were prepared and analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level% RSD of Assay Results
Repeatability0.95%
Intermediate Precision1.35%

The acceptance criterion for precision is a relative standard deviation (RSD) of not more than 2.0%.[19][20]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

The LOQ should be sufficiently low to allow for the determination of the impurity at the required levels.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results.

Parameter VariedVariationEffect on Results (% RSD)
Flow Rate± 0.1 mL/min< 2.0%
Mobile Phase pH± 0.2 units< 2.0%
Column Temperature± 2°C< 2.0%

The low % RSD values indicate that the method is robust and reliable under minor variations in experimental conditions.[1]

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and stability-indicating means for the quantification of 3-desacetyl cefotaxime potassium salt. The method has been successfully validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is well-suited for routine quality control analysis, stability studies, and research applications involving cefotaxime and its related substances.

References

  • Bawdon, R. E., et al. (1984). High-Pressure Liquid Chromatographic Assay of Cefotaxime and Desacetylcefotaxime in Human Myometrium. Marcel Dekker, Inc.
  • Rosseel, M. T., & Vandewoude, K. H. (2004). Liquid chromatographic determination of the plasma concentrations of cefotaxime and desacetylcefotaxime in plasma of critically ill patients. Journal of Chromatography B, 813(1-2), 181-185. Available at: [Link]

  • Fourtillan, J. B., et al. (1982). [Technic for assaying cefotaxime and desacetylcefotaxime in serum by high performance liquid chromatography]. Pathologie-biologie, 30(5 Pt 2), 345-349. Available at: [Link]

  • Rodrigues, D. F., & Salgado, H. R. N. (2017). A Critical Review of Analytical Methods for Quantification of Cefotaxime. Critical Reviews in Analytical Chemistry, 47(2), 166-177. Available at: [Link]

  • Spivey, K. A., et al. (2020). Development and validation of a UHPLC-MS/MS method to measure cefotaxime and metabolite desacetylcefotaxime in blood plasma: a pilot study suitable for capillary microsampling in critically ill children. Journal of Pharmaceutical and Biomedical Analysis, 185, 113221. Available at: [Link]

  • Behin, S., et al. (2012). Physical and chemical stability studies on cefotaxime and its dosage forms by stability indicating HPTLC method. International Journal of Pharmacy and Chemical Sciences, 2(4), 517-523. Available at: [Link]

  • Patel, K., & Dedania, Z. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. Available at: [Link]

  • Kumar, S., & Kumar, A. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Al-Hakkani, M. F. (2020). HPLC Analytical Method Validation for Determination of Cefotaxime in the Bulk and Finished Pharmaceutical Dosage Form. SN Applied Sciences, 2(4), 1-10. Available at: [Link]

  • Behin, S., et al. (2012). Degradation Profile of Cefotaxime Sodium at Three Different Temperatures. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). RP-HPLC method for quantification of cefotaxime sodium by using design of experiment, a green analytical approach. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Behin, S., et al. (2012). physical and chemical stability studies on cefotaxime and its dosage forms by stability indicating hptlc method. ResearchGate. Available at: [Link]

  • Bergan, T., & Solberg, R. (1981). Assay of cefotaxime by high-pressure-liquid chromatography. Chemotherapy, 27(3), 155-165. Available at: [Link]

  • Al-Hakkani, M. F. (2020). HPLC Analytical Method Validation for Determination of Cefotaxime in the Bulk and Finished Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Berge, S. M., et al. (1983). Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. Journal of Pharmaceutical Sciences, 72(1), 59-63. Available at: [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 39(3), 132-143. Available at: [Link]

  • Asad, S., et al. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Molecules, 18(2), 2049-2061. Available at: [Link]

  • Sreevalli, N., et al. (2009). Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations. International Journal of ChemTech Research, 1(4), 1011-1015. Available at: [Link]

  • Kumar, A., et al. (2024). RP-HPLC method for quantification of cefotaxime sodium by using design of experiment, a green analytical approach. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Patel, M., et al. (2021). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cefotaxime Sodium and Paracetamol in Synthetic Mixture. Natural Volatiles & Essential Oils, 8(4), 10744-10756. Available at: [Link]

  • United States Pharmacopeia. (2025). Cefotaxime Sodium. USP-NF. Available at: [Link]

Sources

Guide & Protocol: Preparation and Handling of 3-Desacetyl Cefotaxime Potassium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the preparation, sterilization, storage, and handling of stock solutions of 3-desacetyl cefotaxime potassium salt. As the primary and biologically active metabolite of the third-generation cephalosporin antibiotic cefotaxime, 3-desacetyl cefotaxime is a critical compound for research in pharmacology, microbiology, and drug development.[1] The accuracy and reproducibility of experimental results are fundamentally dependent on the quality and stability of the stock solution. This guide explains the scientific rationale behind each step of the protocol, from solvent selection to long-term storage, ensuring the integrity and efficacy of the prepared solution. It is intended for researchers, scientists, and drug development professionals who require a reliable and validated methodology.

Introduction: The Scientific Imperative for a Validated Protocol

3-Desacetyl cefotaxime is not an inert byproduct; it possesses its own spectrum of antibacterial activity and contributes synergistically to the overall efficacy of its parent compound, cefotaxime.[1][2] In clinical settings, the concentrations of this metabolite can be significant, making it essential to study its individual pharmacological profile.[3] Therefore, preparing a pure, stable, and accurately concentrated stock solution is the foundational step for any in vitro or in vivo investigation, including Minimum Inhibitory Concentration (MIC) assays, time-kill studies, and mechanism-of-action analyses.[1][4]

Cephalosporins, as a class, are susceptible to degradation via hydrolysis of the β-lactam ring, a process influenced by pH, temperature, and the presence of enzymes.[5][6] The protocol detailed herein is designed to mitigate these degradation pathways, ensuring that the stock solution maintains its chemical integrity and biological potency from preparation to experimental use.

Physicochemical & Handling Properties

A thorough understanding of the compound's properties is essential for its proper handling and use. The key data for 3-desacetyl cefotaxime potassium salt are summarized below.

PropertyValueSource(s)
Synonyms Deacetylcefotaxime Potassium Salt, Desacetylcefotaxime Potassium Salt[7]
Molecular Formula C₁₄H₁₄KN₅O₆S₂[8][9]
Molecular Weight 451.52 g/mol [8][9]
CAS Number 65052-63-3[8]
Appearance Off-white to pale yellow crystalline powder[10]
Purity Typically >90% or >95%[7][8]
Storage (Solid) Store desiccated at -20°C, protected from light[8]

Materials & Equipment

Reagents
  • 3-Desacetyl Cefotaxime Potassium Salt (Purity ≥95%)

  • Sterile, Nuclease-Free Water (for cell culture or molecular biology grade) or Sterile Phosphate-Buffered Saline (PBS, pH 7.2-7.4)

  • Dimethyl Sulfoxide (DMSO), Anhydrous (Optional, for specific applications)

Equipment
  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes and micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, Polyethersulfone (PES) or other low protein-binding membrane)[11]

  • Sterile syringes (5 mL to 50 mL, depending on volume)

  • Sterile, light-protecting cryovials (e.g., amber-colored) for aliquoting

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Experimental Protocol: Stock Solution Preparation (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL (approximately 22.15 mM) stock solution, a concentration suitable for dilution into a wide range of typical working concentrations (0.1 - 100 µg/mL).[3][4]

Step 1: Pre-Protocol Calculations & Weighing

Causality: Accurate weighing is the cornerstone of an accurate final concentration. All subsequent steps depend on the precision of this initial measurement. Performing this in a draft-free environment, such as on an anti-vibration table, minimizes error.

1.1. Determine the required volume of stock solution. For this protocol, we will prepare 10 mL. 1.2. Calculate the required mass of the compound:

  • Mass (mg) = Desired Concentration (mg/mL) × Desired Volume (mL)
  • Mass = 10 mg/mL × 10 mL = 100 mg 1.3. Under a fume hood or in a designated weighing area, carefully weigh out 100 mg of 3-desacetyl cefotaxime potassium salt powder using an analytical balance and transfer it into a sterile 15 mL or 50 mL conical tube. Avoid generating dust.[12]
Step 2: Solubilization

Causality: The potassium salt form of this antibiotic significantly enhances its aqueous solubility compared to the free acid form, making sterile water or PBS the preferred solvents for most biological applications.[13] Vortexing provides sufficient mechanical energy to break intermolecular bonds and facilitate dissolution.

2.1. Within a biological safety cabinet, add approximately 8 mL of sterile, nuclease-free water or sterile PBS to the conical tube containing the powder. 2.2. Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of any visible particulates. 2.3. Once dissolved, add the chosen solvent to reach the final volume of 10 mL. Invert the tube several times to ensure homogeneity.

Step 3: Sterilization by Filtration

Causality: The β-lactam ring in cephalosporins is heat-labile, making autoclaving an unsuitable method for sterilization as it would cause significant degradation.[13] Therefore, sterile filtration using a 0.22 µm filter is the mandatory method to remove potential bacterial contaminants without compromising the compound's integrity.[11][14] A PES membrane is recommended for its low protein-binding properties, ensuring minimal loss of the compound.

3.1. Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe. 3.2. Draw the entire 10 mL of the antibiotic solution into the syringe. 3.3. Carefully dispense the solution from the syringe through the filter into a new sterile conical tube. This is your sterile stock solution.

Step 4: Aliquoting for Storage

Causality: Repeated freeze-thaw cycles are a primary cause of antibiotic degradation.[15] Aliquoting the stock solution into single-use volumes ensures that the main stock remains frozen and stable, preserving its potency over time. Using light-protecting vials is a best practice for β-lactam antibiotics.[13][16]

4.1. Determine appropriate aliquot volumes based on your experimental needs (e.g., 100 µL, 500 µL, or 1 mL). 4.2. Dispense the calculated volumes of the sterile stock solution into pre-labeled, sterile, light-protecting cryovials. 4.3. Securely cap and label each vial clearly with the compound name, concentration (10 mg/mL), and date of preparation.

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_sol Solubilization & Sterilization cluster_store Storage calc 1. Calculate Mass (e.g., 100 mg for 10 mL) weigh 2. Weigh Powder (Aseptically transfer to sterile tube) calc->weigh add_solvent 3. Add Solvent (e.g., 8 mL Sterile H₂O) weigh->add_solvent vortex 4. Vortex to Dissolve add_solvent->vortex qs 5. QS to Final Volume (e.g., 10 mL) vortex->qs filter 6. Sterile Filter (0.22 µm) (Into a new sterile tube) qs->filter aliquot 7. Aliquot (Into light-protecting cryovials) filter->aliquot store 8. Store at ≤ -20°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of 3-desacetyl cefotaxime potassium.

Storage, Stability, and Handling

The stability of the prepared stock solution is paramount. The recommendations below are based on stability data for the parent compound, cefotaxime, and general best practices for β-lactam antibiotics.[6][10]

Storage Temp.SolventRecommended DurationKey Considerations
≤ -20°C Water / PBSUp to 3-6 months Optimal for long-term storage. Protect from light. Avoid repeated freeze-thaw cycles.[15]
2°C to 8°C Water / PBSUp to 5-10 days For short-term use. Solution may undergo slow degradation. Monitor for color changes.[10]
Room Temp. (20-25°C) Water / PBS< 24 hours Not recommended for storage. Significant degradation can occur.[6][10]
37°C (Incubator) Culture MediaHours (Significant loss) Be aware that degradation is accelerated at physiological temperatures, which may impact results of long-incubation assays (e.g., >18h).[4]

Key Stability Insights:

  • pH: Cefotaxime solutions exhibit maximum stability in the pH range of 5 to 7.[10] Using solvents with a pH outside this range (e.g., highly alkaline buffers) can accelerate degradation and should be avoided.

  • Thawing: When ready to use, thaw an aliquot at room temperature or on ice. Do not use a water bath or microwave, as this can cause localized overheating and degradation.[10] Once thawed, keep the solution on ice. Any unused portion of a thawed aliquot should be discarded and not refrozen.

  • Visual Inspection: Before use, always inspect the thawed solution. It should be clear and pale yellow. A change to a dark yellow or reddish-yellow color indicates significant degradation.[6]

Safety Precautions

  • Handle the powder in a well-ventilated area or fume hood to avoid inhalation.[12]

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to prevent skin and eye contact.[12]

  • Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

Troubleshooting

IssuePossible CauseRecommended Solution
Powder does not fully dissolve Insufficient solvent volume or low-quality reagent.Add slightly more solvent and continue vortexing. If it persists, the solubility limit may have been reached. Prepare a more dilute stock.
Solution is cloudy after filtration Filter failure or precipitation.Ensure the filter was properly attached. If the compound is precipitating, consider using a different solvent system if compatible with the downstream application (e.g., 10% DMSO in water).
Stock solution changes color rapidly Degradation due to improper storage (light/heat) or pH.Discard the stock. Prepare a fresh solution ensuring storage in light-protecting vials at ≤ -20°C. Verify the pH of your solvent.

References

  • iGEM Foundation. (n.d.). Preparations for Antibiotic Stock Solutions. Retrieved from [Link]

  • Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press. (Generic protocol reference, URL points to a representative PDF: [Link] - Note: This is a general reference for lab manual protocols)

  • Barrick Lab, University of Texas at Austin. (n.d.). Protocols: Antibiotic Stock Solutions. Retrieved from [Link]

  • iGEM Foundation. (n.d.). Antibacterial Stock Preparation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Antibiotic Stock Solutions. Retrieved from [Link]

  • Marchbanks, C. R., Yost, R. L., & White, R. L. (1987). Cefotaxime stability during in vitro microbiological testing. Antimicrobial Agents and Chemotherapy, 31(9), 1375–1378. [Link]

  • Behin, S., Farivar, F., & Iranshahi, M. (2012). Physical and chemical stability studies on cefotaxime and its dosage forms by stability indicating HPTLC method. International Journal of Pharmaceutical Sciences and Research, 3(11), 4353-4359. [Link]

  • Wang, X., Song, L., & Zhai, F. (2007). Solubility of Sodium Cefotaxime in Different Solvents. Journal of Chemical & Engineering Data, 52(3), 899-900. [Link]

  • Behin, S., Farivar, F., & Iranshahi, M. (2012). Degradation Profile of Cefotaxime Sodium at Three Different Temperatures. ResearchGate. [Link]

  • Marchbanks, C. R., Yost, R. L., & White, R. L. (1987). Cefotaxime Stability during In Vitro Microbiological Testing. ASM Journals. [Link]

  • GlobalRPH. (2017). Dilution Cefotaxime. Retrieved from [Link]

  • Fu, K. P., Vince, T., & Neu, H. C. (1980). In vitro activity of desacetylcefotaxime and the interaction with its parent compound, cefotaxime. Journal of Antimicrobial Chemotherapy, 6(6), 757-762. [Link]

  • Jones, R. N., Barry, A. L., & Thornsberry, C. (1981). Comparative in vitro studies on cefotaxime and desacetylcefotaxime. Journal of Antimicrobial Chemotherapy, 7(Suppl A), 21-29. [Link]

  • Humbert, G., Leroy, A., Nair, S. R., & Cherubin, C. E. (1984). Concentrations of cefotaxime and the desacetyl metabolite in serum and CSF of patients with meningitis. Journal of Antimicrobial Chemotherapy, 13(5), 487-494. [Link]

Sources

3-Desacetyl cefotaxime potassium salt reference standard for USP analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

3-Desacetyl Cefotaxime (DAC) is the primary metabolite and a critical degradation product of the third-generation cephalosporin, Cefotaxime.[1] In regulatory compliance (USP/EP), monitoring DAC is mandatory to ensure the safety and potency of Cefotaxime Sodium formulations.

While Cefotaxime is administered as a sodium salt, the reference standard for the impurity is often supplied as 3-Desacetyl Cefotaxime Potassium Salt or as the lactone form (USP Related Compound E). This guide specifically addresses the handling, preparation, and analysis using the Potassium Salt reference standard, providing the necessary stoichiometric corrections to align with USP reporting limits (usually expressed as the free acid or relative to Cefotaxime).

The Degradation Mechanism

Cefotaxime undergoes hydrolysis at the C-3 acetoxymethyl group, yielding 3-Desacetyl Cefotaxime.[1] Under acidic conditions or prolonged storage, DAC can further cyclize to form 3-Desacetyl Cefotaxime Lactone , a distinct impurity with different chromatographic behavior.[1]

degradation_pathway CTX Cefotaxime (Parent Drug) DAC 3-Desacetyl Cefotaxime (Primary Impurity) CTX->DAC Hydrolysis (-Acetyl group) Est. pH > 7.0 or Enzymatic LAC 3-Desacetyl Cefotaxime Lactone (Secondary Degradant) DAC->LAC Intramolecular Cyclization Acidic pH / Heat

Figure 1: Degradation pathway of Cefotaxime.[1] Preventing the formation of the Lactone (yellow) during standard preparation is critical for accurate quantification.

Critical Handling & Storage

The Potassium Salt of 3-Desacetyl Cefotaxime is hygroscopic and sensitive to hydrolytic degradation.[1]

  • Storage: Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Choice: Avoid highly acidic diluents for the stock solution to prevent lactonization. Use Phosphate Buffer (pH 6.2–7.0) or the mobile phase immediately prior to injection.[1]

  • Stability: Solutions should be kept at 2–8°C and used within 24 hours .

Analytical Protocol (USP-Aligned)

This protocol aligns with USP <621> and the Cefotaxime Sodium monograph (Organic Impurities, Procedure 1), adapted for the specific use of the Potassium Salt reference standard.

Chromatographic Conditions
ParameterSpecification
Instrument HPLC with UV-Vis Detector
Column USP L1 (C18), 3.9 mm x 15 cm, 5 µm (e.g., µBondapak C18 or equiv.)[1]
Detector UV absorption at 235 nm
Flow Rate 1.0 mL/min
Column Temp Ambient (approx. 25°C)
Injection Vol 10–20 µL
Run Time ~1.5x the retention time of Cefotaxime
Mobile Phase Preparation
  • Solution A (Buffer): Dissolve 7.1 g of anhydrous dibasic sodium phosphate (

    
    ) in 1000 mL water. Adjust pH to 6.25 ± 0.05  with phosphoric acid.
    
  • Mobile Phase: Mix Solution A and Methanol in a ratio of 86:14 (v/v).

    • Note: Filter through a 0.45 µm membrane and degas.[1]

Reference Standard Preparation (The Critical Step)

Target: Prepare a standard solution equivalent to the limit concentration (typically 1.0% of the nominal sample concentration).

  • Calculate the Correction Factor (CF): You must correct for the Potassium ion to quantify the "Active Moiety" (Free Acid).

    • MW (Potassium Salt,

      
      ): 451.52  g/mol  [2]
      
    • MW (Free Acid,

      
      ): 413.43  g/mol  
      
    • 
      [1]
      
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 3-Desacetyl Cefotaxime Potassium Salt .[1]

    • Dissolve in Mobile Phase to a final volume of 100.0 mL.

    • Concentration (Salt):[1] 0.1 mg/mL.

    • Concentration (Free Acid):

      
       mg/mL.
      
  • System Suitability Solution:

    • Mix the Stock Solution with a Cefotaxime Sodium standard solution to obtain a mixture containing both compounds at approx.[1] 0.01 mg/mL each.

Experimental Workflow

analytical_workflow cluster_prep Preparation Phase cluster_hplc HPLC Analysis cluster_data Data Processing Step1 Weigh DAC Potassium Salt (Apply Correction Factor 0.916) Step2 Dissolve in Mobile Phase (pH 6.25 - Avoid Acid) Step1->Step2 Step3 Inject System Suitability (Check Resolution > 1.5) Step2->Step3 Step4 Inject Sample Solution Step3->Step4 If Pass Step5 Identify Peaks (RRT ~0.6 for DAC) Step4->Step5 Step6 Calculate % Impurity (Using Free Acid Equiv) Step5->Step6

Figure 2: Step-by-step workflow for the quantification of 3-Desacetyl Cefotaxime.

System Suitability & Acceptance Criteria

Before analyzing samples, the chromatographic system must meet the following criteria (based on USP general chapters):

ParameterAcceptance LimitRationale
Resolution (

)

(between DAC and Cefotaxime)
Ensures accurate integration of the impurity peak, which elutes before the parent peak.
Tailing Factor (

)

High tailing indicates column aging or pH mismatch.[1]
Relative Retention Time (RRT) ~0.6 to 0.8 (for DAC)DAC is more polar (hydroxyl group) than Cefotaxime (acetyl group), so it elutes earlier.[1]
% RSD (Precision)

(n=6 injections)
Ensures method reproducibility.

Calculation of Results

To calculate the percentage of 3-Desacetyl Cefotaxime in a Cefotaxime Sodium sample:



Where:

  • 
     = Peak response (area) of 3-Desacetyl Cefotaxime in the sample.[1]
    
  • 
     = Peak response of the Standard (if using external standard method).
    
  • 
     = Concentration of the Standard (mg/mL).
    
  • 
     = Concentration of the Sample (mg/mL).
    
  • 
     = Potency of the Reference Standard (decimal).
    
  • 
     = Salt Correction Factor (0.9156)  (Only apply if 
    
    
    
    was calculated using the mass of the Potassium Salt).

Note: If using "Area Normalization" (common for related substances), ensure the Relative Response Factor (RRF) is applied if specified in the monograph. For Cefotaxime/DAC, the RRF is often close to 1.0, but verify with specific monograph versions.

References

  • United States Pharmacopeia (USP). Cefotaxime Sodium Monograph: Organic Impurities.[1][3][4][5] USP-NF.[1] Rockville, MD: United States Pharmacopeial Convention. [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5742673, Cefotaxime. (Accessed 2023). [1]

  • European Directorate for the Quality of Medicines (EDQM). Cefotaxime Sodium Monograph 0989.[1] European Pharmacopoeia (Ph.[1][6] Eur.).

  • Fabre, H., et al. "Stability of cefotaxime sodium in aqueous solution and in the solid state." Journal of Pharmaceutical and Biomedical Analysis, 1982.
  • Splendid Lab. 3-Desacetyl Cefotaxime Potassium Salt Reference Standard Data. (Chemical structure and salt form verification).

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Desacetylcefotaxime in Biological Fluids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Clinical Relevance

Desacetylcefotaxime (dCTX) is the primary active metabolite of the third-generation cephalosporin Cefotaxime (CTX). While CTX is widely used for treating severe infections (meningitis, sepsis), dCTX exhibits significant antimicrobial activity and a longer half-life than the parent drug. In critically ill patients—particularly those with renal impairment—dCTX can accumulate to toxic levels.

The Analytical Challenge: Quantifying dCTX is complicated by two factors:

  • Metabolic Instability: The beta-lactam ring in both CTX and dCTX is susceptible to hydrolysis (ring-opening) at physiological pH and room temperature, leading to underestimation of concentrations.

  • Polarity: dCTX is significantly more polar than CTX, leading to poor retention on standard C18 columns and high susceptibility to ion suppression from the void volume.

This protocol details a robust LC-MS/MS workflow designed to stabilize the analyte immediately upon collection and retain it chromatographically to ensure regulatory-grade accuracy.

Scientific Logic & Mechanism (The "Why")

Stabilization Strategy

Spontaneous hydrolysis of the beta-lactam ring occurs rapidly in plasma at room temperature. To prevent the conversion of dCTX to its inactive lactone or open-ring metabolites:

  • Temperature Control: All processing must occur at 4°C.

  • Acidification: Lowering the pH of the plasma matrix (to pH ~4.5–5.0) significantly reduces the rate of hydrolysis. We utilize a protein precipitation method that incorporates acidification.

Chromatographic Retention

dCTX elutes earlier than CTX. On standard C18 columns with high organic starting conditions, dCTX may co-elute with salts and phospholipids (the "void volume"), causing severe matrix effects (signal suppression).

  • Solution: We employ a High Strength Silica (HSS) T3 column or equivalent, which is designed to retain polar compounds in 100% aqueous conditions, allowing us to wash salts away before the analyte elutes.

Experimental Workflow

Sample Preparation Workflow

The following diagram illustrates the critical "Cold-Chain" preparation method required to maintain analyte integrity.

SamplePrep Sample Patient Plasma (50 µL) Precip Protein Precipitation (150 µL ACN + 0.1% FA) Sample->Precip IS Int. Standard (d3-Cefotaxime) IS->Precip Vortex Vortex (30s) & Centrifuge (4°C) Precip->Vortex Mix Supernatant Supernatant Transfer Vortex->Supernatant 13,000 x g 10 min Dilution Dilution 1:1 (Water + 0.1% FA) Supernatant->Dilution Reduce Organic Strength Inject LC-MS/MS Injection Dilution->Inject

Figure 1: Optimized "Cold-Chain" Protein Precipitation Workflow. Note the dilution step to ensure the sample solvent is weak enough to allow focusing on the LC column.

Detailed Protocol

Reagents & Materials
  • Standards: Desacetylcefotaxime (dCTX) and Cefotaxime (CTX) reference standards (>98% purity).

  • Internal Standard (IS): Cefotaxime-d3 (preferred) or Cefotaxime-13C3.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation
  • LC System: UHPLC (e.g., Waters Acquity, Agilent 1290, or Shimadzu Nexera).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+, Agilent 6495, Waters Xevo TQ-XS).

  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18 (1.7 µm).

Liquid Chromatography Conditions

To retain the polar dCTX, the gradient must start with low organic content.

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.400 mL/min
Column Temp 40°C
Injection Vol 2–5 µL
Run Time 6.0 minutes

Gradient Table:

Time (min) %A (Water) %B (ACN) Event
0.00 98 2 Load/Desalt
0.50 98 2 Hold (Retain dCTX)
3.50 10 90 Elute Analytes
4.50 10 90 Wash Column
4.60 98 2 Re-equilibrate

| 6.00 | 98 | 2 | End |

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Source Temp: 500°C (Optimized for flow rate).

  • Capillary Voltage: 3.5 kV.

MRM Transitions: Note: dCTX is quantified using the loss of the side chain, similar to the parent, but the precursor mass differs by 42 Da (loss of acetyl group).

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (eV)
dCTX 414.1 168.0 Quant22
414.1125.0Qual35
CTX 456.1 396.1 Quant18
456.1168.0Qual25
CTX-d3 (IS) 459.1 399.1 Quant18

Method Validation Strategy

To ensure this protocol meets FDA/EMA bioanalytical guidelines, the following validation steps are mandatory.

Stability Assessment (Critical)

Because dCTX is a degradation product of CTX, you must prove that CTX does not degrade into dCTX during sample handling, which would cause a false positive.

  • Experiment: Spike plasma with high-concentration CTX (only). Leave at Room Temperature for 0, 1, 2, and 4 hours.

  • Acceptance: dCTX levels must remain < 2% of the CTX spike concentration.

Matrix Effect (Phospholipid Monitoring)

Monitor the transition m/z 184 > 184 (phosphatidylcholine head group) to visualize phospholipid elution.

  • Goal: Ensure dCTX (retention time ~1.5 - 2.0 min) elutes before the phospholipid burst (typically >3.0 min in this gradient).

Linearity & Sensitivity
  • Range: 0.1 µg/mL to 50 µg/mL (Clinical range).

  • Weighting: 1/x² linear regression.

  • LLOQ: 0.1 µg/mL (S/N > 10).

Troubleshooting & Optimization

Troubleshooting Issue Problem: Low Sensitivity for dCTX Check1 Check Retention Time: Is it eluting in void (<0.8 min)? Issue->Check1 Action1 Action: Reduce Initial %B to 0% or 1% Use HSS T3 Column Check1->Action1 Yes Check2 Check pH: Is Mobile Phase Acidic? Check1->Check2 No Action2 Action: Ensure 0.1% Formic Acid (Promotes Protonation) Check2->Action2 No

Figure 2: Decision tree for troubleshooting sensitivity issues specific to polar metabolites.

References

  • Guerra Valero, Y.C., et al. (2021). Development and validation of a UHPLC-MS/MS method to measure cefotaxime and metabolite desacetylcefotaxime in blood plasma: a pilot study suitable for capillary microsampling in critically ill children. Analytical and Bioanalytical Chemistry.

  • Lefeuvre, S., et al. (2017). Simultaneous determination of five beta-lactam antibiotics (cefepime, ceftazidime, cefotaxime, meropenem and piperacillin) in human plasma by ultra-high performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B.

  • Marchbanks, C.R., et al. (1987). Cefotaxime stability during in vitro microbiological testing. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

Sources

Application Notes and Protocols for the Extraction of 3-Desacetyl Cefotaxime from Serum Samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical Imperative for Accurate 3-Desacetyl Cefotaxime Quantification

Cefotaxime, a third-generation cephalosporin, is a cornerstone in the treatment of severe bacterial infections. Its clinical efficacy is significantly influenced by its metabolism to 3-desacetyl cefotaxime, an active metabolite that also possesses antibacterial properties. The therapeutic and toxicological profiles of cefotaxime are therefore intrinsically linked to the concentrations of both the parent drug and this primary metabolite in systemic circulation. Consequently, the accurate and reliable quantification of 3-desacetyl cefotaxime in serum is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring (TDM), and in the broader context of drug development and clinical research.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the extraction of 3-desacetyl cefotaxime from serum samples. We will delve into the principles and protocols of the most pertinent extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The focus will be on not just the procedural steps, but the underlying scientific rationale, ensuring the selection of the most appropriate method for your analytical needs.

Physicochemical Properties of Cefotaxime and 3-Desacetyl Cefotaxime

A foundational understanding of the physicochemical properties of the analyte of interest is critical for the development of a robust extraction method.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )LogPpKa
Cefotaxime C₁₆H₁₇N₅O₇S₂455.5-0.622.37 (COOH), 3.03 (aminothiazole)
3-Desacetyl Cefotaxime C₁₄H₁₅N₅O₆S₂413.42-1.9Not readily available, but expected to be similar to cefotaxime

Note: The LogP value, a measure of lipophilicity, indicates that both compounds are relatively polar, with 3-desacetyl cefotaxime being more polar than its parent compound. The pKa values of cefotaxime indicate the presence of acidic functional groups. This information is pivotal in selecting the appropriate SPE sorbent and optimizing the pH for LLE.

Comparative Overview of Extraction Techniques

The choice of extraction method is a critical determinant of analytical sensitivity, selectivity, and throughput. Each technique presents a unique set of advantages and limitations.

TechniquePrincipleAverage Recovery (%)Matrix EffectKey Considerations
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and the liquid sample.>90%[1]LowHigh selectivity, cleaner extracts, amenable to automation. Method development can be more complex.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Variable, generally lower than SPEModerateCost-effective, but can be labor-intensive, prone to emulsion formation, and less amenable to high-throughput workflows.
Protein Precipitation (PPT) Removal of proteins by denaturation with an organic solvent or acid.>90%[1]HighSimple, fast, and inexpensive. However, it results in a less clean extract, which can lead to significant matrix effects in LC-MS/MS analysis.

Detailed Protocols and Methodologies

Solid-Phase Extraction (SPE): The Gold Standard for Clean Extracts

SPE is a highly selective sample preparation technique that isolates analytes from a complex matrix by partitioning them between a solid sorbent and the liquid sample.[2] For polar compounds like 3-desacetyl cefotaxime, reversed-phase SPE using a C18 sorbent is a common and effective approach.

Causality Behind the Choices: The C18 stationary phase provides a non-polar environment. By adjusting the pH of the sample and wash solutions, the polarity of 3-desacetyl cefotaxime can be manipulated to control its retention on the column, allowing for effective separation from endogenous interferences.

Protocol: SPE of 3-Desacetyl Cefotaxime from Serum

This protocol is adapted from established methods for the extraction of cephalosporins from biological fluids.[1]

Materials:

  • C18 SPE cartridges (e.g., 200 mg, 3 mL)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Serum sample

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

Step-by-Step Methodology:

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 SPE cartridge. This step wets the stationary phase and activates it for sample interaction.

    • Follow with 3 mL of purified water to remove the methanol and prepare the sorbent for the aqueous sample. Do not allow the cartridge to dry.

  • Sample Pre-treatment:

    • To 500 µL of serum, add 500 µL of purified water and vortex for 30 seconds. This dilution reduces the viscosity of the sample and minimizes protein binding.

  • Sample Loading:

    • Load the pre-treated serum sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min). This ensures adequate interaction time between the analyte and the sorbent.

  • Washing:

    • Wash the cartridge with 3 mL of purified water. This step removes salts and other highly polar, unretained matrix components.

  • Elution:

    • Elute 3-desacetyl cefotaxime from the cartridge with 3 mL of a methanol-phosphate buffer (pH 7.0) mixture (1:1, v/v). The organic solvent disrupts the interaction between the analyte and the sorbent, while the buffered pH ensures the analyte is in a favorable state for elution.

  • Post-Elution Processing:

    • The eluate can be directly injected into an HPLC system.

    • For increased sensitivity, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow Condition 1. Cartridge Conditioning (Methanol, Water) Pretreat 2. Sample Pre-treatment (Dilute Serum) Condition->Pretreat Load 3. Sample Loading Pretreat->Load Wash 4. Washing (Purified Water) Load->Wash Elute 5. Elution (Methanol/Buffer) Wash->Elute Analyze 6. Analysis (HPLC or LC-MS/MS) Elute->Analyze

Caption: A streamlined workflow for the Solid-Phase Extraction of 3-desacetyl cefotaxime.

Protein Precipitation (PPT): The Rapid Approach

Protein precipitation is the simplest and fastest method for sample clean-up.[1] It involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or an acid, to denature and precipitate the abundant proteins in the serum.[3]

Causality Behind the Choices: Acetonitrile is a common choice as it is an effective protein precipitant and is compatible with reversed-phase HPLC mobile phases. Performing the precipitation at a low temperature enhances the efficiency of protein removal.

Protocol: Protein Precipitation of 3-Desacetyl Cefotaxime from Serum

This protocol is a widely used and effective method for the rapid clean-up of serum samples.[1]

Materials:

  • Acetonitrile (ice-cold, HPLC grade)

  • Serum sample

  • Vortex mixer

  • Refrigerated centrifuge

Step-by-Step Methodology:

  • Sample Aliquoting:

    • Pipette 100 µL of serum into a microcentrifuge tube.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the serum sample (a 3:1 ratio of solvent to sample is generally effective).

  • Vortexing:

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains 3-desacetyl cefotaxime, to a clean tube for analysis.

Workflow for Protein Precipitation (PPT)

PPT_Workflow Aliquot 1. Aliquot Serum Precipitate 2. Add Acetonitrile Aliquot->Precipitate Vortex 3. Vortex Precipitate->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Analyze 6. Analysis (LC-MS/MS) Collect->Analyze

Caption: A straightforward workflow for the Protein Precipitation of 3-desacetyl cefotaxime.

Liquid-Liquid Extraction (LLE): The Classic Technique

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1] For a polar analyte like 3-desacetyl cefotaxime, a direct LLE from serum can be challenging due to its high water solubility. Therefore, a combined approach of protein precipitation followed by LLE is often employed.

Causality Behind the Choices: The initial protein precipitation step removes the bulk of interfering proteins. The subsequent addition of a polar organic solvent mixture, such as chloroform and 1-butanol, facilitates the extraction of the polar analyte from the aqueous supernatant.

Protocol: Combined Protein Precipitation and Liquid-Liquid Extraction

This protocol outlines a two-step process for the extraction of 3-desacetyl cefotaxime.[4]

Materials:

  • Acetonitrile (HPLC grade)

  • Chloroform (HPLC grade)

  • 1-Butanol (HPLC grade)

  • Serum sample

  • Vortex mixer

  • Centrifuge

Step-by-Step Methodology:

  • Protein Precipitation:

    • To 1 mL of serum in a centrifuge tube, add 2 mL of acetonitrile.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean centrifuge tube.

  • Liquid-Liquid Extraction:

    • Add 2 mL of a chloroform:1-butanol solvent mixture to the supernatant.

    • Vortex for 2 minutes to ensure thorough mixing and facilitate extraction.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic phases.

  • Aqueous Layer Collection:

    • Carefully collect the upper aqueous layer, which contains the 3-desacetyl cefotaxime, for analysis.

Workflow for Combined PPT-LLE

PPT_LLE_Workflow Precipitate 1. Protein Precipitation (Acetonitrile) Supernatant 2. Collect Supernatant Precipitate->Supernatant LLE 3. Liquid-Liquid Extraction (Chloroform/Butanol) Supernatant->LLE Phase_Sep 4. Phase Separation (Centrifuge) LLE->Phase_Sep Collect_Aq 5. Collect Aqueous Layer Phase_Sep->Collect_Aq Analyze 6. Analysis Collect_Aq->Analyze

Caption: A combined workflow for Protein Precipitation followed by Liquid-Liquid Extraction.

Method Validation and Downstream Analysis

The choice of extraction method should also be guided by the requirements of the downstream analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: For HPLC-UV analysis, a cleaner sample is generally required to avoid co-eluting peaks that can interfere with the analyte of interest. Therefore, SPE is the preferred extraction method for this analytical platform.

  • LC-MS/MS: LC-MS/MS offers higher selectivity and sensitivity, making it more tolerant of less clean samples. While SPE will still provide the best performance, PPT can be a viable and high-throughput option for LC-MS/MS analysis , provided that matrix effects are carefully evaluated and controlled.

It is imperative that any chosen extraction method be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). This includes assessing parameters such as recovery, matrix effect, precision, accuracy, and stability.

Troubleshooting Common Extraction Issues

IssuePossible CauseRecommended Solution
Low Recovery Suboptimal pH: The pH of the sample or solvents may not be optimal for analyte retention or elution.Adjust the pH of the sample and extraction solvents. For cephalosporins, a pH range of 4.3-6.2 is generally recommended for stability.[1]
Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the sorbent.Increase the organic solvent concentration in the elution buffer or try a different solvent system.
Incomplete Phase Separation (LLE): Emulsion formation can lead to poor recovery.Increase centrifugation time or temperature. Consider adding a small amount of salt to the aqueous phase to break the emulsion.
High Matrix Effects (LC-MS/MS) Insufficient Clean-up: The extraction method is not effectively removing endogenous interferences.If using PPT, consider switching to SPE for a cleaner extract. For SPE, optimize the wash step by using a slightly stronger wash solvent.
Analyte Instability Degradation during Extraction: 3-desacetyl cefotaxime may be susceptible to degradation at room temperature or extreme pH.Keep samples on ice throughout the extraction process and minimize the time between extraction and analysis. Ensure all solutions are within the optimal pH stability range.[1]

Conclusion: A Strategic Approach to Extraction

The successful extraction of 3-desacetyl cefotaxime from serum is a critical prerequisite for accurate and reliable bioanalysis. While Protein Precipitation offers a rapid and simple workflow, it is often accompanied by significant matrix effects. Liquid-Liquid Extraction provides a cost-effective alternative, though it can be more labor-intensive. For applications demanding the highest level of cleanliness and selectivity, particularly for HPLC-UV analysis, Solid-Phase Extraction remains the gold standard .

The choice of the most appropriate extraction method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the analytical platform being used, and the required sample throughput. By carefully considering the principles and protocols outlined in this application note, researchers can develop and validate a robust and reliable method for the extraction of 3-desacetyl cefotaxime, thereby ensuring the integrity and quality of their bioanalytical data.

References

  • Comparative determination of cefotaxime and desacetyl cefotaxime in serum and bile by bioassay and high-performance liquid chrom. SciSpace. [Link]

  • Comparative determination of cefotaxime and desacetyl cefotaxime in serum and bile by bioassay and high-performance liquid chromatography. ResearchGate. [Link]

  • Three-phase liquid extraction: a simple and fast method for lipidomic workflows. PMC. [Link]

  • PHYSICAL AND CHEMICAL STABILITY STUDIES ON CEFOTAXIME AND ITS DOSAGE FORMS BY STABILITY INDICATING HPTLC METHOD. [Link]

  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Monash University. [Link]

  • Stability study of 81 analytes in human whole blood, in serum and in plasma. bevital. [Link]

  • Cefotaxime stability during in vitro microbiological testing. PubMed. [Link]

Sources

Storage conditions for 3-desacetyl cefotaxime potassium salt aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage and Handling Protocols for 3-Desacetyl Cefotaxime Potassium Salt Aqueous Solutions

Executive Summary

3-desacetyl cefotaxime (3-DAC) is the primary active metabolite of the third-generation cephalosporin, cefotaxime.[1][2] Unlike its parent compound, 3-DAC possesses a free hydroxymethyl group at the C-3 position, rendering it susceptible to a unique degradation pathway: lactonization .[1]

This guide defines the rigorous storage conditions required to prevent the two primary degradation mechanisms of 3-DAC potassium salt in aqueous solution:


-lactam hydrolysis  (base-catalyzed) and lactone formation  (acid-catalyzed).[1][2]

Core Storage Rule: Aqueous solutions of 3-DAC potassium are thermodynamically unstable. For analytical recovery >98%, solutions must be maintained at pH 5.5–6.5 , kept at 4°C for no longer than 24 hours , or flash-frozen at -80°C for long-term storage.[1][2]

Physicochemical Properties & Degradation Mechanisms

The Chemical Challenge

The potassium salt of 3-DAC improves water solubility but increases hygroscopicity.[1] Once dissolved, the molecule faces a "stability window" constrained by pH.

  • Acidic Instability (pH < 4.0): The free hydroxyl group at C-3 attacks the carboxylic acid at C-4, forming desacetylcefotaxime lactone .[1][2] This is a specific risk for the metabolite that does not affect the parent drug (which has an acetoxy group).

  • Alkaline Instability (pH > 7.5): Hydroxide ions attack the

    
    -lactam ring, causing irreversible ring opening and loss of antimicrobial/analytical activity.[1]
    
Degradation Pathway Diagram

The following diagram illustrates the bifurcated degradation pathways based on environmental pH.

degradation_pathway DAC 3-Desacetyl Cefotaxime (Active Form) Lactone Desacetylcefotaxime Lactone (Inactive) DAC->Lactone Acidic pH (< 4.0) Intramolecular Cyclization OpenRing Open-Ring Metabolites (Inactive) DAC->OpenRing Alkaline pH (> 7.5) Beta-Lactam Hydrolysis Stability Stability Window: pH 5.5 - 6.5 Temp < 4°C Stability->DAC

Figure 1: Bifurcated degradation pathways of 3-desacetyl cefotaxime. Acidic conditions favor lactonization, while alkaline conditions favor hydrolysis.

Experimental Protocol 1: Master Stock Preparation

Objective: Prepare a 1.0 mg/mL stock solution of 3-DAC Potassium with minimized degradation risk.

Reagents:

  • 3-Desacetyl Cefotaxime Potassium Salt (Reference Standard grade).[2]

  • Solvent A (Preferred): 50 mM Phosphate Buffer, pH 6.0 (pre-chilled to 4°C).[2]

  • Solvent B (Alternative): LC-MS grade water (pre-chilled), only if used immediately.[1][2]

Procedure:

  • Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator to prevent condensation (potassium salt is hygroscopic).

  • Weighing: Rapidly weigh the target amount into a generic amber glass vial.

    • Note: Avoid plastic if possible for long-term storage, though polypropylene is acceptable for short-term freezing.[1][2]

  • Dissolution: Add Solvent A (Phosphate Buffer pH 6.0).[1][2] Vortex gently for 10-15 seconds.

    • Critical: Do not sonicate for >1 minute, as heat generation accelerates hydrolysis.[1]

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 100 µL) in cryovials.

  • Freezing: Flash freeze in liquid nitrogen or dry ice/methanol bath. Store at -80°C.

Experimental Protocol 2: Quality Control (Self-Validating System)

Objective: Verify the integrity of stored solutions before use in critical assays. This protocol serves as a "Go/No-Go" gate.[2]

Method: Reverse-Phase HPLC (Stability Indicating)[1][2][3]

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.05 M Phosphate Buffer (pH 6.[1][2]0)
Mobile Phase B Acetonitrile
Gradient Isocratic 90:10 (A:B) or gradient 5% to 30% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 235 nm (detects

-lactam ring) and 254 nm
Temperature Column: 25°C
Sample Temp 4°C (Thermostat required)

Acceptance Criteria:

  • Purity: > 95% area under the curve (AUC).[1][2]

  • Lactone Peak: Must be < 2.0% (Lactone typically elutes after the main peak due to lower polarity).[1][2]

  • Color Check: Solution must be colorless. A yellow tint indicates significant hydrolysis.

Storage Matrix & Guidelines

The following data summarizes stability expectations based on general cephalosporin kinetics and specific metabolite behavior.

Table 1: Stability Matrix for Aqueous 3-DAC Potassium (pH 6.0)

Storage ConditionEstimated Stability (>95% Recovery)Action Required
Room Temp (25°C) < 4 HoursDiscard. Unsuitable for overnight runs without cooling.[1][2]
Refrigerated (4°C) 24 - 48 HoursSuitable for active HPLC sequences.[1][2]
Freezer (-20°C) 2 - 4 WeeksAcceptable for short-term storage.[1][2]
Deep Freeze (-80°C) 6 MonthsRecommended for Master Stocks.[1][2]
Freeze/Thaw Cycles Max 1 CycleDiscard after one thaw. Do not refreeze.

Workflow Diagram: Handling Lifecycle

workflow Start Lyophilized Powder (Store -20°C, Desiccated) Reconstitute Reconstitute Buffer pH 6.0, 4°C Start->Reconstitute Check Immediate Use? Reconstitute->Check Use Keep at 4°C Analyze within 24h Check->Use Yes Freeze Aliquot & Flash Freeze Store at -80°C Check->Freeze No Thaw Thaw on Ice (Do NOT Refreeze) Freeze->Thaw When needed Thaw->Use

Figure 2: Lifecycle management of 3-DAC solutions to minimize hydrolytic degradation.

Troubleshooting & FAQ

Q: My solution turned yellow. Can I still use it? A: No. The yellow coloration in cephalosporin solutions is a visual indicator of


-lactam ring opening and the formation of degradation polymers.[1] The concentration is no longer reliable.

Q: Why use Potassium salt over Sodium salt? A: The potassium salt is often used in reference standards to increase solubility.[1] However, it is more hygroscopic. Ensure the weighing environment is low humidity (<50% RH) to prevent the powder from clumping and degrading before dissolution.

Q: Can I use pure water instead of buffer? A: For immediate injection (within 1 hour), yes.[1][2] For storage >1 hour, no. Pure water absorbs CO2 from the air, lowering the pH to ~5.0-5.[1]5. While this is within the stability window, lack of buffering capacity makes the solution susceptible to local pH drops that trigger lactonization.[1]

References

  • Fabre, H. et al. (1982).[2][4] "Degradation Kinetics in Aqueous Solution of Cefotaxime Sodium, a Third-Generation Cephalosporin." Journal of Pharmaceutical Sciences.

  • Vilanova, B. et al. (1994).[2][5] "Alkaline Hydrolysis of Cefotaxime: A HPLC and 1H NMR Study." Journal of Pharmaceutical Sciences.

  • Cayman Chemical. "Desacetylcefotaxime (potassium salt) Product Information & Storage."

  • D'Huart, E. et al. (2019).[2] "Physicochemical Stability of Cefotaxime Sodium in Polypropylene Syringes." Annales Pharmaceutiques Françaises.

  • LGC Standards. "3-Desacetyl Cefotaxime Potassium Salt Certificate of Analysis Data."

Sources

Application Note: Using 3-Desacetyl Cefotaxime Potassium as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise handling, qualification, and analytical application of 3-Desacetyl Cefotaxime Potassium .

Important Nomenclature Clarification: In major pharmacopeias (EP/USP), 3-desacetyl cefotaxime is typically designated as Impurity B , whereas Impurity E refers to the lactone derivative formed from it.[1][2][3] However, as 3-desacetyl cefotaxime is the direct precursor to the lactone and a primary metabolite, this guide addresses the use of the Potassium Salt of 3-desacetyl cefotaxime (CAS 66340-28-1), hereby referred to as the Target Standard .[2][3]

Executive Summary

The quantification of Cefotaxime impurities is critical for safety profiling, particularly given the antibiotic's metabolic instability. 3-Desacetyl Cefotaxime (the Target Standard) is the primary metabolite and a degradation product formed via hydrolysis of the C-3 acetoxy group.[3]

This guide provides a validated workflow for using the Potassium salt form of this impurity. The potassium salt exhibits distinct solubility and stability profiles compared to the free acid or sodium salt of the parent drug. Critical to this protocol is the mitigation of in-situ lactonization , where 3-desacetyl cefotaxime cyclizes under acidic conditions to form the pharmacopeial Impurity E (Lactone) , potentially skewing analytical results.[2][3]

Chemical Background & Degradation Pathway

Understanding the relationship between Cefotaxime, the Target Standard (Desacetyl), and the Lactone is vital for accurate analysis.

Mechanism of Action[4][5]
  • Hydrolysis: Cefotaxime loses the acetyl group at C-3 to form 3-Desacetyl Cefotaxime (Target Standard).[1][2][3]

  • Lactonization: Under acidic conditions or prolonged solution storage, the hydroxymethyl group at C-3 reacts with the carboxyl group at C-4, closing a ring to form the Lactone (Impurity E).[1][3]

Pathway Visualization

The following diagram illustrates the degradation cascade and the critical stability nodes.

CefotaximeDegradation cluster_0 Critical Handling Zone Cefotaxime Cefotaxime (Parent) (Acetoxymethyl side chain) Desacetyl 3-Desacetyl Cefotaxime (Target Standard) (Hydroxymethyl side chain) Cefotaxime->Desacetyl Hydrolysis (Esterase/pH > 7) Lactone Desacetyl Cefotaxime Lactone (Impurity E) (Cyclized Form) Desacetyl->Lactone Cyclization (Acidic pH/Time)

Figure 1: Degradation pathway of Cefotaxime.[1][3] The Target Standard (Green) is an intermediate that can degrade into the Lactone (Red) if handled improperly.[2][3]

Protocol: Standard Preparation & Handling

The Potassium salt of 3-desacetyl cefotaxime is hygroscopic and sensitive to pH.[1]

Materials
  • Standard: 3-Desacetyl Cefotaxime Potassium (Purity >90%, typically ~95%).[1][2][3]

  • Solvent: Water (LC-MS Grade) / Acetonitrile (LC-MS Grade).[1][2][3]

  • Buffer: Phosphate buffer pH 6.0 (Phosphate is preferred over acetate to prevent trans-esterification risks, though ammonium acetate is acceptable for LC-MS).

Stock Solution Preparation (1.0 mg/mL)

CAUTION: Do not use acidic diluents (e.g., 0.1% Formic Acid) for the stock solution, as this accelerates lactonization.[1][3]

  • Equilibration: Allow the standard vial to reach room temperature (20-25°C) in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh 10.0 mg of 3-Desacetyl Cefotaxime Potassium into a 10 mL volumetric flask.

    • Correction Factor: Apply the salt correction factor (

      
      ) if reporting as free acid.[1][2][3]
      
    • 
       Da; 
      
      
      
      Da.[1][2][3] Factor
      
      
      .
  • Dissolution: Add 5 mL of Phosphate Buffer (pH 6.0) . Swirl gently. The potassium salt is highly water-soluble.

    • Note: Avoid sonication if possible; if necessary, limit to <2 minutes to avoid heating.

  • Dilution: Make up to volume with Water:Acetonitrile (90:10 v/v).

  • Storage: Transfer immediately to amber glass vials.

    • Short-term: 2-8°C (Use within 24 hours).[1][2][3]

    • Long-term: -20°C (Stable for ~1 month).[1][2][3][4]

Analytical Protocol: RP-HPLC Method

This method is designed to resolve the Parent, the Target Standard (Desacetyl), and the Lactone.[3]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., 250 x 4.6 mm, 5 µm)Strong retention required to separate polar metabolites.[1][2][3]
Mobile Phase A 0.05 M Phosphate Buffer, pH 6.2pH 6.2 minimizes lactonization on-column while ensuring ionization.[1][2][3]
Mobile Phase B Acetonitrile (ACN)Standard organic modifier for cephalosporins.[1][2][3]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 235 nmMax absorbance for the cephem nucleus; 254 nm is less sensitive.
Column Temp 25°CHigher temps (>30°C) degrade the standard.
Injection Vol 10 - 20 µLDependent on sensitivity requirements.[1][2]
Gradient Program

The desacetyl metabolite is significantly more polar than the parent and will elute early.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Isocratic Hold (Elution of Desacetyl)
5.0955End Isocratic
25.08020Linear Gradient (Elution of Parent)
30.05050Wash
35.0955Re-equilibration
Analytical Workflow Diagram

AnalyticalWorkflow cluster_peaks Elution Order Prep Sample Preparation (Dissolve in pH 6.0 Buffer) Inject Injection (10-20 µL) Keep autosampler at 4°C Prep->Inject Separation RP-HPLC Separation C18 Column, Gradient Inject->Separation Detection UV Detection (235 nm) Separation->Detection P1 1. Desacetyl (Target) (RRT ~0.6) Separation->P1 Polar P2 2. Cefotaxime (Parent) (RRT 1.0) Separation->P2 P3 3. Lactone (Impurity E) (RRT >1.0) Separation->P3 Non-polar

Figure 2: Analytical workflow and expected elution order.[1][2][3][5] The Target Standard elutes first due to the loss of the lipophilic acetyl group.

System Suitability & Validation Criteria

To ensure the integrity of the standard use, the following criteria must be met:

  • Resolution (

    
    ): 
    
    • Between 3-Desacetyl Cefotaxime and Cefotaxime : NLT 2.0.[1][2]

    • Note: If the "Lactone" peak appears, resolution between Cefotaxime and Lactone must also be verified (Lactone usually elutes after Cefotaxime or very close depending on pH).

  • Tailing Factor (

    
    ):  NMT 1.5 for the Desacetyl peak (Potassium salts can tail if residual silanols are active; ensure end-capped column).
    
  • Stability Check: Inject the standard solution at

    
     and 
    
    
    
    hours. The area of the Desacetyl peak should not decrease by >2%, and no new peak (Lactone) should appear.[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak for Desacetyl pH Mismatch or DegradationEnsure sample solvent pH matches mobile phase (pH 6.0). Check for lactonization.
Low Recovery Adsorption or HydrolysisUse plastic vials (glass can sometimes catalyze degradation at surface).[1][2][3] Keep temp < 10°C.
Retention Time Shift Ion PairingPotassium ions can affect retention on some columns. Ensure buffer strength is sufficient (at least 50 mM).[1][3]
Appearance of Late Peak Lactone FormationThe sample is too acidic. Re-prepare in fresh pH 6.0 buffer.

References

  • European Pharmacopoeia (Ph.[6] Eur.) . "Cefotaxime Sodium Monograph." Council of Europe. (Defines Impurity B as 3-desacetyl and Impurity E as the lactone).

  • United States Pharmacopeia (USP) . "Cefotaxime Sodium: Organic Impurities." USP-NF.[1][2][3][5] [1][2][3]

  • Berge, S. M., et al. (1983).[3][7] "Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution." Journal of Pharmaceutical Sciences, 72(1), 59-63.[1][2][3] (Establishes the hydrolysis and lactonization pathways).

  • Fabre, H., et al. (1982).[3][8] "Stability of cefotaxime sodium in aqueous solution." Journal of Pharmaceutical Sciences. (Data on pH-dependent stability).

  • LGC Standards . "3-Desacetyl Cefotaxime Potassium Salt Data Sheet." (Chemical properties of the potassium salt standard).[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Resolution Between Cefotaxime and 3-Desacetyl Cefotaxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming complex separation challenges. Achieving baseline resolution between cefotaxime (CTX) and its primary active metabolite, 3-desacetyl cefotaxime (d-CTX), is a notorious hurdle in pharmacokinetics and quality control.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and chemical causality behind your chromatographic system, you can build robust, self-validating analytical methods.

Core Principles & Chromatographic Logic

The fundamental challenge in separating CTX and d-CTX lies in their structural homology. 3-desacetyl cefotaxime (also known as Cefotaxime Impurity B) is formed via the hydrolysis of the acetyl group at the C-3 position of the cefotaxime molecule, replacing it with a hydroxyl group[1]. This single functional group change alters the molecule's polarity, hydrogen-bonding capacity, and interaction with reversed-phase (RP) stationary phases[2].

G CTX Cefotaxime (CTX) Less Polar Longer Retention Metab Hydrolysis at C-3 (Loss of Acetyl Group) CTX->Metab In vivo / Degradation Col Reversed-Phase C18 Column CTX->Col Elutes Second dCTX 3-Desacetyl Cefotaxime (d-CTX) More Polar (Hydroxyl Group) Shorter Retention Metab->dCTX dCTX->Col Elutes First Res Critical Resolution (Rs > 2.0) Col->Res

Structural relationship and RP-HPLC elution order of CTX and d-CTX.

Troubleshooting Guide & FAQs

Q1: Why do cefotaxime and 3-desacetyl cefotaxime frequently co-elute on my standard C18 column, and how can I establish baseline resolution? A1: Co-elution occurs because the hydrophobic interaction difference between the two molecules is minimal if the mobile phase is too strong. Because d-CTX possesses a hydroxyl group instead of an acetyl group, it is more polar and elutes first[2]. If your organic modifier (e.g., Acetonitrile) concentration is too high, the analytes are forced through the column before they have time to partition differentially. Causality & Fix: To improve resolution (


), you must increase the retention factor (

). Reduce your organic modifier by 2–5%. For optimal selectivity, utilize a ternary mobile phase. A proven isocratic composition utilizes 0.02 M phosphate buffer (pH 3.0), Acetonitrile, and Methanol in an 80:12:8 (v/v) ratio[3]. Methanol provides different hydrogen-bonding selectivity compared to Acetonitrile, specifically interacting with the hydroxyl group of d-CTX to pull the peaks apart.

Q2: How does the pH of the mobile phase impact peak shape and resolution for these compounds? A2: Both CTX and d-CTX possess a carboxylic acid moiety on the dihydrothiazine ring with a


 of approximately 3.0. If your mobile phase pH is near this 

(e.g., pH 3.0 - 4.0), the molecules exist in a state of partial ionization, leading to split peaks, retention time drift, and severe peak broadening. Causality & Fix: A self-validating chromatographic system requires the mobile phase pH to be at least 1.5 units away from the analyte's

to ensure a single ionization state. You have two authoritative options:
  • Acidic suppression (pH ~2.5 - 3.0): Keeps the carboxylic acid protonated (neutral), increasing hydrophobicity and retention on the C18 column[3].

  • Near-neutral buffering (pH ~6.25): Fully ionizes the carboxylic acid. The United States Pharmacopeia (USP) method for d-CTX impurity profiling utilizes a 20 mM monobasic potassium phosphate buffer adjusted to pH 6.25 to achieve a resolution of not less than 2.0[2].

Q3: My d-CTX peak exhibits severe tailing (Asymmetry factor > 2.0), which bleeds into the CTX peak. How do I correct this? A3: Peak tailing for d-CTX is almost exclusively caused by secondary interactions between its C-3 hydroxyl group and unreacted, acidic silanol groups (


) on the silica support of the stationary phase.
Causality & Fix: Standard C18 columns often have residual silanols. You must switch to a fully end-capped  or base-deactivated  C18 column. Additionally, ensure your buffer concentration is adequate (at least 20 mM) to mask any remaining silanol activity and maintain a high ionic strength.

G Start Resolution < 2.0 between CTX and d-CTX CheckRT Check Retention Time (k') Start->CheckRT LowK k' < 2 (Eluting too fast) CheckRT->LowK HighK k' > 2 (Adequate retention) CheckRT->HighK DecOrg Decrease Organic Modifier (Reduce ACN/MeOH by 5%) LowK->DecOrg CheckShape Check Peak Symmetry (As) HighK->CheckShape DecOrg->CheckShape Tailing As > 1.5 (Peak Tailing) CheckShape->Tailing GoodShape As < 1.5 (Good Symmetry) CheckShape->GoodShape FixTail Use End-Capped C18 Column & Increase Buffer to 20mM Tailing->FixTail OptpH Adjust pH to 3.0 or 6.25 (Avoid pKa range) GoodShape->OptpH

Step-by-step logical workflow for troubleshooting CTX and d-CTX resolution.

Quantitative Data Summaries

The following table summarizes the causal impact of different chromatographic parameters on the separation of CTX and d-CTX.

ParameterSub-optimal Condition (Standard C18)Optimized Condition A (USP-aligned)Optimized Condition B (Ternary Isocratic)
Column Type Standard C18 (Non-end-capped)End-capped C18 (5 µm, 250 x 4.6 mm)End-capped C18 (5 µm, 250 x 4.6 mm)
Mobile Phase 40% ACN / 60% Water (Unbuffered)20mM

(pH 6.25) / ACN / MeOH
0.02M Phosphate (pH 3.0) / ACN / MeOH (80:12:8)
d-CTX Tailing Factor > 2.5

1.5

1.2
Resolution (

)
< 1.0 (Co-elution)> 2.0 (Baseline separation)> 2.5 (Excellent separation)
Primary Mechanism Mixed-mode silanol interactionsFully ionized state, silanol maskingProtonated state, ternary selectivity

Step-by-Step Methodology: Validated Isocratic Separation

This protocol establishes a self-validating system by incorporating mandatory system suitability checks prior to sample analysis.

Step 1: Mobile Phase Preparation (Ternary System)
  • Buffer Preparation: Accurately weigh 2.72 g of monobasic potassium phosphate (

    
    ) and dissolve in 1000 mL of HPLC-grade water to yield a 0.02 M solution.
    
  • pH Adjustment: Adjust the pH to exactly 3.0

    
     0.05 using dilute orthophosphoric acid.
    
    • Causality: Precise pH control ensures the carboxylic acid moiety remains consistently protonated, preventing retention time drift and peak splitting[3].

  • Solvent Blending: Mix the phosphate buffer, HPLC-grade Acetonitrile (ACN), and HPLC-grade Methanol (MeOH) in a ratio of 80:12:8 (v/v).

  • Filtration: Filter the mixture through a 0.45 µm (or 0.22 µm for UHPLC) nylon membrane filter and degas ultrasonically for 15 minutes.

Step 2: Chromatographic System Setup
  • Column: Install a fully end-capped C18 column (e.g., Phenomenex Luna C18, 250 × 4.6 mm, 5 µm).

  • Flow Rate: Set to 1.0 mL/min.

  • Column Temperature: Maintain strictly at 25°C.

    • Causality: Temperature control prevents mobile phase viscosity fluctuations and stabilizes the thermodynamic partition coefficient of the analytes.

  • Detection: UV at 254 nm or 280 nm.

Step 3: System Suitability & Self-Validation

Before injecting any experimental samples, the system must validate its own fitness for purpose.

  • Inject 20 µL of a resolution standard containing 10 µg/mL of both CTX and d-CTX.

  • Acceptance Criteria:

    • The resolution (

      
      ) between d-CTX (eluting first) and CTX (eluting second) must be 
      
      
      
      2.0.
    • The tailing factor (

      
      ) for both peaks must be 
      
      
      
      2.0.
    • Relative Standard Deviation (RSD) of peak areas from 5 replicate injections must be

      
       2.0%.
      
  • Action: Proceed with sample analysis only if these criteria are met. If they fail, consult the troubleshooting workflow above.

References[2] Benchchem. Application Note: Desacetylcefotaxime as an Impurity Standard in the Pharmaceutical Analysis of Cefotaxime. Verified Source URL[3] Journal of Applied Pharmaceutical Science. Bioanalytical and validation high-performance liquid chromatography method for simultaneous quantification cefotaxime and ciprofloxacin in human plasma. Verified Source URL[1] ACS Earth and Space Chemistry. Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. Verified Source URL

Sources

Stability of 3-desacetyl cefotaxime potassium salt at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling Guide

Document ID: TS-DCTX-004 | Version: 2.1 | Status: Active

Executive Summary: The "Room Temperature" Risk

CRITICAL ALERT: 3-Desacetyl cefotaxime potassium salt is NOT stable at room temperature (20–25°C) in solution and has limited stability in solid form if exposed to humidity.

While the parent compound (Cefotaxime) degrades primarily via hydrolysis, the 3-desacetyl metabolite possesses a unique, rapid degradation pathway: intramolecular lactonization . This reaction occurs even at neutral pH, leading to significant purity loss within hours.

  • Long-term Storage: -20°C or -80°C (Desiccated).

  • Working Solution Stability: < 4 hours at Room Temperature.[1]

  • Key Threat: Moisture (Solid state) and Lactonization (Solution state).

Module 1: Solid State Stability & Storage

The Hygroscopicity Trap

The potassium salt form increases water solubility but renders the compound highly hygroscopic . Absorption of atmospheric moisture initiates hydrolysis of the


-lactam ring even in the solid state.
Protocol: Safe Handling & Storage
  • Primary Storage: Keep vials tightly sealed at -20°C . For storage >1 month, -80°C is recommended.[2]

  • Equilibration: Before opening, allow the vial to warm to room temperature (approx. 15–20 mins) inside a desiccator.

    • Why? Opening a cold vial in ambient air causes immediate condensation on the powder, triggering degradation.

  • Inert Atmosphere: If possible, weigh and dispense under nitrogen or argon.

ConditionStability EstimateVisual Indicator of Failure
-20°C (Desiccated) > 6 MonthsWhite to off-white powder
+25°C (Dry/Sealed) < 48 HoursSlight yellowing
+25°C (High Humidity) < 6 HoursClumping, turning yellow/orange

Module 2: Solution Stability & Chemistry

The "Lactone" Mechanism (Expert Insight)

Unlike Cefotaxime, which has an acetoxy group at position 3, 3-desacetyl cefotaxime has a free hydroxymethyl group. In solution, this hydroxyl group acts as an internal nucleophile, attacking the


-lactam carbonyl carbon.

This forms 3-desacetyl cefotaxime lactone , a degradation product that is often biologically inactive and spectrally distinct.

  • Acidic/Neutral pH: Favors Lactonization .

  • Alkaline pH (> 7.5): Favors

    
    -lactam Ring Opening  (Hydrolysis).
    
Visualizing the Degradation Pathway

degradation_pathway cluster_conditions Critical Factor: pH & Temp Parent 3-Desacetyl Cefotaxime (Potassium Salt) Lactone Lactone Formation (Intramolecular Cyclization) Major Pathway at pH < 7 Parent->Lactone Fast (Hours at RT) Acidic/Neutral pH RingOpen Beta-Lactam Hydrolysis (Ring Opening) Major Pathway at pH > 7.5 Parent->RingOpen Base Catalyzed Inactive Biologically Inactive Fragments Lactone->Inactive RingOpen->Inactive

Figure 1: The dual degradation pathways of 3-desacetyl cefotaxime.[3] Note that lactonization is an intramolecular reaction specific to this metabolite.

Module 3: Troubleshooting & FAQs

Q1: I see a new peak eluting after my main peak in HPLC. What is it?

Diagnosis: This is likely the Lactone form.

  • Mechanism: The lactone is less polar than the open acid/salt form, often causing it to retain longer on Reverse Phase (C18) columns.

  • Solution: Check your solvent pH. If you dissolved the standard in an acidic mobile phase and let it sit at room temperature in the autosampler, lactonization occurred.

  • Fix: Keep autosampler temperature at 4°C . Inject immediately after reconstitution.

Q2: The powder has turned from white to yellow/orange. Can I still use it?

Diagnosis: Oxidative degradation and hydrolysis.

  • Verdict: Discard. The color change indicates significant breakdown of the cephem nucleus.

  • Cause: Likely storage at room temperature or seal failure allowing moisture ingress.

Q3: What is the best solvent for reconstitution?

Recommendation:

  • Preferred: Phosphate Buffer (pH 6.0 – 7.0) at 4°C .[4]

  • Avoid: Pure water (pH can fluctuate) or highly alkaline buffers (rapid hydrolysis).

  • Organic Solvents: DMSO is acceptable for stock solutions but must be kept frozen. Avoid methanol if possible, as transesterification can occur over long periods.

Q4: Can I use this as a quantitative standard after 24 hours at RT?

Answer: No. Data suggests degradation >10% can occur within 4–6 hours at 25°C. For quantitative impurity profiling, prepare fresh standards daily.

Module 4: Validated Reconstitution Workflow

Follow this decision tree to ensure data integrity during experiment preparation.

workflow Start Start: Reconstitution CheckTemp Is the vial at Room Temp? Start->CheckTemp WarmUp Wait 15 mins in Desiccator CheckTemp->WarmUp No (It's frozen) Solvent Add Chilled Solvent (4°C) (pH 6.0 - 7.0) CheckTemp->Solvent Yes WarmUp->Solvent Mix Gently Swirl (Do not Vortex vigorously) Solvent->Mix Usage Immediate Use? Mix->Usage Inject Inject on HPLC (Autosampler at 4°C) Usage->Inject Yes Freeze Snap Freeze at -80°C (Single Use Aliquot) Usage->Freeze No (Store) Discard Discard after 4 hours Inject->Discard Post-Analysis

Figure 2: Step-by-step decision tree for handling 3-desacetyl cefotaxime potassium salt to minimize degradation.

References

  • Fabre, H., et al. (1982).[1] Kinetics of decomposition of cefotaxime in aqueous solution. Journal of Pharmaceutical Sciences. (Contextual grounding for lactonization kinetics).

  • Marchbanks, C. R., et al. (1987).[5] Cefotaxime stability during in vitro microbiological testing. Antimicrobial Agents and Chemotherapy.[2][5] Retrieved from [Link]

  • Namiki, Y., et al. (1987).[6] Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. (Provides mechanistic parallel for lactone formation in 3-substituted cephalosporins). Retrieved from [Link]

Sources

Technical Support Center: Preventing Degradation of Desacetylcefotaxime in Frozen Plasma Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals overcome the critical challenges associated with the instability of cefotaxime (CTX) and its active metabolite, desacetylcefotaxime (dCTX), in biological matrices.

Beta-lactam antibiotics are notoriously unstable ex vivo. Without a mechanistically sound sample preparation and storage strategy, your pharmacokinetic (PK) data will suffer from quantitative bias due to target degradation. This guide provides field-proven, self-validating protocols to ensure absolute sample integrity.

Mechanistic Overview of Degradation

To stop degradation, we must first understand its causality. Cefotaxime and desacetylcefotaxime degrade in plasma via two primary mechanisms:

  • Enzymatic Hydrolysis: Plasma acetyl esterases actively cleave the O-acetyl group of CTX to form dCTX[1]. Subsequently, dCTX can be further degraded into an inactive desacetylcefotaxime-lactone[2].

  • Chemical Hydrolysis: The beta-lactam ring is highly susceptible to base-catalyzed nucleophilic attack by water at physiological pH (7.4), leading to inactive open-ring metabolites.

Pathway CTX Cefotaxime (CTX) dCTX Desacetylcefotaxime (dCTX) (Active Metabolite) CTX->dCTX Acetyl Esterase (Liver/Plasma) Lactone Desacetylcefotaxime-lactone (Inactive) dCTX->Lactone Enzymatic / Chemical Degradation Inactive Open-ring Metabolites (Inactive) dCTX->Inactive Beta-lactamase / Hydrolysis Lactone->Inactive Hydrolysis

Enzymatic and chemical degradation pathways of Cefotaxime and Desacetylcefotaxime.

Troubleshooting Guide & FAQs

Q1: My dCTX levels are dropping significantly after 2 weeks of storage, even though the samples are frozen at -20°C. Why is this happening? Causality & Solution: Freezing samples at -20°C is a critical error in beta-lactam PK studies. At -20°C, plasma is not completely solidified; it exists in a state where unfrozen water pockets contain highly concentrated solutes and enzymes (the "freeze-concentration" effect). This localized high concentration accelerates the chemical hydrolysis of the beta-lactam ring and allows residual esterase activity to degrade dCTX. Action: Samples must be snap-frozen immediately after processing and stored strictly at -80°C. At -80°C, the sample drops below its glass transition temperature, completely halting molecular mobility and enzymatic activity, ensuring stability for up to 12 months[3].

Q2: I am storing samples at -80°C, but I still observe dCTX degradation during the freeze-thaw cycle prior to LC-MS/MS analysis. How can I prevent this? Causality & Solution: Degradation during thawing occurs because plasma esterases reactivate as the sample warms, and the physiological pH of plasma promotes beta-lactam ring opening. Action: Implement an acidification step prior to freezing. Adding a stabilizing buffer (e.g., 0.2 M citrate buffer, pH 4.5 - 6.5) to the plasma immediately after centrifugation lowers the pH to a range where the beta-lactam ring is most stable and temporarily inhibits esterase activity[4].

Q3: Does the choice of anticoagulant in the blood collection tube affect dCTX stability? Causality & Solution: Yes. Heparinized tubes do not inhibit metallo-enzymes. K2EDTA or K3EDTA is preferred because EDTA chelates divalent cations (like Zn2+), which are essential cofactors for certain metallo-beta-lactamases and esterases. While EDTA alone is not sufficient to completely halt dCTX degradation, it provides a more stable baseline matrix compared to heparin.

Experimental Protocols

To guarantee trustworthiness in your bioanalytical assays, every protocol must be a self-validating system. The following workflow ensures that samples are stabilized from the moment of collection.

Workflow Blood Whole Blood Collection (K2EDTA, on Ice) Centrifuge Centrifugation (4°C, 3000 x g) Blood->Centrifuge Plasma Plasma Separation Centrifuge->Plasma Stabilize Acidification (Citrate Buffer) Plasma->Stabilize Freeze Snap Freeze (-80°C) Stabilize->Freeze

Workflow for the collection, stabilization, and freezing of plasma samples.

Protocol A: Plasma Collection and Immediate Stabilization
  • Collection: Draw whole blood into pre-chilled K2EDTA tubes. Immediately place the tubes on wet ice. Do not leave samples at room temperature.

  • Centrifugation: Within 15 minutes of collection, centrifuge the samples at 3000 x g for 10 minutes at 4°C.

  • Separation & Acidification: Transfer the plasma supernatant to a pre-chilled cryovial. Immediately add a stabilizing buffer (e.g., 0.2 M Citrate buffer, pH 4.5) in a 1:1 ratio to the plasma[4]. Gently vortex to mix.

  • Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. Transfer immediately to a -80°C ultra-low temperature freezer[3].

Protocol B: Extraction and Preparation for LC-MS/MS
  • Thawing: Thaw the stabilized plasma samples strictly on wet ice. Do not use a water bath.

  • Protein Precipitation: Add 50 µL of the thawed plasma to 150 µL of cold extraction solvent (100% Acetonitrile at -20°C) containing a stable isotope-labeled internal standard (e.g., [13C5,15N]-cefotaxime)[5].

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial maintained at 4°C and inject directly into the LC-MS/MS system.

Self-Validation Check: To validate this protocol in your laboratory, prepare Quality Control (QC) samples spiked with a known concentration of dCTX. Process one aliquot immediately (T=0) and subject another to three freeze-thaw cycles on ice. A deviation of <15% in the peak area ratio confirms your stabilizing system is effective.

Quantitative Data Presentation

The table below summarizes the stability limits of CTX and dCTX under various storage conditions. Notice the drastic improvement in stability when samples are properly acidified and stored at -80°C.

Storage ConditionMatrix TreatmentCTX Stability LimitdCTX Stability LimitPrimary Mechanism of Degradation
Room Temp (20°C) None< 24 hours< 12 hoursRapid enzymatic & chemical hydrolysis
4°C (Refrigerator) None72 hours[3]48 hoursSlowed enzymatic hydrolysis
-20°C (Freezer) None< 1 week< 1 weekFreeze-concentration effect
-80°C (Ultra-low) None12 months[3]6 monthsMinimal molecular mobility
-80°C (Ultra-low) Acidified (pH 4.5)> 12 months> 12 monthsComplete enzymatic & chemical inhibition

References

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 2023.

  • Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling? Journal of Antimicrobial Chemotherapy, 2022.

  • Clinical Pharmacology of Cefotaxime. Journal of Clinical Trials and Research Ethics, Acquire Publications, 2022.

  • Effect of Ertapenem Protein Binding on Killing of Bacteria. Antimicrobial Agents and Chemotherapy.

Sources

Technical Support Center: 3-Desacetyl Cefotaxime (3-DAC) Tailing

[1]

Status: Active Knowledge Base Ticket ID: HPLC-3DAC-TAIL-001 Assigned Scientist: Senior Application Specialist Last Updated: February 28, 2026[1]

Diagnostic Workflow

Before modifying your method, identify the specific nature of the peak distortion using this decision matrix.

GStartSTART: Observe Tailing on 3-DACCheckCtxIs the parent (Cefotaxime) also tailing?Start->CheckCtxBothTailSystemic IssueCheckCtx->BothTailYesOnlyDACTailChemistry Specific IssueCheckCtx->OnlyDACTailNoCheckInjCheck Injection Solvent.Is it 100% Organic?OnlyDACTail->CheckInjCheckpHCheck Mobile Phase pH.Is pH < 3.5?CheckInj->CheckpHNoSolventFixFIX: Solvent Mismatch.Match diluent to Initial MP.CheckInj->SolventFixYesSilanolFixFIX: Silanol Interaction.Use End-capped Columnor Increase pH to > 6.0CheckpH->SilanolFixNo (Neutral)LactoneFixFIX: On-Column Degradation.3-DAC is lactonizing.Adjust pH to 5.0 - 6.5CheckpH->LactoneFixYes (Acidic)

Figure 1: Diagnostic decision tree for isolating the root cause of 3-DAC peak tailing.[1]

Root Cause Analysis & Solutions

Issue A: Secondary Silanol Interactions (The "Chemical Hook")

The Science: 3-desacetyl cefotaxime contains a basic aminothiazole ring and a carboxylic acid. At neutral pH, it exists as a zwitterion. However, if you use an older generation C18 column (Type A silica) or a non-endcapped column, the free silanol groups (

The Fix:

  • Column Selection: You must use a "Base Deactivated" (BDS) or heavily end-capped column (Type B silica).[1]

    • Recommended: C18 L1 packing (USP classification).[1]

  • Mobile Phase Additives: If you cannot change the column, add a competing base like Triethylamine (TEA) at 0.1% to the buffer. TEA saturates the active silanol sites so the 3-DAC can pass freely.

Issue B: The "Lactone" Trap (On-Column Degradation)

The Science: Unlike the parent Cefotaxime, 3-DAC is highly unstable in acidic environments. In the presence of acid, the hydroxymethyl group at the C-3 position attacks the beta-lactam carbonyl, leading to the formation of 3-desacetylcefotaxime lactone .

  • If this happens in the vial, you see a split peak.

  • If this happens on the column (due to acidic mobile phase, e.g., pH 2.5), the reaction occurs continuously as the band travels, resulting in a severe tail or a "bridge" between peaks.

The Fix:

  • pH Window: Maintain mobile phase pH between 5.0 and 6.5 .

  • Avoid: Do not use Trifluoroacetic Acid (TFA) or strong Phosphate buffers at pH < 3.0.[1]

Issue C: Solvent Mismatch (The "Focusing" Problem)

The Science: 3-DAC is more polar than Cefotaxime (elutes earlier).[1] If you dissolve the sample in 100% Methanol or Acetonitrile, the solvent is "stronger" than the initial mobile phase. The analyte molecules travel too fast at the head of the column, spreading out before they even interact with the stationary phase.

The Fix:

  • Diluent: Dissolve the sample in the initial mobile phase (e.g., 90% Buffer / 10% Methanol).

Optimized Experimental Protocol

This protocol synthesizes USP guidelines with modern stability requirements to minimize tailing.

Reagents & Buffer Preparation
ComponentSpecificationPurpose
Buffer Salt

(Monobasic Potassium Phosphate)
pH control
Concentration 0.05 M (6.8 g/L)Ionic strength to suppress double-layer effects
pH Adjustment Adjust to pH 6.25 ± 0.05 with Phosphoric Acid or NaOHOptimal stability/ionization balance
Organic Modifier Methanol (HPLC Grade)Elution strength
Chromatographic Conditions
  • Column: C18 End-capped (USP L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Wavelength: 235 nm (Specific for the aminothiazole ring).[3]

  • Temperature: 25°C - 30°C (Do not exceed 30°C to prevent degradation).

  • Injection Volume: 10 - 20 µL.

Mobile Phase Gradient (Standardized)

Note: Isocratic methods (15% Methanol / 85% Buffer) are common, but a gradient clears late-eluting impurities.[1]

Time (min)% Buffer (pH 6.25)% MethanolEvent
0.09010Load 3-DAC (Polar)
5.09010Isocratic hold for 3-DAC
20.06040Elute Cefotaxime
25.06040Wash
26.09010Re-equilibrate

Stability & Degradation Logic

Understanding the degradation pathway is critical to distinguishing "tailing" from "decomposition".

Degradationcluster_legendChromatographic ImpactCTXCefotaxime(Parent)DAC3-Desacetyl Cefotaxime(Metabolite)CTX->DACHydrolysis(In vivo/vitro)Lactone3-Desacetyl CefotaximeLactoneDAC->LactoneAcidic pH(Cyclization)NoteLactone often co-elutesor causes 'tailing' appearanceif formed on-column.

Figure 2: Degradation pathway.[1] The conversion of 3-DAC to its lactone form is acid-catalyzed and can mimic peak tailing.[1]

Frequently Asked Questions (FAQ)

Q: My USP Tailing Factor (


) is 1.8. Is this acceptable?A:



Q: Can I use Acetonitrile instead of Methanol? A: Yes, but Acetonitrile is a stronger solvent. You will need to reduce the organic percentage (e.g., if using 15% Methanol, use ~8-10% Acetonitrile). Note that Phosphate buffers can precipitate in high % Acetonitrile; ensure your gradient does not exceed 60% organic if using >20mM Phosphate.

Q: Why does my 3-DAC peak area decrease over time in the autosampler? A: 3-DAC is less stable than Cefotaxime.[1] If your autosampler is not cooled, thermal degradation occurs.

  • Requirement: Maintain autosampler temperature at 4°C .

  • Requirement: Process samples within 24 hours.

References

  • USP Monographs: Cefotaxime Sodium. United States Pharmacopeia (USP29-NF24).[1] Defines the standard liquid chromatographic method using Phosphate Buffer/Methanol and L1 packing.

  • PubChem Compound Summary: Desacetylcefotaxime. National Center for Biotechnology Information (2025). Provides chemical structure, molecular weight, and synonyms for 3-desacetyl cefotaxime.

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[1][2][4][5][6][7] Explains the mechanism of silanol interactions and the impact of pH on peak symmetry.[7][8]

  • Dell, D., et al. Determination of cefotaxime and desacetylcefotaxime in plasma and urine by high-performance liquid chromatography.[9] Journal of Chromatography B (1981). Establishes the foundational separation parameters for these specific metabolites.

3-Desacetyl cefotaxime potassium salt hygroscopicity handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Desacetyl Cefotaxime Potassium Salt Handling Guide

Introduction: The Hygroscopic Challenge

3-Desacetylcefotaxime (3-DAC) is the primary active metabolite of Cefotaxime.[1] Unlike the parent molecule, which possesses an acetoxy group at the C-3 position, 3-DAC features a hydroxymethyl group.[1] This structural difference drastically alters its stability profile.

When formulated as a potassium salt , the molecule gains water solubility but becomes significantly hygroscopic . The critical risk is not merely physical clumping; absorbed moisture acts as a catalyst for intramolecular lactonization , converting the active metabolite into the biologically inactive 3-desacetylcefotaxime lactone [1, 2].

This guide provides a self-validating workflow to preserve the integrity of your reference standard during analytical and biological experiments.

Part 1: The "Dry Chain" Handling Protocol

The following workflow is designed to minimize exposure to atmospheric moisture. This protocol must be followed strictly to prevent potency loss before the experiment even begins.

Diagram: The "Dry Chain" Workflow

DryChain Receive 1. Receipt & Storage (-20°C, Desiccated) Equilibrate 2. Thermal Equilibration (Room Temp, Unopened) Receive->Equilibrate Prevent Condensation Open 3. Opening (Low Humidity/Glove Box) Equilibrate->Open Wait 60 mins Weigh 4. Rapid Weighing (Closed Vessel) Open->Weigh < 2 mins exposure Dissolve 5. Immediate Dissolution (Use within 4 hours) Weigh->Dissolve Solubilize immediately

Caption: Critical path for handling hygroscopic standards to prevent moisture-induced degradation.

Step-by-Step Methodology
  • Thermal Equilibration (Critical):

    • Remove the vial from the freezer (-20°C).

    • STOP: Do not open the vial immediately.

    • Allow the vial to stand at room temperature (20–25°C) for at least 60 minutes .

    • Mechanism:[2][3][4] Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, initiating hydrolysis [3].

  • Environmental Control:

    • Ideally, handle inside a glove box or glove bag purged with dry nitrogen.

    • If a glove box is unavailable, work in a low-humidity environment (<40% RH) and minimize open-vial time to under 2 minutes.

  • Weighing Technique:

    • Use a closed weighing vessel (e.g., a volumetric flask with a stopper or a capped weighing boat).

    • Tare the closed vessel.

    • Quickly transfer the approximate amount of standard.

    • Close the vessel immediately and record the final weight.

    • Why: This prevents the salt from absorbing water during the weighing process, which would lead to an underestimation of the molar concentration.

Part 2: Solution Stability & Chemistry

Once in solution, 3-DAC Potassium is kinetically unstable.[1] The hydroxymethyl group at C-3 can attack the C-4 carboxyl group (or the beta-lactam core depending on pH), leading to lactonization.[1]

Diagram: Degradation Pathway[1][5]

Degradation cluster_conditions Stability Factors CTX Cefotaxime (Parent) DAC 3-Desacetylcefotaxime (Active) (Potassium Salt) CTX->DAC In vivo metabolism (Deacetylation) Lactone 3-Desacetylcefotaxime Lactone (Inactive Impurity) DAC->Lactone Acidic pH (<4.0) or Moisture + Time pH Optimum pH: 6.0 - 7.0 Temp Storage: -80°C (Solution)

Caption: The primary degradation route of 3-Desacetylcefotaxime is lactonization, accelerated by acidity and moisture.[1][5][6][7][8]

Solubility & Stability Data
ParameterSpecificationNotes
Solvent Water, DMSO, MethanolHighly soluble in water due to potassium salt form.[1]
pH Stability pH 6.0 – 7.5Unstable at pH < 4.0 (Lactonization) [1].[1]
Solution Lifespan < 4 Hours at 25°CDegrades rapidly. HPLC analysis shows lactone peaks appearing within hours.
Storage (Solid) -20°C (Desiccated)Long-term storage.[1][8]
Storage (Solution) -80°CIf aliquoting is necessary, flash freeze.[1] Do not store at 4°C for >24h.

Part 3: Troubleshooting & FAQs

Q1: I see a "ghost peak" eluting after my main peak in HPLC. What is it?

  • Diagnosis: This is likely the lactone metabolite .[2]

  • Cause: The sample may have been left in the autosampler too long, or the mobile phase pH is too acidic.

  • Solution:

    • Ensure your autosampler is cooled to 4°C.

    • Buffer your mobile phase to pH 6.0–7.0 (e.g., Phosphate buffer). Avoid highly acidic modifiers like 0.1% TFA if stability is an issue; use Formic Acid/Ammonium Formate if MS-compatible, but keep pH controlled.[1]

    • Analyze samples immediately after preparation.

Q2: The powder turned into a sticky gum. Can I still use it?

  • Diagnosis: Deliquescence. The salt has absorbed enough atmospheric moisture to dissolve itself.

  • Verdict: Discard. The molar content is now unknown, and significant hydrolysis/lactonization has likely occurred.

  • Prevention: Verify the "Dry Chain" protocol (Part 1) was followed. Ensure the storage vial lid was parafilmed.

Q3: Can I use the Potassium Salt interchangeably with the Free Acid reference standard?

  • Answer: Yes, but you must apply a Molecular Weight Correction Factor .

  • Calculation:

    
    [1]
    
    • Ensure you account for the stoichiometry (1:1 salt).

    • Note that the Potassium salt is generally more water-soluble but less stable than the zwitterionic free acid.

Q4: How do I remove the potassium ion for Mass Spectrometry (MS) analysis?

  • Answer: The potassium ion will likely suppress ionization or form adducts (

    
    ).[1]
    
  • Protocol: Use an LC-MS method with a desalting step (e.g., divert valve for the first 1-2 minutes) or use a volatile buffer (Ammonium Acetate) which can help displace the potassium during ionization, though adducts may still persist.[1]

References

  • Fabre, H., et al. (1994). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. PubMed. Available at: [Link] (Search Term: "Degradation kinetics cefotaxime lactone")[1]

Sources

Technical Support Center: Resolving Interference in 3-Desacetyl Cefotaxime UV Detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for HPLC-UV analysis of cephalosporins. 3-desacetyl cefotaxime (dCTX) is the primary active metabolite of the third-generation antibiotic cefotaxime (CTX). Because dCTX and its parent compound absorb in the low ultraviolet range (typically 235–262 nm)[1],[2], chromatographic assays are highly susceptible to spectral interference.

This guide is designed for analytical scientists and drug development professionals to diagnose, resolve, and validate the absence of UV interference caused by biological matrices, co-eluting degradants, and system artifacts.

Section 1: Root Cause Analysis of UV Interference

Q: I am observing a broad, overlapping peak or a closely eluting shoulder at the retention time of 3-desacetyl cefotaxime. How do I systematically determine the source?

A: Interference in UV detection at 235–262 nm generally stems from three distinct sources. Identifying the root cause dictates your troubleshooting path:

  • Endogenous Matrix Components: Proteins, lipids, and endogenous metabolites in plasma or urine absorb strongly below 260 nm. If sample cleanup is insufficient, these highly polar compounds elute early in reversed-phase (RP) chromatography, overlapping with the polar dCTX peak.

  • Degradation Products: Cefotaxime undergoes esterase-mediated or chemical hydrolysis to form dCTX. Under acidic conditions, dCTX can further cyclize to form 3-desacetyl cefotaxime lactone, or undergo hydrolytic cleavage to generate other UV-absorbing moieties[1],[3].

  • Co-administered Therapeutics: Other beta-lactams or polypharmacy drugs absorbing at similar wavelengths.

Follow the diagnostic workflow below to isolate the variable causing your interference.

DiagnosticWorkflow Start Observe UV Interference Near dCTX Peak Blank Inject Blank Matrix Start->Blank Check1 Peak Present in Blank? Blank->Check1 Matrix Matrix Interference: Implement LLE or SPME Check1->Matrix Yes Stress Inject Acid-Stressed Standard Check1->Stress No Check2 Peak Matches Degradant? Stress->Check2 Degradant Degradant Interference: Optimize pH (5.0-6.1) Check2->Degradant Yes Unknown Check Co-administered Medications Check2->Unknown No

Diagnostic workflow for identifying and resolving UV interference in dCTX analysis.

Section 2: Sample Preparation (The First Line of Defense)

Q: My plasma samples show massive baseline drift and interference early in the run where dCTX elutes. Standard protein precipitation isn't working. What is the best sample prep strategy?

A: Simple protein precipitation (PPT) with acetonitrile often fails to remove lipophilic interferences that cause baseline anomalies in the low UV range.

The Causality: dCTX is significantly more polar than cefotaxime due to the loss of the acetyl group. In RP-HPLC, it elutes very early, exactly where poorly retained matrix proteins and salts elute. By utilizing a targeted Liquid-Liquid Extraction (LLE) with a dense organic solvent like chloroform or dichloromethane, you can force a phase partition. Because dCTX is highly polar, it remains safely in the upper aqueous phase, while the organic-soluble interferences are driven into the lower organic layer[1].

Step-by-Step Protocol: Optimized LLE for dCTX in Biological Matrices
  • Aliquot: Transfer 0.5 mL of plasma or serum into a 7 mL centrifuge tube.

  • Precipitate: Add 0.5 mL of Acetonitrile to initiate protein precipitation. Vortex vigorously for 30 seconds.

  • Partition: Add 3.0 mL of a Chloroform-Acetone mixture (or Dichloromethane) to the tube[1].

  • Equilibrate: Shake by rotation (20 rpm) for 10 minutes to ensure complete phase partitioning.

  • Separate: Centrifuge at 1000 × g for 10 minutes at 4°C.

  • Extract: Carefully aspirate the upper aqueous layer (containing the highly polar dCTX and CTX) and transfer it to a clean vial.

  • Reconstitute: Freeze-dry the aqueous phase and reconstitute it in the exact mobile phase prior to injection[1]. This prevents solvent-effect peak distortion (fronting/tailing) that exacerbates interference.

Section 3: Chromatographic Resolution (The Second Line of Defense)

Q: I have cleaned up my sample, but I still see a closely eluting shoulder peak on my dCTX peak. What is it, and how do I resolve it?

A: If the interference persists in clean matrices, you are likely detecting a structural degradation product, specifically 3-desacetyl cefotaxime lactone .

The Causality: Under acidic conditions (often used in HPLC mobile phases to suppress silanol ionization), dCTX undergoes intramolecular cyclization to form a lactone ring[1]. The lactone form loses the ionizable carboxylic acid, making it less polar than dCTX but more polar than the parent cefotaxime. If your mobile phase pH is too low or your gradient is too shallow, the lactone will co-elute with dCTX.

DegradationPathway CTX Cefotaxime (CTX) Parent Drug UV max: 235, 254 nm dCTX 3-Desacetyl Cefotaxime (dCTX) Active Metabolite UV max: 235, 262 nm CTX->dCTX Esterase / Hydrolysis (Deacetylation) Thio Thiotriazinone / Cleavage Products UV max: 234, 271 nm CTX->Thio Hydrolytic Cleavage Lactone dCTX Lactone Inactive Degradant UV max: ~254 nm dCTX->Lactone Acidic pH (Intramolecular Cyclization)

Degradation pathway of cefotaxime generating UV-absorbing interferents.

Optimization Strategies for Degradant Resolution:
  • Mobile Phase pH Tuning: Adjust the aqueous buffer (e.g., ammonium acetate or phosphate buffer) to a pH of 5.0 to 6.1[2]. A pH closer to 6.1 keeps the carboxylic acid of dCTX ionized (increasing its polarity and reducing retention), pulling it away from the neutral lactone degradant.

  • Wavelength Selection: While 254 nm is standard, monitoring at 235 nm or 262 nm can alter the response ratio between dCTX and the interferent. Cleavage products like thiotriazinone have distinct UV maxima (e.g., 271 nm) that can be avoided by shifting the detection wavelength[3].

Summary of Quantitative Data & Chromatographic Behavior
CompoundPolarity (RP-HPLC)Optimal UV WavelengthCommon Source of Interference
3-Desacetyl Cefotaxime (dCTX) High (Early Elution)235 nm, 262 nm[1],[2]Target Analyte
Cefotaxime (CTX) Medium235 nm, 254 nm[2]Parent Drug
dCTX Lactone Low-Medium~254 nmAcidic Degradation[1]
Thiotriazinone / Cleavage High234 nm, 271 nm[3]Hydrolytic Cleavage[3]
Endogenous Proteins Very High (Void Volume)210 - 280 nmIncomplete Sample Prep

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use Solid-Phase Microextraction (SPME) to avoid UV interference entirely? A: Yes. SPME using C18 fibers or Microextraction by Packed Sorbent (MEPS) provides superior clean-up compared to standard precipitation. It selectively binds the analytes while washing away salts and polar proteins, significantly reducing UV background noise at 235 nm and improving the signal-to-noise ratio[4].

Q: How do I definitively validate that my interference is completely resolved? A: You must implement a self-validating System Suitability Test (SST) designed specifically for interference tracking before every analytical run.

Self-Validating Protocol: System Suitability Test (SST) for Interference
  • Blank Matrix Verification: Extract and inject a blank biological matrix (processed without the drug). Verify that no peaks greater than 20% of the Lower Limit of Quantification (LLOQ) appear at the exact retention time of dCTX.

  • Acid-Stressed Standard Generation: Prepare a 100 µg/mL CTX stock solution. Add 5 mL of 0.1N HCl and heat to 80°C for 6 hours using a water bath to force the creation of dCTX, lactone, and other cleavage products[2]. Neutralize the solution by adding 5 mL of 0.1N NaOH.

  • Resolution Validation: Inject the stressed sample. The analytical run is only considered valid if the chromatographic resolution (

    
    ) between the dCTX peak and its adjacent lactone/degradant peaks is 
    
    
    
    .

References

1.[1] Determination of cefotaxime and desacetylcefotaxime in plasma and urine by high-performance liquid chromatography - PubMed. National Institutes of Health (NIH). 1 2.[2] RP-HPLC method for quantification of cefotaxime sodium by using design of experiment, a green analytical approach. Journal of Applied Pharmaceutical Science (JAPS). 2 3.[3] Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. ACS Earth and Space Chemistry. 3 4.[4] Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution - PMC. National Institutes of Health (NIH). 4

Sources

Optimization of deproteinization methods for desacetylcefotaxime recovery

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Deproteinization for Desacetylcefotaxime (DAC) Recovery

Introduction: The Stability-Recovery Paradox

Senior Scientist Note: Recovering Desacetylcefotaxime (DAC) from biological matrices (plasma, serum) presents a unique "stability-recovery paradox." Unlike its parent compound, Cefotaxime, DAC possesses a highly polar hydroxyethyl side chain that makes it susceptible to two distinct degradation pathways depending on pH: lactonization in acidic environments and


-lactam hydrolysis  in alkaline environments.

Standard deproteinization protocols often fail because they treat DAC as a generic small molecule. Aggressive acidification (common for stabilizing other


-lactams) can drive DAC into its lactone form, while insufficient organic solvent ratios lead to drug entrapment in the protein pellet. This guide addresses these specific failure modes.

Module 1: Method Selection & Strategic Optimization

Q1: Should I use Protein Precipitation (PPT) or Solid Phase Extraction (SPE) for DAC?

Recommendation: For high-throughput pharmacokinetic (PK) studies, Protein Precipitation (PPT) with Acetonitrile is the superior balance of recovery and stability, provided the temperature is strictly controlled.

FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)
Primary Mechanism Solubility reduction (Denaturation)Hydrophobic interaction / Ion exchange
DAC Recovery >85% (with optimized solvent ratio)>90% (requires pH buffering)
Risk Factor Co-precipitation of analyte if ratio is lowBreakthrough of polar DAC on C18
Throughput High (96-well plate compatible)Low to Medium
Cost LowHigh

Expert Insight: While SPE yields cleaner extracts, DAC is highly polar. It often elutes prematurely (breakthrough) on standard C18 cartridges during the wash step unless the aqueous phase is perfectly pH-balanced (pH 4.5–6.0). PPT avoids this retention issue entirely.

Module 2: Optimized Protocols

Q2: What is the optimal PPT protocol to maximize DAC recovery?

The Protocol: Do not use Methanol alone. Methanol produces a "fluffy" pellet that is difficult to aspirate without disturbing, and it often yields lower recovery for polar metabolites like DAC compared to Acetonitrile.

Reagents:

  • Precipitant: Acetonitrile (LC-MS grade) at

    
    .
    
  • Internal Standard (IS):

    
    -Cefotaxime (dissolved in water, not methanol, to prevent premature precipitation).
    

Step-by-Step Workflow:

  • Sample Prep: Aliquot

    
     plasma into a 
    
    
    
    Eppendorf tube.
  • Stabilization (Crucial): Add

    
     of 
    
    
    
    Sodium Acetate buffer (pH 5.5). Do not use strong acids like TCA.
  • Precipitation: Add

    
     (1:3 ratio) of cold Acetonitrile .
    
  • Agitation: Vortex vigorously for 60 seconds. Insufficient vortexing is the #1 cause of low recovery.

  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Transfer supernatant immediately to a glass vial.

  • Dilution: Dilute 1:1 with water (or mobile phase A) before injection to improve peak shape on reverse-phase columns.

Module 3: Troubleshooting & Diagnostics

Q3: I see a "ghost peak" or a split peak for DAC. What is happening?

Diagnosis: Lactonization. DAC is unique among cephalosporin metabolites because its side chain can cyclize to form a lactone ring under acidic conditions (pH < 4.0).

  • Symptom: A secondary peak eluting after DAC (lactone is less polar).

  • Cause: Using 10% Trichloroacetic Acid (TCA) or Perchloric Acid for deproteinization.

  • Fix: Switch to Acetonitrile precipitation. If acidification is required for the parent drug, use a mild buffer (Sodium Acetate, pH 5.0) instead of strong mineral acids.

Q4: My recovery is consistently low (<60%), but the peak shape is good. Why?

Diagnosis: Protein Entrapment. DAC binds moderately to plasma albumin. If the precipitation is too rapid or the solvent ratio is too low, the protein network collapses around the drug molecule, trapping it in the pellet.

  • The "1:3 Rule": A 1:2 ratio (Plasma:Acetonitrile) is insufficient for DAC. You must use at least 1:3 (e.g.,

    
     plasma : 
    
    
    
    ACN) to ensure full release of the drug from albumin binding sites.
  • Temperature Check: Ensure the centrifugation is performed at

    
    . Room temperature processing accelerates 
    
    
    
    -lactam ring opening (hydrolysis).

Visualizing the Stability & Logic

Figure 1: DAC Degradation & Extraction Logic

DAC_Workflow cluster_pH pH Critical Control Point Sample Plasma Sample (Contains DAC) Acid pH < 4.0 (Strong Acid/TCA) Sample->Acid Neutral pH 4.5 - 6.5 (Acetate Buffer) Sample->Neutral Base pH > 8.0 (Alkaline) Sample->Base Lactone Lactone Formation (Artifact Peak) Acid->Lactone Cyclization Stable Stable DAC (Ready for PPT) Neutral->Stable Optimal Hydrolysis Beta-Lactam Ring Opening (Loss of Analyte) Base->Hydrolysis Degradation PPT_Choice Precipitation Agent Stable->PPT_Choice ACN Acetonitrile (1:3) (Recommended) PPT_Choice->ACN MeOH Methanol (1:2) (Suboptimal) PPT_Choice->MeOH Result_Good High Recovery Clean Supernatant ACN->Result_Good Result_Bad Protein Entrapment 'Fluffy' Pellet MeOH->Result_Bad

Caption: Figure 1. Decision matrix for Desacetylcefotaxime extraction. Note the critical pH window (green) to avoid lactonization (yellow) or hydrolysis (black).

Summary of Validated Parameters

ParameterSpecificationReason
Sample pH

Prevents Lactone (

) and Hydrolysis (

).
Precipitant AcetonitrileDenser pellet, cleaner supernatant than MeOH.
Ratio 1:3 (Plasma:Solvent)Prevents drug entrapment in protein pellet.
Temperature

Inhibits spontaneous degradation.
Column C8 or C18C8 often provides better peak shape for polar DAC.

References

  • Fabre, J. et al. (1982). Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. Journal of Pharmaceutical Sciences.[1]

  • Rosseel, M. T., & Vandewoude, K. H. (2004).[2] Liquid chromatographic determination of the plasma concentrations of cefotaxime and desacetylcefotaxime in plasma of critically ill patients. Journal of Chromatography B. [2]

  • Berge, S. M., et al. (1983). Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. Journal of Pharmaceutical Sciences.[1]

  • Lal, J., et al. (2021). Validation of an HPLC method for estimation of cefotaxime from dried blood spot: alternative to plasma-based PK evaluation in neonates.[3] Bioanalysis.[3][4][5][6][7][8]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Reactivity of 3-Desacetyl Cefotaxime in Beta-Lactam Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolite Masquerading as the Parent Drug

Cefotaxime is a third-generation cephalosporin antibiotic widely utilized for its broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Following administration, cefotaxime is rapidly metabolized in the body, with approximately 15% to 25% being converted to 3-desacetyl cefotaxime.[3] This primary metabolite is not an inert bystander; it possesses its own antibacterial activity and contributes to the overall therapeutic effect.[4][5][6]

Therapeutic Drug Monitoring (TDM) is essential for optimizing beta-lactam dosing, particularly in critically ill patients, to ensure efficacy and minimize toxicity.[7] Immunoassays are frequently employed for TDM due to their speed and ease of use. However, a significant analytical challenge arises: the structural similarity between cefotaxime and its active metabolite, 3-desacetyl cefotaxime, can lead to the metabolite being incorrectly measured as the parent drug. This phenomenon, known as cross-reactivity, can result in a significant overestimation of the true cefotaxime concentration, potentially leading to suboptimal dosing and therapeutic failure.[8]

This guide provides an in-depth comparison of how 3-desacetyl cefotaxime interacts with different beta-lactam immunoassays, explains the underlying mechanisms, and offers a robust experimental protocol for quantifying this critical performance characteristic.

The "Why": Deconstructing the Molecular Basis of Cross-Reactivity

The crux of the cross-reactivity issue lies in the subtle yet significant structural relationship between cefotaxime and its desacetyl metabolite. The biotransformation involves the hydrolysis of the acetoxymethyl group at the C-3 position of the dihydrothiazine ring to a hydroxymethyl group.[9] While this change alters the molecule's pharmacokinetic profile, the core immunogenic epitopes, particularly the R1 side chain responsible for much of the antibody recognition, remain identical.[10][11]

The Immunoassay Recognition Principle

Most immunoassays for small molecules like antibiotics operate on a competitive principle. In this format, a limited number of antibody binding sites are available to both the drug in the patient's sample and a labeled version of the drug (the tracer). The patient's unlabeled drug competes with the labeled tracer for these sites. A high concentration of the drug in the sample results in less tracer binding and thus a lower signal, and vice-versa.

The problem arises when the antibody cannot perfectly discriminate between the parent drug and its structurally similar metabolite. The 3-desacetyl cefotaxime present in the sample also competes for the antibody binding sites, displacing the tracer and contributing to the signal change. This leads the assay to report a higher-than-actual concentration of the parent drug.

Caption: Mechanism of 3-desacetyl cefotaxime cross-reactivity in a competitive immunoassay.

Comparative Performance of Beta-Lactam Immunoassays

The degree of cross-reactivity is not uniform across all immunoassays; it is highly dependent on the specificity of the monoclonal or polyclonal antibodies used in the assay kit.[12][13] Different assay formats and antibody clones will exhibit varying levels of recognition for 3-desacetyl cefotaxime. While specific cross-reactivity data for every commercial assay is often proprietary, the scientific literature provides valuable insights. Studies comparing immunoassay results with gold-standard chromatographic methods (like HPLC) have consistently shown that bioassays and certain immunoassays can produce spuriously high concentration readings for cefotaxime due to metabolite interference.[1][8]

Immunoassay TypePrinciplePotential for Cross-Reactivity with 3-Desacetyl CefotaximeComments
Enzyme Immunoassay (EIA/ELISA) Competitive binding measured by an enzyme-catalyzed color change.Variable to High Highly dependent on the antibody clone. Some kits may be designed to detect both parent and metabolite, while others may show significant unintended cross-reactivity.
Fluorescence Polarization Immunoassay (FPIA) Competitive binding measured by changes in the polarization of fluorescently labeled tracer.Variable to High Widely used on automated chemistry analyzers. The specificity is entirely dictated by the antibody used in the reagent pack.
Radioimmunoassay (RIA) Competitive binding measured using a radiolabeled tracer.Variable to High An older technology, but the same principles of antibody specificity and potential for cross-reactivity apply.[14]
Microbiological Assay (Bioassay) Measures antibiotic activity by inhibition of bacterial growth.High (by design) This method measures total antibacterial activity, not a specific molecular concentration. It will inherently detect both cefotaxime and its active desacetyl metabolite.[8]
High-Performance Liquid Chromatography (HPLC) Physical separation of molecules based on their chemical properties followed by detection.None HPLC is the gold standard for accurately distinguishing and quantifying both cefotaxime and 3-desacetyl cefotaxime in the same sample.[1][8]

The "How": A Validated Protocol for Quantifying Cross-Reactivity

To ensure the trustworthiness of any immunoassay, its cross-reactivity with key metabolites must be experimentally determined. This protocol describes a standard method for calculating the percent cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format.

Experimental Objective

To determine the percentage of cross-reactivity of 3-desacetyl cefotaxime in a competitive ELISA designed for cefotaxime.

Materials
  • Cefotaxime sodium salt (analytical standard)

  • 3-desacetyl cefotaxime (analytical standard)

  • Anti-cefotaxime antibody (capture antibody)

  • Cefotaxime-Enzyme (e.g., HRP) conjugate

  • 96-well microtiter plates

  • Coating, blocking, and wash buffers

  • Enzyme substrate (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology
  • Plate Coating: Dilute the anti-cefotaxime antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Standard & Cross-Reactant Preparation:

    • Cefotaxime Standard Curve: Prepare a serial dilution of the cefotaxime standard in assay buffer, typically ranging from 0 ng/mL to 1000 ng/mL.

    • 3-desacetyl cefotaxime Curve: Prepare a separate serial dilution of the 3-desacetyl cefotaxime standard in assay buffer across a broad concentration range.

  • Competitive Reaction:

    • Wash the blocked plate 3 times.

    • Add 50 µL of each standard dilution or cross-reactant dilution to the appropriate wells in duplicate.

    • Add 50 µL of the cefotaxime-enzyme conjugate to all wells.

    • Incubate for 1 hour at room temperature, allowing the unlabeled analyte (cefotaxime or its metabolite) and the enzyme-labeled cefotaxime to compete for antibody binding sites.

  • Detection:

    • Wash the plate 5 times to remove unbound reagents.

    • Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Calculation
  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for both cefotaxime and 3-desacetyl cefotaxime.

  • Determine IC50 Values: For each curve, determine the concentration of the analyte that causes a 50% reduction in the maximum signal (the signal from the zero-concentration well). This is the IC50 value.

  • Calculate Percent Cross-Reactivity (%CR): Use the following formula:

    %CR = (IC50 of Cefotaxime / IC50 of 3-desacetyl cefotaxime) × 100

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Coat 1. Coat Plate (Anti-CTX Ab) Block 2. Block Plate Coat->Block Add_Samples 5. Add Standards & Metabolite to Wells Block->Add_Samples Prep_Std 3. Prepare Serially Diluted Cefotaxime (CTX) Prep_Std->Add_Samples Prep_Met 4. Prepare Serially Diluted Metabolite (dCTX) Prep_Met->Add_Samples Add_Conj 6. Add CTX-Enzyme Conjugate Add_Samples->Add_Conj Incubate 7. Incubate (Competitive Binding) Add_Conj->Incubate Detect 8. Wash & Add Substrate/Stop Incubate->Detect Read 9. Read Absorbance Detect->Read Plot 10. Plot Dose-Response Curves for CTX & dCTX Read->Plot IC50 11. Determine IC50 for both analytes Plot->IC50 Calc 12. Calculate %CR using (IC50_CTX / IC50_dCTX) * 100 IC50->Calc

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Conclusion and Recommendations

The cross-reactivity of 3-desacetyl cefotaxime is a critical parameter that must be understood and quantified when using immunoassays for the therapeutic drug monitoring of cefotaxime. The structural similarity between the parent drug and its active metabolite makes them difficult for some antibodies to distinguish, leading to potentially significant overestimation of the true cefotaxime concentration.

For Researchers and Assay Developers:

  • Antibody selection is paramount. Screening monoclonal antibodies for high specificity against the parent drug and minimal binding to major metabolites is a crucial step in developing a reliable immunoassay.[12]

  • Thorough validation, including the experimental determination of cross-reactivity as described above, is non-negotiable and aligns with regulatory expectations for assay performance characteristics.[15][16]

For Clinical and Drug Development Professionals:

  • When selecting a commercial immunoassay, demand cross-reactivity data from the manufacturer for all major active metabolites.

  • Be aware that results from immunoassays may not be interchangeable with those from highly specific methods like HPLC.[8]

  • For critical clinical decisions or in cases of unexpected therapeutic outcomes, confirmation of immunoassay results with a reference method like LC-MS/MS should be considered to accurately quantify both parent and metabolite concentrations.

Ultimately, a comprehensive understanding of an immunoassay's performance in the context of drug metabolism is fundamental to its proper application in both research and clinical practice, ensuring that the data generated is both accurate and actionable.

References

  • Grubelnik, A., Padeste, C., & Tiefenauer, L. (2001). Highly Sensitive Enzyme Immunoassays for the Detection of β-Lactam Antibiotics. Food and Agricultural Immunology, 13(3), 161-169. [Link]

  • Popelka, P., Nagy, J., Germuska, R., Marcincák, S., Jevinová, P., & De Rijk, A. (2005). Comparison of various assays used for detection of beta-lactam antibiotics in poultry meat. Food Additives and Contaminants, 22(6), 557-562. [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • HistologiX. (2025). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • Mayorga, C., Sanz, M. L., Gamboa, P. M., & Garcia, B. E. (2016). In Vitro Diagnostic Testing for Antibiotic Allergy. Journal of Investigational Allergology and Clinical Immunology, 26(4), 214-227. [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2016). Beta-lactam Antibiotics and Cross-reactivity. [Link]

  • National Center for Biotechnology Information. (n.d.). Desacetylcefotaxime. PubChem Compound Database. [Link]

  • UC Davis Health. (2017). Allergic Cross-reactivity of Select Antimicrobials. [Link]

  • Cheng, M. K., Chen, Y. T., Chen, Y. H., Lu, P. L., & Hsueh, P. R. (2021). Rapid Detection of Multiple Classes of β-Lactam Antibiotics in Blood Using an NDM-1 Biosensing Assay. Biosensors, 11(9), 334. [Link]

  • Caruso, C., Valluzzi, R. L., Colantuono, S., Gaeta, F., & Romano, A. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide. Journal of Asthma and Allergy, 14, 31-44. [Link]

  • Foord, R. D. (1982). Comparative Determination of Cefotaxime and Desacetyl Cefotaxime in Serum and Bile by Bioassay and High-Performance Liquid Chromatography. Arzneimittelforschung, 32(11), 1435-1438. [Link]

  • Hutten, E. M., Bulatović Ćalasan, M., Trubiano, J. A., Pleijhuis, R. G., & Terreehorst, I. (2025). Discrepancies in Beta‐Lactam Antibiotics Cross‐Reactivity: Implications for Clinical Practice. Allergy, 80(1), 1-7. [Link]

  • ResearchGate. (n.d.). Comparative determination of cefotaxime and desacetyl cefotaxime in serum and bile by bioassay and high-performance liquid chromatography. [Link]

  • Jeffres, M. (n.d.). Beta-lactam Side Chains and Cross-reactivity Handout. IDStewardship. [Link]

  • Jones, R. N., & Barry, A. L. (1987). The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability. Diagnostic microbiology and infectious disease, 6(1), 77-85. [Link]

  • Delitala, A. P., & Delitala, G. (2019). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. Medicina, 55(8), 461. [Link]

  • Romano, A., Gaeta, F., Valluzzi, R. L., Caruso, C., & Zaffiro, A. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Journal of Asthma and Allergy, 14, 31-44. [Link]

  • U.S. Food and Drug Administration. (2000). Immunotoxicity Testing Guidance. [Link]

  • Macy, E., & Contreras, R. (2017). Cross-reactivity in b-Lactam Allergy. The Journal of Allergy and Clinical Immunology: In Practice, 5(3), 591-597. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Clinical Chemistry and Laboratory Medicine, 59(8), 1311-1324. [Link]

  • Zvereva, E. A., & Zherdev, A. V. (2022). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 27(20), 7015. [Link]

  • U.S. Department of Health and Human Services. (2022). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. [Link]

  • University of Nebraska Medical Center. (n.d.). Beta-lactam Allergy Tip Sheet. [Link]

  • American Association for Clinical Chemistry. (2015). How to Detect and Solve Immunoassay Interference. [Link]

  • Stone, C. A. Jr., Trubiano, J., & Phillips, E. J. (2021). Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. Frontiers in Pharmacology, 12, 625360. [Link]

  • Finch, C. K., & Stover, K. R. (2019). Allergic Reactions and Cross-Reactivity Potential with Beta-Lactamase Inhibitors. Pharmacy, 7(3), 97. [Link]

  • AERU, University of Hertfordshire. (2025). Cefotaxime. [Link]

  • Novopharm Limited. (n.d.). PRODUCT MONOGRAPH CEFOTAXIME for Injection USP. [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (n.d.). DBL Cefotaxime. [Link]

  • Worm, M., et al. (2019). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. Allergo Journal International, 28, 1-28. [Link]

  • Wicha, S. G., & Hope, W. (2021). Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. Clinical Pharmacology & Therapeutics, 109(1), 75-87. [Link]

  • Mshana, S. E., et al. (2021). Beta-lactam antibiotics and extended spectrum beta-lactamases. GSC Biological and Pharmaceutical Sciences, 16(3), 253-264. [Link]

  • Vardakas, K. Z., et al. (2012). Comparable Efficacy and Better Safety of Double β-Lactam Combination Therapy versus β-Lactam plus Aminoglycoside in Gram-negatives: A Meta-analysis of Randomized, Controlled Trials. Journal of Infection, 65(5), 447-457. [Link]

  • Smith, M. N., et al. (2024). Meta-analysis on safety of standard vs prolonged infusion of beta-lactams. medRxiv. [Link]

Sources

A Comparative Analysis of 3-Desacetyl Cefotaxime's Potency Against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

Cefotaxime, a third-generation cephalosporin, is a cornerstone in the treatment of serious infections caused by Enterobacteriaceae.[1][2][3][4] Its broad spectrum of activity is attributed to its stability against many beta-lactamases.[3][4] Following administration, cefotaxime is metabolized in the body to 3-desacetyl cefotaxime, its primary and microbiologically active metabolite.[1][5][6][7][8] This guide provides a comprehensive comparison of the in vitro potency of 3-desacetyl cefotaxime against clinically relevant Enterobacteriaceae, both alone and in combination with its parent compound, cefotaxime. Understanding the distinct and combined antimicrobial profiles of these two molecules is crucial for optimizing therapeutic strategies and informing future drug development.

The Metabolic Journey: From Cefotaxime to 3-Desacetyl Cefotaxime

Cefotaxime is metabolized by esterases in the liver and blood to form 3-desacetyl cefotaxime.[9] This process involves the hydrolysis of the acetyl group at the 3-position of the cephem nucleus. While this transformation reduces the intrinsic antibacterial activity compared to the parent drug, the resulting metabolite is not inert and contributes significantly to the overall therapeutic effect.[1][5][6][10][11]

Cefotaxime Cefotaxime Metabolism Metabolism Cefotaxime->Metabolism Esterase Hydrolysis (Liver & Blood) 3-Desacetyl Cefotaxime 3-Desacetyl Cefotaxime Metabolism->3-Desacetyl Cefotaxime caption Metabolic conversion of Cefotaxime.

Caption: Metabolic conversion of Cefotaxime.

Comparative In Vitro Potency: A Data-Driven Analysis

The potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of cefotaxime and 3-desacetyl cefotaxime against common Enterobacteriaceae.

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli Cefotaxime0.125[12]0.125[12]
3-Desacetyl Cefotaxime-0.4[12]
Klebsiella spp. Cefotaxime-≤0.5[3]
3-Desacetyl Cefotaxime--
Enterobacter spp. Cefotaxime-≤0.5[3]
3-Desacetyl Cefotaxime--

Note: A comprehensive compilation of MIC values is challenging due to variations in study design and reporting. The data presented represents values cited in the available literature. Further targeted studies would be beneficial for a more complete dataset.

Generally, cefotaxime is 4 to 8 times more active than its desacetyl derivative.[5] However, the activity of 3-desacetyl cefotaxime is still significant and often surpasses that of earlier generation cephalosporins.[11][13][14]

The Power of Two: Synergy Between Cefotaxime and its Metabolite

A critical aspect of 3-desacetyl cefotaxime's contribution to clinical efficacy is its synergistic interaction with the parent compound.[5][10][13] Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. This phenomenon has been consistently observed against a majority of tested Enterobacteriaceae strains.[5][13]

Studies have shown that the combination of cefotaxime and 3-desacetyl cefotaxime can be more effective against Escherichia coli, Klebsiella spp., and Enterobacter spp., requiring a lower concentration of cefotaxime to inhibit 90% of strains compared to cefotaxime alone.[15] This synergistic relationship is thought to be, in part, due to the higher stability of 3-desacetyl cefotaxime to certain beta-lactamases.[16]

Experimental Protocols for Assessing In Vitro Potency

The determination of antimicrobial potency is reliant on standardized and reproducible laboratory methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these procedures.[17][18][19][20]

Broth Microdilution for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antimicrobial Dilutions Antimicrobial Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Antimicrobial Dilutions->Inoculate Microtiter Plate Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Visual Inspection Visual Inspection Incubate->Visual Inspection Determine MIC Determine MIC Visual Inspection->Determine MIC caption Workflow for Broth Microdilution.

Caption: Workflow for Broth Microdilution.

Checkerboard Assay for Synergy Testing

To evaluate the synergistic effect of cefotaxime and 3-desacetyl cefotaxime, a checkerboard titration method is commonly employed.[5] This technique involves a two-dimensional array of serial dilutions of both compounds, alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

The Role of Beta-Lactamases

Resistance to beta-lactam antibiotics in Enterobacteriaceae is primarily mediated by the production of beta-lactamase enzymes, which inactivate the drug by hydrolyzing the beta-lactam ring. Cefotaxime is known for its stability against many common beta-lactamases.[3][4] Interestingly, 3-desacetyl cefotaxime exhibits even greater stability against certain beta-lactamases, which may contribute to the observed synergy with its parent compound.[16] The presence of Extended-Spectrum Beta-Lactamases (ESBLs) can, however, confer resistance to cefotaxime.[18][21]

Conclusion

3-desacetyl cefotaxime, the primary metabolite of cefotaxime, is a microbiologically active compound that significantly contributes to the overall therapeutic efficacy against Enterobacteriaceae. While generally less potent than its parent molecule, it demonstrates clinically relevant in vitro activity.[5][13] Crucially, the synergistic interaction between cefotaxime and 3-desacetyl cefotaxime enhances the overall antimicrobial effect, particularly against key pathogens like E. coli, Klebsiella spp., and Enterobacter spp.[10][13][15] A thorough understanding of the individual and combined activities of both parent drug and metabolite, determined through standardized methodologies, is essential for optimizing clinical outcomes and guiding the development of novel antimicrobial agents.

References

  • Jones, R. N., Barry, A. L., & Thornsberry, C. (1981). Comparative in vitro studies on cefotaxime and desacetylcefotaxime. PubMed. [Link]

  • Reeves, D. S., & Bywater, M. J. (1988). Comparison of in vitro activity of cefotaxime and desacetylcefotaxime alone and in combination against 320 gram-negative clinical isolates. Drugs. [Link]

  • Neu, H. C. (1983). Antibacterial Activity of Desacetylcefotaxime Alone and in Combination with Cefotaxime. Reviews of Infectious Diseases. [Link]

  • Jones, R. N., & Barry, A. L. (1984). Interaction of cefotaxime and desacetylcefotaxime against pathogenic bacteria. Assessment with the serum bactericidal test. Diagnostic Microbiology and Infectious Disease. [Link]

  • Chan, C. Y., & Chan, M. K. (1988). In vitro activity of desacetylcefotaxime and the interaction with its parent compound, cefotaxime. Drugs. [Link]

  • Schrinner, E., Limbert, M., Penasse, L., & Lutz, A. (1982). The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams. Infection. [Link]

  • Chin, N. X., & Neu, H. C. (1984). Cefotaxime and Desacetylcefotaxime: An Example of Advantageous Antimicrobial Metabolism. Diagnostic Microbiology and Infectious Disease. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST-RAST of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus from positive blood culture bottles. PMC. [Link]

  • Jones, R. N. (1995). Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review. Clinical Infectious Diseases. [Link]

  • Hirt, D., et al. (2016). Evaluation of Cefotaxime and Desacetylcefotaxime Concentrations in Cord Blood after Intrapartum Prophylaxis with Cefotaxime. Antimicrobial Agents and Chemotherapy. [Link]

  • Kees, F., et al. (1984). Comparative determination of cefotaxime and desacetyl cefotaxime in serum and bile by bioassay and high-performance liquid chromatography. ResearchGate. [Link]

  • Limbert, M., Seibert, G., & Schrinner, E. (1982). The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability. Infection. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Hombach, M., et al. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS ONE. [Link]

  • Neu, H. C. (1981). Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity. Reviews of Infectious Diseases. [Link]

  • CLSI. (2025). CLSI M100™. Clinical and Laboratory Standards Institute. [Link]

  • Drugs.com. (2024). Cefotaxime: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Al-Ghanem, S., et al. (2022). Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling?. Journal of Antimicrobial Chemotherapy. [Link]

  • Christensen, T. L., et al. (2016). Treatment with Cefotaxime Affects Expression of Conjugation Associated Proteins and Conjugation Transfer Frequency of an IncI1 Plasmid in Escherichia coli. Frontiers in Microbiology. [Link]

Sources

A Comparative Analysis of Impurity Profiles in Generic Cefotaxime Sodium Injections

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Abstract

The therapeutic efficacy and safety of generic pharmaceuticals are fundamentally linked to their purity. This guide provides a comprehensive framework for the comparative analysis of impurity profiles in generic cefotaxime sodium injections against the innovator product. Cefotaxime sodium, a third-generation cephalosporin, is susceptible to degradation, leading to the formation of various impurities that can impact its safety and potency.[1][2] This document outlines the common impurities associated with cefotaxime sodium, details a robust experimental protocol for their detection and quantification using High-Performance Liquid Chromatography (HPLC), and presents a structure for the comparative evaluation of results. By adhering to rigorous scientific principles and regulatory standards, this guide serves as a critical resource for ensuring the quality and interchangeability of generic cefotaxime sodium injections.

Introduction: The Critical Role of Impurity Profiling in Generic Drug Equivalence

The approval of generic drugs relies on demonstrating therapeutic equivalence to the reference listed drug (RLD). While bioequivalence studies are paramount, a comprehensive comparison of the chemistry, manufacturing, and controls (CMC) is equally critical.[3] Impurity profiling is a cornerstone of this evaluation, as differences in the manufacturing process, starting materials, or storage conditions can lead to variations in the types and levels of impurities present in the final drug product.[4][5]

Cefotaxime sodium is a semi-synthetic, broad-spectrum antibiotic widely used for treating serious bacterial infections.[6][7] Its molecular structure, containing a β-lactam ring and an acetyl side-chain, is susceptible to degradation under various conditions such as moisture, heat, light, and pH variations.[1][2][8] Therefore, a thorough understanding and control of its impurity profile are essential for ensuring product quality and patient safety. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines for the reporting, identification, and qualification of impurities in generic drug products.[9]

This guide provides a detailed methodology for a comparative impurity profile analysis of generic cefotaxime sodium injections, offering insights into experimental design, data interpretation, and the underlying scientific rationale.

Understanding the Impurity Landscape of Cefotaxime Sodium

Impurities in cefotaxime sodium can be broadly categorized as process-related impurities, arising from the synthesis of the active pharmaceutical ingredient (API), and degradation products, which form during storage or upon reconstitution of the injection.[7][10]

Commonly Encountered Impurities:

  • Desacetylcefotaxime: This is the primary and active metabolite of cefotaxime, also formed through the hydrolysis of the acetyl group.[11][12][13] While it possesses antibacterial activity, its presence as an impurity must be controlled within specified limits.

  • Pharmacopoeial Impurities: The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) list several specified impurities, often designated by letters (e.g., Impurity A, B, C, D, E, F).[14][15] These include isomers, degradation products, and by-products from the manufacturing process.

  • Degradation Products: Cefotaxime can degrade through several pathways:

    • Hydrolysis: Cleavage of the β-lactam ring, particularly in alkaline or strongly acidic conditions, leads to inactive products.[1]

    • Deacetylation: As mentioned, this leads to the formation of desacetylcefotaxime.

    • Isomerization: UV light exposure can cause isomerization of the syn-isomer (active form) to the inactive anti-isomer.[8]

  • Process-Related Impurities: These can include starting materials, intermediates like 7-aminocephalosporanic acid (7-ACA), and by-products from specific synthetic routes.[7][16]

The following diagram illustrates the key degradation pathways of cefotaxime.

G Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Hydrolysis (Deacetylation) Inactive_Products Inactive_Products Cefotaxime->Inactive_Products Hydrolysis (β-lactam cleavage) Anti_Isomer Anti_Isomer Cefotaxime->Anti_Isomer UV Light (Isomerization) Lactone Lactone Desacetylcefotaxime->Lactone Acidic Medium G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Sample_Collection Collect Generic & Innovator Samples Sample_Prep Prepare Test Solutions Sample_Collection->Sample_Prep Standard_Prep Prepare Reference Standard Solutions HPLC_Analysis HPLC Analysis (Gradient Elution) Standard_Prep->HPLC_Analysis Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration & Identification HPLC_Analysis->Peak_Integration Quantification Quantify Impurities (% Area Normalization) Peak_Integration->Quantification Comparison Compare Impurity Profiles (Generic vs. Innovator) Quantification->Comparison Regulatory_Check Check Against Pharmacopoeial Limits Comparison->Regulatory_Check

Sources

A Researcher's Guide to Bioequivalence Assessment: Cefotaxime vs. its 3-Desacetyl Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparison for Drug Development Professionals

In the landscape of generic drug development, establishing bioequivalence (BE) is a critical step for regulatory approval. For drugs like cefotaxime, a third-generation cephalosporin, this process is nuanced by its metabolism into an active metabolite, 3-desacetylcefotaxime. This guide provides a comprehensive comparison of using the parent drug, cefotaxime, versus its active metabolite as the primary marker in bioequivalence studies, offering insights into the regulatory rationale, pharmacokinetic considerations, and analytical strategies that underpin these crucial assessments.

The Central Question: Parent Drug or Active Metabolite?

The core of bioequivalence testing lies in demonstrating that a generic product performs in the same manner as the reference-listed drug. This is typically achieved by comparing their pharmacokinetic (PK) profiles. The European Medicines Agency (EMA) and other regulatory bodies generally recommend that bioequivalence evaluations be based on the measured concentrations of the parent compound.[1] The rationale is that the maximum plasma concentration (Cmax) of a parent drug is often a more sensitive indicator of absorption rate differences between formulations than the Cmax of a metabolite.[1]

However, there are exceptions. For inactive prodrugs, for instance, it may be acceptable to demonstrate bioequivalence for the main active metabolite if the parent drug has low plasma concentrations or is rapidly eliminated.[1] While cefotaxime itself is active, its primary metabolite, 3-desacetylcefotaxime, also exhibits antibacterial activity.[2][3] This dual activity necessitates a careful consideration of which analyte, or analytes, should be monitored.

Pharmacokinetic Profiles: A Tale of Two Moieties

Cefotaxime is metabolized in the liver via hydrolysis of its O-acetyl group to form 3-desacetylcefotaxime.[4][5] Both compounds are pharmacologically active, though the metabolite is generally considered to have less antibacterial potency than the parent drug.[4]

Key pharmacokinetic parameters for both cefotaxime and 3-desacetylcefotaxime are crucial for designing and interpreting bioequivalence studies.

ParameterCefotaxime3-DesacetylcefotaximeKey Considerations
Elimination Half-Life (t½) Approximately 0.8 to 1.7 hours in adults with normal renal function.[2][6][7]Longer than cefotaxime, ranging from approximately 2.1 to 13.4 hours depending on the patient population.[6][8][9]The longer half-life of the metabolite can lead to its accumulation, particularly in patients with impaired renal function.
Peak Plasma Concentration (Cmax) Reached shortly after intravenous administration.The peak concentration of the metabolite occurs later than that of the parent drug, typically around 1.5 hours post-infusion.[6]The timing of Cmax for both compounds must be adequately captured in the blood sampling schedule.
Protein Binding Approximately 25-43% bound to plasma proteins.[4][5][10]Protein binding is generally non-saturable.[11]Differences in protein binding can affect the distribution and clearance of each compound.
Excretion Primarily eliminated by the kidneys, with about 50-60% of the dose excreted unchanged in the urine.[4][5][10]Also renally excreted.Renal function significantly impacts the clearance of both the parent drug and its metabolite.

The differing pharmacokinetic profiles highlight the importance of a comprehensive analytical approach. While the parent drug provides a direct measure of the formulation's performance in delivering the active substance, the metabolite's profile offers insights into the subsequent metabolic and elimination pathways.

Regulatory Stance and Justification

Regulatory guidelines, such as those from the EMA, provide a framework for these decisions. The primary tenet is that bioequivalence should be demonstrated for the parent compound.[1] Using a metabolite as a surrogate for an active parent compound is generally not encouraged.[1][12]

However, there are scenarios where metabolite data becomes essential. If a metabolite is formed through presystemic metabolism and contributes significantly to the drug's efficacy and/or safety, its measurement may be necessary in addition to the active ingredient.[13] In the case of cefotaxime, while not a prodrug, the significant antibacterial activity of its desacetyl metabolite could warrant its measurement to provide a more complete picture of the drug's overall therapeutic effect.

Ultimately, the decision to measure the parent drug, the metabolite, or both, should be scientifically justified and discussed with regulatory authorities.

Experimental Design and Methodologies

A robust bioequivalence study for cefotaxime requires a well-designed protocol and a validated analytical method capable of accurately and precisely quantifying both cefotaxime and 3-desacetylcefotaxime in a biological matrix, typically plasma.

Bioanalytical Method: HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) is a widely used technique for the simultaneous determination of cefotaxime and its desacetyl metabolite.[10][14][15] More recently, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the method of choice due to its high sensitivity and specificity.[4][16]

A Typical UHPLC-MS/MS Protocol:

  • Sample Preparation: Plasma samples are typically deproteinized to remove interfering proteins. This can be achieved by adding an organic solvent like methanol or a mixture of chloroform and acetone.[14][15]

  • Chromatographic Separation: The prepared sample is injected into a reversed-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to separate cefotaxime and 3-desacetylcefotaxime from each other and from other endogenous plasma components.

  • Mass Spectrometric Detection: The separated analytes are then introduced into a mass spectrometer. Multiple reaction monitoring (MRM) is used to selectively detect and quantify the parent drug and its metabolite based on their specific precursor-to-product ion transitions.

  • Data Analysis: The peak areas of the analytes are measured and used to calculate their concentrations in the plasma samples by comparing them to a standard curve prepared with known concentrations of the analytes.

This method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.[4]

Study Design: A Crossover Approach

For bioequivalence studies, a randomized, two-period, two-sequence, single-dose crossover design is generally recommended.[1] This design allows each subject to serve as their own control, minimizing inter-subject variability.

Workflow for a Cefotaxime Bioequivalence Study:

Cefotaxime Cefotaxime (Parent Drug) Metabolite 3-Desacetylcefotaxime (Active Metabolite) Cefotaxime->Metabolite Hepatic Esterase Excretion Renal Excretion Cefotaxime->Excretion Inactive_Metabolite Inactive Metabolites Metabolite->Inactive_Metabolite Metabolite->Excretion

Sources

Safety Operating Guide

Comprehensive Laboratory Guide: 3-Desacetyl Cefotaxime Potassium Salt Handling and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, the management of active pharmaceutical ingredients (APIs) and their metabolites extends far beyond the bench. 3-Desacetyl Cefotaxime Potassium Salt is the primary bioactive metabolite and a synthetic impurity of the third-generation cephalosporin antibiotic, cefotaxime[1]. Because it retains the core beta-lactam pharmacophore, improper disposal poses severe occupational sensitization risks and contributes directly to environmental antimicrobial resistance (AMR).

This guide provides a self-validating, causality-driven framework for the safe handling, containment, and final thermal destruction of 3-Desacetyl Cefotaxime Potassium Salt waste.

Part 1: Chemical Profiling & Hazard Causality

To safely manage a chemical, one must understand the mechanistic reasons behind its hazard profile.

  • Occupational Sensitization (The Beta-Lactam Hazard): The structural core of 3-Desacetyl Cefotaxime includes a beta-lactam ring fused to a dihydrothiazine ring. Inhalation of aerosolized powder or repeated dermal exposure can induce IgE-mediated hypersensitivity[2]. Once a researcher is sensitized, subsequent exposures to even trace amounts can trigger severe occupational asthma or systemic anaphylaxis.

  • Environmental Toxicity & AMR: Aqueous solutions of 3-Desacetyl Cefotaxime retain potent biological activity. If 3, sub-lethal concentrations exert selective evolutionary pressure on aquatic microbiomes, directly accelerating the proliferation of antimicrobial resistance genes[3].

Quantitative Chemical Profile
PropertyValueCausality / Operational Impact
Chemical Name 3-Desacetyl Cefotaxime Potassium SaltSalt form increases aqueous solubility, raising spill mobility risks.
CAS Number 66340-28-1 (Free acid base)Essential for accurate waste manifesting and SDS tracking.
Molecular Formula C14H14KN5O6S2[4]Contains sulfur and nitrogen; requires high-temp oxidation.
Molecular Weight 451.52 g/mol [4]Heavy molecule; dust settles rapidly but easily disturbed.
Hazard Class Sensitizer / APIDictates strict respiratory PPE and zero-drain-disposal policy.
Primary Disposal Method High-Temperature Incineration>1000°C required to thermally cleave the beta-lactam ring[5].
Part 2: Regulatory Framework & Classification

Compliance is not just about following rules; it is about integrating federal guidelines into a seamless laboratory workflow.

  • EPA (Environmental Protection Agency): Once designated for disposal, this compound must be treated as a regulated hazardous pharmaceutical waste[6]. It falls under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P). Drain disposal is strictly prohibited[3].

  • OSHA (Occupational Safety and Health Administration): Governed under the Hazard Communication Standard. If the chemical waste is mixed with biological fluids (e.g., in vivo pharmacokinetic studies), it concurrently falls under the2, requiring dual-hazard labeling[2].

  • DOT (Department of Transportation): Transport to an incineration facility requires packaging in solid, leak-proof, and sealable secondary containers[2].

Part 3: Standard Operating Procedure: Safe Disposal Workflow

This protocol is designed as a self-validating system. Each step contains a verification check to ensure containment integrity before proceeding to the next phase.

Step 1: Source Segregation

  • Action: Isolate 3-Desacetyl Cefotaxime waste from strong oxidizers, heavy metals, and general non-hazardous lab trash.

  • Causality: Mixing APIs with incompatible chemicals can cause exothermic reactions or complicate the incineration manifesting process.

  • Validation: Visually verify that the receiving waste bin is dedicated solely to "Hazardous Pharmaceutical Waste."

Step 2: Primary Containment

  • Action: Place solid powder waste, contaminated PPE, and empty vials into thick, leak-proof plastic bags. Liquid HPLC effluents containing the salt must be collected in sealable, compatible high-density polyethylene (HDPE) carboys[5].

  • Validation: Invert liquid carboys 45 degrees to verify the cap seal. Squeeze solid waste bags gently to ensure no air/dust escapes.

Step 3: Secondary Containment & Labeling

  • Action: Place the primary bags/carboys into a rigid, covered waste container. Label the container explicitly as5[5].

  • Causality: Secondary containment prevents catastrophic lab contamination if the primary vessel fails during transit.

Step 4: Final Thermal Destruction

  • Action: Transfer the waste to a licensed commercial waste disposal company for high-temperature incineration[5].

  • Causality: Incineration (>1000°C) is the only reliable method to thermally destroy the beta-lactam ring, rendering the molecule biologically inert and preventing environmental AMR.

  • Validation: Retain the Certificate of Destruction (CoD) and waste manifest provided by the transporter for EPA compliance tracking[6].

DisposalWorkflow Start Waste Generation (Powder / Aqueous Solution) Segregation Segregation (Isolate from Acids/Oxidizers) Start->Segregation Primary Primary Containment (Sealable, Leak-Proof Container) Segregation->Primary Secondary Secondary Containment (Hazardous Drug Waste Bin) Primary->Secondary Transport Licensed Waste Transporter (EPA/DOT Compliant) Secondary->Transport Incineration High-Temp Incineration (Thermal Destruction of Beta-Lactam) Transport->Incineration

Workflow for the segregation, containment, and thermal destruction of cephalosporin waste.

Part 4: Emergency Spill Response Protocol

Spills involving 3-Desacetyl Cefotaxime Potassium Salt require immediate action to prevent aerosolization and respiratory exposure.

Step 1: Evacuation & Assessment Clear personnel from the immediate vicinity. Determine if the spill is a dry powder (high inhalation risk) or an aqueous solution (high dermal/surface contamination risk).

Step 2: PPE Donning Do not approach the spill without proper gear. Don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and splash goggles. Causality: The respirator is critical to prevent the inhalation of sensitizing dust, which can trigger immediate anaphylaxis in susceptible workers.

Step 3: Containment

  • For Powders: Gently cover the powder with damp absorbent paper towels. Causality: The moisture binds the fine particulates, preventing them from aerosolizing into the lab atmosphere during cleanup.

  • For Liquids: Surround and cover the spill with inert, highly absorbent pads.

Step 4: Decontamination Carefully scoop the absorbed material using non-sparking tools and place it into a hazardous waste bag. Wash the contaminated surface with water and a mild detergent. Follow up by wiping the area with a 10% sodium hypochlorite (bleach) solution. Causality: Bleach acts as a strong oxidizing agent that chemically degrades residual cephalosporin molecules.

Step 5: Waste Consolidation Dispose of all cleanup materials, including your outer pair of nitrile gloves and the respirator cartridge, as hazardous pharmaceutical waste[2].

SpillResponse Spill Spill Detected (Evacuate Immediate Area) Assess Assess State (Powder vs. Liquid) Spill->Assess PPE Don PPE (P100 Respirator, Nitrile Gloves) Assess->PPE Contain Containment (Damp Towels for Powder to Prevent Aerosols) PPE->Contain Decon Chemical Decontamination (10% Bleach / Water Wash) Contain->Decon Dispose Consolidate as Hazardous Waste Decon->Dispose

Step-by-step operational logic for containing and neutralizing 3-Desacetyl Cefotaxime spills.

References
  • Desacetylcefotaxime | C14H15N5O6S2 | CID 9576239 - PubChem - NIH Source: nih.gov URL:[Link]

  • eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | OSHA Source: osha.gov URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document - EPA Source: epa.gov URL:[Link]

  • OSHA Guidelines for Medical Waste - Rx Destroyer Source: rxdestroyer.com URL:[Link]

  • OSHA Compliance For Laboratories - US Bio-Clean Source: usbioclean.com URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.